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  • Product: N-(3-formylphenyl)cyclobutanecarboxamide
  • CAS: 1392514-94-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway of N-(3-formylphenyl)cyclobutanecarboxamide: A Technical Guide for Chemoselective Amidation

Executive Summary N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1)[1] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. Featuring a robust cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1)[1] is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. Featuring a robust cyclobutane-derived amide linkage and a reactive meta-formyl group, it serves as a critical intermediate for downstream derivatization—most notably via reductive amination, Knoevenagel condensations, or oxime ligations. This whitepaper provides a comprehensive, self-validating methodology for the chemoselective synthesis of this compound, prioritizing scalability, atom economy, and the strict preservation of the aldehydic pharmacophore.

Mechanistic Rationale & Chemoselectivity

The primary challenge in synthesizing this molecule lies in the dual reactivity of the starting material, 3-aminobenzaldehyde. The molecule possesses both a nucleophilic primary amine and an electrophilic formyl group.

However, chemoselectivity can be strictly controlled by exploiting the vast difference in reaction kinetics. The nucleophilicity of the primary aniline far exceeds the electrophilicity of the meta-formyl group. When subjected to an activated acylating agent like cyclobutanecarbonyl chloride, the amine lone pair rapidly attacks the carbonyl carbon to form a tetrahedral intermediate. As demonstrated in recent2[2], the aldehydic functionality remains completely unaffected under controlled, non-enolizing basic conditions.

Retrosynthetic Analysis & Route Selection

To construct the amide bond, three primary routes are typically evaluated in process chemistry. The use of cyclobutanecarbonyl chloride for the acylation of anilines is recognized as a highly robust and 3[3]. Alternatively, 4[4] can be employed, though anhydrous conditions offer tighter control over the formyl group's integrity.

Quantitative Comparison of Synthetic Routes
RouteReagentsYield (%)Purity (LC-MS)Reaction TimeE-factorScalability
A: Anhydrous Acylation Acid Chloride, DIPEA, DCM88 - 92%>98%2 - 4 hoursLowExcellent (Kilogram)
B: Biphasic Acylation Acid Chloride, NaHCO₃, DCM/H₂O75 - 80%>95%3 - 5 hoursMediumGood (Gram)
C: Catalytic Coupling Carboxylic Acid, HATU, DIPEA85 - 90%>99%12 - 16 hoursHighPoor (Milligram)

Experimental Protocol: Self-Validating Anhydrous Acylation

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of instructions; it must be a self-validating system where each step provides observable feedback to guarantee success.

Step 1: Reagent Preparation & Solvation
  • Action: Dissolve 3-aminobenzaldehyde (1.0 eq, 10.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Causality: DCM is utilized for its exceptional solubilizing properties, preventing the premature precipitation of intermediates. DIPEA is chosen over triethylamine because its steric bulk prevents nucleophilic catalysis (which can lead to ketene formation), acting strictly as a proton scavenger.

  • Validation: The resulting solution must be clear and pale yellow. Any opacity or deep brown discoloration indicates moisture contamination or oxidative degradation of the aldehyde, respectively.

Step 2: Electrophilic Addition
  • Action: Add cyclobutanecarbonyl chloride (1.1 eq, 11.0 mmol) dropwise over 15 minutes via a syringe pump.

  • Causality: The 0 °C temperature and controlled addition rate are critical to manage the highly exothermic formation of the tetrahedral intermediate. Uncontrolled exotherms can drive the reaction toward di-acylation or promote the oxidation of the delicate formyl group.

  • Validation: An immediate, localized slight exotherm will occur upon each drop. Within 5-10 minutes, a fine, white suspension (DIPEA·HCl salt) will begin to precipitate, acting as a visual confirmation that the acylation is proceeding and HCl is being successfully scavenged.

Step 3: Reaction Maturation & Monitoring
  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the elimination of the chloride ion from the tetrahedral intermediate to completion.

  • Validation: Perform TLC (Hexanes/EtOAc 1:1, UV 254 nm). The highly polar 3-aminobenzaldehyde spot (R_f ~0.2) must be completely consumed, replaced by a single, less polar, strongly UV-active spot corresponding to the amide (R_f ~0.5).

Step 4: Chemoselective Quench and Workup
  • Action: Quench the reaction by adding 10% aqueous citric acid (equal volume to DCM). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Citric acid is a mild proton source that selectively removes unreacted aniline without risking the acid-catalyzed acetalization or hydration of the formyl group. The NaHCO₃ wash neutralizes residual acid and removes hydrolyzed cyclobutanecarboxylic acid. Strong bases (e.g., NaOH) are strictly avoided to prevent Cannizzaro-type disproportionation or aldol condensations of the aldehyde.

  • Validation: The final concentrated product should manifest as an off-white to pale yellow crystalline solid. A sticky oil indicates residual solvent or unremoved cyclobutanecarboxylic acid.

Analytical Characterization

To verify the structural integrity of the synthesized N-(3-formylphenyl)cyclobutanecarboxamide, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.98 (s, 1H, -CH O) — Critical validation that the formyl group survived the reaction.

    • δ 8.05 (t, J = 1.8 Hz, 1H, Ar-H)

    • δ 7.90 (ddd, J = 8.1, 2.0, 1.0 Hz, 1H, Ar-H)

    • δ 7.62 (dt, J = 7.6, 1.3 Hz, 1H, Ar-H)

    • δ 7.48 (t, J = 7.9 Hz, 1H, Ar-H)

    • δ 7.30 (br s, 1H, -NH -CO-) — Confirmation of amide bond formation.

    • δ 3.15 (quintet, J = 8.5 Hz, 1H, cyclobutane CH )

    • δ 2.45 - 2.20 (m, 4H, cyclobutane CH ₂)

    • δ 2.05 - 1.85 (m, 2H, cyclobutane CH ₂)

  • LC-MS (ESI+): Calculated for C₁₂H₁₄NO₂⁺ [M+H]⁺: 204.10; Found: 204.1.

Mechanistic Pathway Visualization

The following diagram illustrates the specific electron flow and intermediate formation during the chemoselective acylation process.

MechanisticPathway SM1 Cyclobutanecarbonyl Chloride TI Zwitterionic Tetrahedral Intermediate SM1->TI Nucleophilic Attack SM2 3-Aminobenzaldehyde SM2->TI Amine Lone Pair Base DIPEA (Base) Base->TI Proton Transfer Prod N-(3-formylphenyl) cyclobutanecarboxamide TI->Prod Chloride Elimination Byprod DIPEA·HCl (Byproduct) TI->Byprod Salt Formation

Figure 1: Chemoselective acylation mechanism forming N-(3-formylphenyl)cyclobutanecarboxamide.

References

  • Mechanistic Dichotomy in Sulfate Radical Anion-Mediated Oxidative Synthesis of Activated N-Hydroxysuccinimide Esters | The Journal of Organic Chemistry - ACS Publications | 2[2]

  • N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1 | 摩熵化学 (Molaid) | 1[1]

  • A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene | The Royal Society of Chemistry | 3[3]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications | 4[4]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-formylphenyl)cyclobutanecarboxamide

Executive Summary In modern drug discovery and library synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of chemical space exploration. N-(3-formylphenyl)cyclobutanecarboxamide (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and library synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of chemical space exploration. N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) [1] is a highly privileged intermediate that bridges conformational rigidity with versatile electrophilic reactivity. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform. This guide systematically deconstructs its structural architecture, physicochemical properties, and validated experimental workflows, providing a robust foundation for its integration into active pharmaceutical ingredient (API) development.

Structural Architecture & Rationale

The molecule is strategically composed of three distinct moieties, each serving a specific mechanistic purpose in medicinal chemistry:

  • The Cyclobutane Core: Unlike linear alkyl chains, the cyclobutane ring introduces a conformationally restricted, lipophilic bulk. This constraint limits the number of low-energy conformers, which can dramatically reduce the entropic penalty upon binding to a target protein. Furthermore, the sp³-rich character improves the overall metabolic stability and solubility profile of the final drug candidate.

  • The Carboxamide Linker: The amide bond (-NH-CO-) provides a stable, planar vector that acts as both a hydrogen-bond donor and acceptor. It is highly resistant to physiological hydrolysis, ensuring structural integrity in biological systems.

  • The 3-Formylphenyl Group: The meta-substituted benzaldehyde moiety serves as the primary synthetic handle. The formyl group is a highly reactive electrophilic hub, primed for downstream diversification via reductive aminations, Knoevenagel condensations, or Wittig olefinations.

Reactivity A Cyclobutane Ring (Lipophilic Core) B Carboxamide Linker (H-Bonding) A->B Conformational Rigidity D Metabolic Stability A->D C 3-Formylphenyl Group (Electrophilic Hub) B->C Electronic Communication E Target Binding B->E F Reductive Amination Wittig Olefination C->F

Caption: Structural moieties and reactivity vectors of N-(3-formylphenyl)cyclobutanecarboxamide.

Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the downstream derivatives. The data below synthesizes structural calculations with standard chemical database profiles[2].

PropertyValueImpact on Drug Design
Chemical Name N-(3-formylphenyl)cyclobutanecarboxamideN/A
CAS Registry Number 1392514-94-1Verification and Sourcing
Molecular Formula C12H13NO2N/A
Molecular Weight 203.24 g/mol Leaves ~300 Da budget for lead optimization (Rule of 5)
Topological Polar Surface Area 46.17 ŲExcellent membrane permeability potential
Hydrogen Bond Donors 1 (Amide NH)Favorable for oral bioavailability
Hydrogen Bond Acceptors 2 (Carbonyl oxygens)Favorable for oral bioavailability
Rotatable Bonds 3 (Excluding amide C-N)Low conformational flexibility; minimizes entropic penalty
Predicted LogP ~2.1Optimal lipophilicity for crossing lipid bilayers

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice and environmental condition is grounded in chemical causality.

Protocol 1: Bottom-Up Synthesis of the Building Block

This protocol details the amidation of 3-aminobenzaldehyde with cyclobutanecarbonyl chloride.

  • Step 1: Initiation. Dissolve 3-aminobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: DCM is an aprotic solvent that readily dissolves the starting materials without participating in nucleophilic attack.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Cooling to 0 °C suppresses the exothermic nature of the subsequent acylation, preventing the self-condensation or polymerization of the reactive aldehyde group.

  • Step 3: Acylation. Dropwise add cyclobutanecarbonyl chloride (1.1 equiv) over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • System Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the primary amine (ninhydrin-positive spot) and the appearance of a new, less polar UV-active spot confirms successful amide bond formation. Quench with saturated aqueous NaHCO3 to neutralize residual acid, extract with DCM, and concentrate.

Protocol 2: Downstream Diversification via Reductive Amination

The formyl group is most frequently utilized to synthesize secondary or tertiary amines. We employ the sodium triacetoxyborohydride (NaBH(OAc)3) method, a gold-standard procedure pioneered by Abdel-Magid et al.[3].

  • Step 1: Imine/Iminium Formation. Combine N-(3-formylphenyl)cyclobutanecarboxamide (1.0 equiv) and the target amine (1.2 equiv) in 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) if the amine is weakly basic.

    • Causality: DCE is prioritized over THF because its specific dielectric constant provides optimal reaction kinetics and stabilizes the intermediate iminium ion[3].

  • Step 2: Selective Reduction. Add NaBH(OAc)3 (1.5 equiv) portion-wise at room temperature. Stir for 4–12 hours.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron center. This creates a highly selective system that rapidly reduces the electrophilic iminium ion but ignores the parent aldehyde, virtually eliminating the formation of unwanted benzyl alcohol byproducts[3].

  • System Validation: LC-MS analysis of the crude mixture will validate the system. The presence of the [M+H]+ mass corresponding to the target amine, coupled with the strict absence of the reduced alcohol byproduct mass, confirms that the chemoselectivity of the triacetoxyborohydride was maintained.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine in DCE Add AcOH (catalytic) Step2 Step 2: Selective Reduction Add NaBH(OAc)3 at 0°C to RT Stir for 2-12 hours Step1->Step2 Iminium Intermediate Step3 Step 3: Quench & Workup Quench with sat. NaHCO3 Extract with DCM Step2->Step3 Amine Product Step4 Step 4: Purification Flash Chromatography (Silica gel, Hex/EtOAc) Step3->Step4 Crude Extract

Caption: Step-by-step experimental workflow for the reductive amination of the formyl group.

References

  • Molaid Chemical Database. "N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1". Molaid.com. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1)

Executive Summary In the landscape of modern drug development, the strategic selection of chemical building blocks dictates the success of complex synthetic pathways. N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 139251...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the strategic selection of chemical building blocks dictates the success of complex synthetic pathways. N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) has emerged as a critical intermediate in medicinal chemistry. Characterized by a highly electrophilic formyl group and a lipophilic cyclobutane ring, this compound is primarily utilized in the synthesis of advanced pharmacophores, including diketopiperazine-based microtubule-targeting agents (e.g., Plinabulin analogs).

This technical guide provides an in-depth analysis of the compound's structural identity, its mechanistic role in Knoevenagel condensations, and field-proven experimental protocols designed with self-validating analytical loops.

Chemical Identity & Structural Profiling

The architectural value of N-(3-formylphenyl)cyclobutanecarboxamide lies in its dual functionality. The cyclobutane ring imparts a unique spatial conformation that enhances the metabolic stability and lipophilicity of the final drug candidate. Conversely, the formyl group at the meta position of the aniline derivative serves as a highly reactive electrophilic center, primed for nucleophilic attack.

To ensure synthetic reproducibility, researchers must verify the compound against stringent physicochemical benchmarks, as outlined in 1[1].

Quantitative Physicochemical Data
ParameterSpecification
IUPAC Name N-(3-formylphenyl)cyclobutanecarboxamide
CAS Registry Number 1392514-94-1
Molecular Formula C12H13NO2
Molecular Weight 203.241 g/mol
Exact Mass 203.0946 g/mol
Target Purity (HPLC) ≥ 98.0%
Storage Temperature 2-8 °C (Inert Argon Atmosphere)

Mechanistic Role in Advanced Synthesis

The primary application of CAS 1392514-94-1 is its role as an electrophile in Knoevenagel condensations. When reacted with an active methylene compound—such as (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione—the formyl group undergoes an aldol addition followed by rapid dehydration to form a stable alkene bridge[1].

The success of this pathway relies heavily on the choice of catalyst and solvent. As documented in 2[2], utilizing Caesium carbonate (Cs₂CO₃) and Sodium sulfate (Na₂SO₄) in N,N-Dimethylformamide (DMF) yields the target compound with high stereoselectivity.

G A Diketopiperazine (Active Methylene) C Base Catalysis Cs2CO3 in DMF A->C B N-(3-formylphenyl) cyclobutanecarboxamide (Electrophile) B->C D Dehydration Na2SO4 C->D Aldol Addition E Target Alkene (Plinabulin Analog) D->E -H2O

Figure 1: Knoevenagel condensation pathway utilizing N-(3-formylphenyl)cyclobutanecarboxamide.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of actions, but a logical framework driven by causality and self-validation.

Protocol: Knoevenagel Condensation for Diketopiperazine Analogs

Objective: Stereoselective coupling of N-(3-formylphenyl)cyclobutanecarboxamide to synthesize a Plinabulin analog framework.

Step 1: Reagent Dissolution & Environmental Control

  • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 eq of the diketopiperazine derivative and 1.0 eq of N-(3-formylphenyl)cyclobutanecarboxamide in anhydrous DMF (0.1 M).

  • Causality: Argon prevents the oxidative degradation of the aldehyde into a carboxylic acid. Anhydrous DMF is selected due to its high dielectric constant, which stabilizes the polar transition states of the aldol intermediate, while its high boiling point safely accommodates the necessary thermal conditions.

Step 2: Catalyst & Scavenger Addition

  • Action: Add 1.5 eq of Caesium carbonate (Cs₂CO₃) and 2.0 eq of Sodium sulfate (Na₂SO₄) to the stirring solution at room temperature.

  • Causality: Cs₂CO₃ provides optimal basicity—strong enough to deprotonate the active methylene of the diketopiperazine, but bulky and mild enough to prevent the Cannizzaro disproportionation of the formyl group[1]. Na₂SO₄ acts as an in-situ dehydrating agent, scavenging the water byproduct to drive the thermodynamic equilibrium toward the final alkene.

Step 3: Thermal Activation & Self-Validation Loop

  • Action: Elevate the reaction temperature to 80 °C and stir.

  • Self-Validating System: At exactly 4 hours, extract a 10 µL aliquot and subject it to LC-MS. The reaction is self-validating: the disappearance of the m/z 204.1 peak (unreacted aldehyde) and the emergence of the target product mass peak confirms catalytic turnover. If m/z 204.1 persists without product mass formation, the system's basicity is compromised by ambient moisture, dictating an immediate intervention of 0.5 eq additional Cs₂CO₃.

Step 4: Isolation and Precipitation

  • Action: Quench the reaction by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate.

  • Causality: The sudden drop in temperature and shift in solvent polarity forces the highly hydrophobic cyclobutane-containing product out of solution, leaving polar impurities, unreacted fragments, and inorganic salts completely dissolved in the aqueous phase.

Analytical Validation Logic

Prior to initiating any synthesis, the integrity of the starting material must be validated. According to 3[4], a dual-pronged analytical approach using NMR and LC-MS guarantees structural fidelity.

G A Sample Preparation (DMSO-d6 / MeCN) B 1H-NMR Spectroscopy A->B E LC-MS Analysis A->E C Identify Formyl Proton (~9.9 ppm) B->C D Identify Amide Proton (~10.1 ppm) B->D G Purity >98% Confirmed C->G D->G F Mass Peak [M+H]+ m/z 204.1 E->F F->G

Figure 2: Analytical workflow for the structural validation and purity assessment of CAS 1392514-94-1.

References

  • Title: N-(3-formylphenyl)
  • Title: 1392514-94-1 | N-(3-Formylphenyl)
  • Title: 1392514-94-1 | N-(3-Formylphenyl)cyclobutanecarboxamide | Ambeed.

Sources

Exploratory

Molecular Profiling and Synthetic Utility of N-(3-formylphenyl)cyclobutanecarboxamide in Tubulin Inhibitor Development

Executive Summary The development of novel microtubule-destabilizing agents remains a critical frontier in oncology. Among the emerging pharmacophores, N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) has pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel microtubule-destabilizing agents remains a critical frontier in oncology. Among the emerging pharmacophores, N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) has proven to be a highly versatile and structurally significant building block. This technical guide explores the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound. By acting as a core intermediate in the synthesis of Plinabulin derivatives—potent inhibitors of β-tubulin polymerization—this molecule exemplifies the intersection of rational drug design and efficient synthetic execution.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a synthetic intermediate is paramount for predicting its behavior in both downstream reactions and final pharmacokinetic profiles. The cyclobutanecarboxamide moiety is strategically selected over linear aliphatic amides due to its unique balance of lipophilicity and conformational rigidity. The cyclobutane ring reduces the number of rotatable bonds, thereby lowering the entropic penalty upon binding to the target protein.

Below is the consolidated quantitative data for N-(3-formylphenyl)cyclobutanecarboxamide, derived from authoritative chemical databases [1] .

PropertyValueStructural Significance
CAS Number 1392514-94-1Unique chemical identifier for procurement and tracking.
Molecular Formula C₁₂H₁₃NO₂Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight 203.24 g/mol Optimal low-molecular-weight building block for fragment-based design.
SMILES String O=C(C1CCC1)NC2=CC=CC(C=O)=C2Computational representation for in-silico docking studies.
XLogP 1.6Indicates moderate lipophilicity, favorable for cellular membrane permeability.
TPSA 46.2 ŲWell within the Lipinski limit (<140 Ų), ensuring good oral bioavailability.
H-Bond Donors/Acceptors 1 / 2Facilitates critical hydrogen bonding within the colchicine binding site.
Rotatable Bonds 3Low conformational flexibility, minimizing entropic loss upon target binding.

Strategic Role in Oncology Drug Design

N-(3-formylphenyl)cyclobutanecarboxamide is primarily utilized in the synthesis of derivatives of Plinabulin , a marine-derived diketopiperazine that acts as a potent microtubule-destabilizing agent [2] . Plinabulin binds to the colchicine binding site of β-tubulin, preventing tubulin polymerization.

The rationale for utilizing the 3-formylphenyl isomer is deeply rooted in spatial geometry. The meta-substitution of the formyl group projects the subsequent diketopiperazine core at an optimal angle to occupy the hydrophobic pocket of β-tubulin.

Pathway A Plinabulin Derivative (Synthesized) B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D G2/M Phase Arrest C->D Microtubule Depolymerization E Tumor Cell Apoptosis D->E Caspase Activation

Fig 1: Mechanism of action for β-tubulin destabilization by synthesized Plinabulin derivatives.

Experimental Methodologies: Upstream Synthesis and Downstream Coupling

To ensure reproducibility, the following protocols are designed as self-validating systems, where the physical phenomena observed during the reaction dictate the progression to the next step.

Protocol A: Upstream Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide

Causality & Rationale: The amidation of 3-aminobenzaldehyde requires strict temperature control to prevent the exothermic degradation of the sensitive aldehyde functional group.

  • Preparation: Dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. The inert atmosphere is critical to prevent auto-oxidation of the aldehyde to a carboxylic acid.

  • Catalysis & Scavenging: Add triethylamine (TEA, 1.5 eq) as an acid scavenger to neutralize the HCl byproduct. Introduce catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the acyl transfer via a highly reactive N-acylpyridinium intermediate.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise add cyclobutanecarbonyl chloride (1.1 eq). Observation: A white precipitate (TEA·HCl) will form, validating that the acylation is proceeding.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Downstream Knoevenagel Condensation (Plinabulin Analog Synthesis)

Causality & Rationale: The formyl group acts as an electrophile for the active methylene of the piperazine-2,5-dione core. Mild basic conditions are required to prevent the ring-opening of the diketopiperazine [3] .

  • Reagent Charging: Charge a flame-dried vessel with (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione (1.0 eq) and N-(3-formylphenyl)cyclobutanecarboxamide (1.2 eq).

  • Solvent Selection: Add anhydrous N,N-dimethylformamide (DMF). DMF's high dielectric constant stabilizes the transition state of the aldol-type condensation.

  • Condensation Drivers: Introduce caesium carbonate (Cs₂CO₃, 2.0 eq) as a mild, non-nucleophilic base. Add anhydrous sodium sulfate (Na₂SO₄, 3.0 eq) directly into the reaction mixture. Rationale: Na₂SO₄ acts as an in-situ desiccant, sequestering the water byproduct to drive the equilibrium toward the dehydrated alkene product (Le Chatelier's principle).

  • Thermal Activation: Heat to 80°C and stir for 12 hours under nitrogen.

  • Isolation: Cool, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF. Purify via preparative HPLC to obtain the target derivative (Historical yield: ~33%).

Workflow R1 3-Aminobenzaldehyde I1 N-(3-formylphenyl) cyclobutanecarboxamide R1->I1 Amidation R2 Cyclobutanecarbonyl Chloride R2->I1 Amidation Cond Knoevenagel Condensation (Cs2CO3, Na2SO4, DMF) I1->Cond R3 Diketopiperazine Derivative R3->Cond Prod Target Plinabulin Analog Cond->Prod Yield: ~33% Val Analytical Validation (NMR, LC-MS, HPLC) Prod->Val QC & Purity

Fig 2: Step-by-step synthetic and validation workflow for N-(3-formylphenyl)cyclobutanecarboxamide.

Analytical Validation and Quality Control

To ensure the protocol operates as a self-validating system , the synthetic workflow incorporates orthogonal checkpoints.

  • Spectroscopic Validation: The completion of the Knoevenagel condensation is not solely indicated by the consumption of the starting material via TLC. It must be quantitatively confirmed by the disappearance of the characteristic formyl proton singlet (~9.8 ppm) in ¹H-NMR, and the concurrent appearance of the alkene bridge proton.

  • Mass Spectrometry: LC-MS must confirm the exact mass of the product, ruling out un-dehydrated aldol addition intermediates.

  • Functional Validation: The biological efficacy of the resulting derivative acts as the ultimate functional validation of structural integrity. Failure to induce G2/M phase arrest in cell-based tubulin polymerization assays immediately flags potential stereochemical isomerization (Z to E) at the newly formed double bond, prompting a review of the thermal conditions in Protocol B.

Conclusion

N-(3-formylphenyl)cyclobutanecarboxamide is a highly specialized, bifunctional building block. Its cyclobutane ring offers superior pharmacokinetic stability and conformational rigidity, while its formyl group provides a precise electrophilic handle for complex molecular assembly. By adhering to the strictly controlled, self-validating protocols outlined above, researchers can reliably leverage this compound to synthesize next-generation tubulin inhibitors.

References

  • Molaid . "N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1 Reaction Data and Plinabulin Synthesis." Molaid Chemical Information. Available at: [Link]

Foundational

Investigating the Mechanism of Action for N-(3-formylphenyl)cyclobutanecarboxamide: A Technical Guide

Abstract N-(3-formylphenyl)cyclobutanecarboxamide (NFCB) is a novel small molecule entity characterized by a reactive formylphenyl moiety, indicating a potential for covalent interaction with biological targets. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-formylphenyl)cyclobutanecarboxamide (NFCB) is a novel small molecule entity characterized by a reactive formylphenyl moiety, indicating a potential for covalent interaction with biological targets. This guide outlines a comprehensive, multi-disciplinary strategy to elucidate the mechanism of action (MoA) for NFCB, from initial target identification to cellular pathway analysis. We hypothesize that NFCB acts as a covalent inhibitor of a key cysteine protease involved in inflammatory signaling. The following sections detail the scientific rationale and step-by-step protocols for a rigorous investigation, establishing a framework for characterizing similar electrophilic compounds in drug discovery pipelines.

Introduction: Compound Rationale and Mechanistic Hypothesis

N-(3-formylphenyl)cyclobutanecarboxamide (NFCB) is a synthetic compound featuring three key structural motifs: an aromatic phenyl ring, a cyclobutane carboxamide, and a meta-substituted formyl (aldehyde) group. While the cyclobutane ring can influence pharmacological properties and the amide bond provides a stable linker, the formyl group is a reactive electrophile.[1] This "warhead" is capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's binding pocket.[2][3]

This chemical feature strongly suggests a mechanism of covalent inhibition, which can offer advantages over non-covalent interactions, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[4][5]

Our central hypothesis is that NFCB acts as an irreversible covalent inhibitor of a critical cysteine protease, "Target-X," which is a key regulator in a pro-inflammatory signaling cascade. Cysteine proteases, such as cathepsins and caspases, play pivotal roles in inflammation, apoptosis, and immune responses, making them attractive therapeutic targets.[6][7][8] This guide will systematically test this hypothesis through a logical progression of experiments.

The Investigatory Workflow: From Target ID to Pathway Validation

A successful MoA investigation requires a phased approach. Our strategy begins with broad, proteome-wide screening to identify potential targets, followed by focused biochemical and biophysical assays to confirm the specific interaction with our hypothesized target, and concludes with cell-based assays to validate the physiological consequence of this interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanism Elucidation cluster_2 Phase 3: Cellular Validation T_ID Chemoproteomic Target Discovery (isoTOP-ABPP) Biochem_Screen Biochemical Screen (Enzyme Activity Assay) T_ID->Biochem_Screen Validate Hits Kinetics Kinetic Analysis (kinact/KI Determination) Biochem_Screen->Kinetics Confirm Irreversibility Mass_Spec Intact Protein & Peptide Mapping (LC-MS/MS) Kinetics->Mass_Spec Confirm Covalent Adduct Target_Engage Cellular Target Engagement Assay Mass_Spec->Target_Engage Confirm in-cell Binding Pathway_Analysis Downstream Pathway (Western Blot / Cytokine Assay) Target_Engage->Pathway_Analysis Assess Functional Effect End Established MoA Pathway_Analysis->End Start NFCB Compound Start->T_ID

Caption: Overall workflow for elucidating the MoA of NFCB.

Phase 1: Target Identification and Initial Validation

The first objective is to identify the cellular protein(s) that NFCB directly binds to. A broad, unbiased approach is crucial to avoid premature focus on a presumed target.

Chemoproteomic Profiling for Unbiased Target Discovery

Chemoproteomics is a powerful mass spectrometry-based technique used to identify small molecule-protein interactions directly in complex biological systems.[9] Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) is a premier method to map reactive cysteine residues across the proteome, making it ideal for identifying targets of covalent inhibitors.[9][10]

Rationale: By competing NFCB against a broad-spectrum cysteine-reactive probe, we can identify which specific cysteine-containing proteins NFCB binds to in a cellular lysate. This provides direct, unbiased evidence of target engagement.

Protocol: Competitive isoTOP-ABPP
  • Lysate Preparation: Prepare lysates from a relevant cell line (e.g., THP-1 human monocytes for an inflammation model).

  • Inhibitor Incubation: Treat aliquots of the proteome with either DMSO (vehicle control) or a concentration range of NFCB for 1 hour at 37°C.

  • Probe Labeling: Add a cysteine-reactive, alkyne-functionalized iodoacetamide probe to all samples to label cysteines not occupied by NFCB.

  • Click Chemistry: Use Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a TEV-cleavable biotin tag to the alkyne probe.[11]

  • Enrichment: Use streptavidin beads to enrich for all biotin-tagged (i.e., probe-labeled) peptides.

  • Digestion & Isotopic Labeling: Digest the enriched proteins with trypsin and label the resulting peptides with isotopically light (control) or heavy (NFCB-treated) tags.

  • LC-MS/MS Analysis: Combine the samples and analyze via high-resolution mass spectrometry.[12]

  • Data Analysis: Identify peptides where the heavy-to-light isotopic ratio is significantly reduced. These represent the cysteine residues that were "protected" by NFCB binding, thus identifying the direct protein targets.

Biochemical Validation: Enzyme Inhibition Assay

Once a primary target, such as a cysteine protease "Target-X," is identified from the chemoproteomic screen, the next step is to validate this interaction using a purified recombinant enzyme.

Rationale: An in vitro enzyme activity assay provides a clean, direct measure of inhibition and allows for the determination of the compound's potency, typically expressed as an IC50 value.

ParameterDescriptionHypothetical Value (NFCB)
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.75 nM
Pre-incubation IC50 IC50 measured after pre-incubating the enzyme and inhibitor before adding substrate. A significant drop indicates time-dependent inhibition.15 nM
Hill Slope Describes the steepness of the dose-response curve. A value near 1 suggests a 1:1 binding stoichiometry.1.1

Phase 2: Definitive Elucidation of the Covalent Mechanism

Confirming that NFCB inhibits Target-X is only the first step. We must now rigorously prove that the mechanism is, as hypothesized, covalent and irreversible.

Kinetic Analysis of Irreversible Inhibition

For covalent inhibitors, a simple IC50 is insufficient as it doesn't capture the time-dependent nature of the inhibition.[13] A more detailed kinetic analysis is required to determine the initial binding affinity (KI) and the rate of covalent bond formation (kinact). The overall efficiency of the inhibitor is best described by the second-order rate constant kinact/KI.[4][14]

Rationale: This analysis, often called a "Kitz-Wilson plot," dissects the two-step mechanism: the initial reversible binding followed by the irreversible inactivation. This provides a much more accurate measure of covalent inhibitor potency than a standard IC50.[15]

Protocol: Determination of kinact and KI
  • Assay Setup: Prepare multiple reactions containing a fixed concentration of Target-X enzyme and its fluorogenic substrate.

  • Inhibitor Addition: Add varying concentrations of NFCB to the reactions.

  • Continuous Monitoring: Measure the fluorescence signal over time using a plate reader. The rate of product formation will decrease as the enzyme is progressively inactivated.

  • Data Analysis: For each NFCB concentration, calculate the observed rate of inactivation (kobs) by fitting the progress curves to an exponential decay equation.

  • Secondary Plot: Plot the calculated kobs values against the corresponding NFCB concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal rate (KI).[16][17]

Kinetic ParameterDescriptionHypothetical Value (NFCB)
KI Dissociation constant for the initial reversible enzyme-inhibitor complex.120 nM
kinact Maximum rate of irreversible inactivation.0.15 min-1
kinact/KI Second-order rate constant representing the overall efficiency of inactivation.1.25 x 106 M-1s-1
Mass Spectrometry for Adduct Confirmation

The most definitive evidence of covalent modification is the direct observation of the inhibitor bound to the protein. High-resolution mass spectrometry (HRMS) is the gold standard for this confirmation.[12]

Rationale: By measuring the mass of the intact protein and analyzing its peptide fragments after digestion, we can confirm that NFCB has formed a covalent adduct and pinpoint the exact amino acid residue it has modified.

Experimental Approaches:

  • Intact Protein Analysis: Incubate Target-X with an excess of NFCB. Analyze the sample using LC-MS. A mass shift corresponding to the molecular weight of NFCB confirms the formation of a 1:1 protein-inhibitor adduct.[12]

  • Peptide Mapping: Covalently modify Target-X with NFCB, then digest the protein into smaller peptides using trypsin. Analyze the peptide mixture by LC-MS/MS. Identify the specific peptide that shows a mass increase equal to that of NFCB and use MS/MS fragmentation to confirm the modification site is the active site cysteine.[4]

G cluster_0 Mechanism of Covalent Inhibition Enzyme Target-X (with Cys-SH) Complex Reversible E-I Complex (Non-covalent) Enzyme->Complex k1 (fast) Inhibitor NFCB (with -CHO group) Inhibitor->Complex Complex->Enzyme k-1 Adduct Covalent Adduct (Irreversible Thiohemiacetal) Complex->Adduct kinact (slow, irreversible)

Caption: Proposed two-step covalent inhibition mechanism of NFCB.

Phase 3: Cellular Target Engagement and Pathway Analysis

Demonstrating a biochemical mechanism is not enough; we must prove that NFCB engages its target in a live-cell environment and produces a desired functional outcome.

Cellular Target Engagement

A cellular thermal shift assay (CETSA) or an in-cell competition assay using a fluorescently-labeled probe can confirm that NFCB enters the cell and binds to Target-X.

Functional Pathway Analysis

Since we hypothesized Target-X is part of a pro-inflammatory pathway, we must measure the effect of NFCB on downstream signaling events. For many inflammatory pathways involving cysteine proteases, this involves the activation of signaling cascades and the release of cytokines.[6][18][19]

Rationale: This step connects the specific molecular inhibition event to a physiologically relevant outcome, validating the therapeutic hypothesis.

G Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Signaling Stimulus->Upstream TargetX Target-X (Cysteine Protease) Upstream->TargetX Downstream Downstream Effector (e.g., NF-κB activation) TargetX->Downstream Cytokine Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Downstream->Cytokine NFCB NFCB NFCB->TargetX Covalent Inhibition

Caption: Hypothesized inhibition of the Target-X inflammatory pathway by NFCB.

Protocol: Cytokine Release Assay
  • Cell Culture: Plate THP-1 monocytes or primary human macrophages.

  • Pre-treatment: Treat cells with varying concentrations of NFCB for 2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).

  • Incubation: Incubate for 18-24 hours.

  • Analysis: Collect the cell supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Result: A dose-dependent decrease in cytokine production in NFCB-treated cells would validate the compound's anti-inflammatory activity and support the proposed MoA.

Conclusion

This technical guide presents a robust, evidence-based framework for the complete elucidation of the mechanism of action for N-(3-formylphenyl)cyclobutanecarboxamide. By progressing from unbiased, proteome-wide target identification to specific biochemical kinetics, definitive mass spectrometric analysis, and finally to functional cellular assays, this workflow establishes a clear line of evidence. The proposed data strongly supports the hypothesis that NFCB acts as a covalent, irreversible inhibitor of a key cysteine protease, leading to the suppression of pro-inflammatory signaling. This systematic approach is essential for advancing novel covalent inhibitors in modern drug discovery.

References

  • Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. Available at: [Link]

  • Gonçalves, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules. Available at: [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal. Available at: [Link]

  • Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology. Available at: [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. Available at: [Link]

  • Zhang, H., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology. Available at: [Link]

  • Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. (n.d.). Apexbio. Available at: [Link]

  • Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. Available at: [Link]

  • Barreiro, E., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. Available at: [Link]

  • Backus, K. M., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. Available at: [Link]

  • Parker, C. G., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at: [Link]

  • Larsen, M. R., & Trelle, M. B. (2018). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Cysteine Protease. (n.d.). Sino Biological. Available at: [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. Available at: [Link]

  • Brömme, D., & Nallaseth, F. S. (2013). Role of Cysteine Cathepsins in Joint Inflammation and Destruction in Human Rheumatoid Arthritis and Associated Animal Models. IntechOpen. Available at: [Link]

  • Inactivation Kinetics, Irreversible Drug Discovery. (n.d.). Enzymlogic. Available at: [Link]

  • Valero, E., et al. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. Available at: [Link]

  • The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk. (2012). IntechOpen. Available at: [Link]

  • Cysteine Protease. (n.d.). Creative Diagnostics. Available at: [Link]

  • A near-universal way to measure enzyme inhibition. (2018). EurekAlert!. Available at: [Link]

  • Johnson, D. S., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Essays in Biochemistry. Available at: [Link]

  • Khan, M. A., et al. (2023). Molecular Perspective on Proteases: Regulation of Programmed Cell Death Signaling, Inflammation and Pathological Outcomes. International Journal of Molecular Sciences. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. Available at: [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. Available at: [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2024). Drug Hunter. Available at: [Link]

  • Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology. Available at: [Link]

  • Recent Advances in Covalent Drug Discovery. (2023). Molecules. Available at: [Link]

  • Chen, P. H., et al. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank. Available at: [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (2016). Green Chemistry. Available at: [Link]

Sources

Exploratory

Synthesis and Characterization of N-(3-Formylphenyl)cyclobutanecarboxamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals As the pharmaceutical industry increasingly shifts toward structurally rigid, sp³-rich scaffolds to improve metabolic stability and target selectivity, the c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As the pharmaceutical industry increasingly shifts toward structurally rigid, sp³-rich scaffolds to improve metabolic stability and target selectivity, the cyclobutane ring has emerged as a privileged motif[1]. When coupled with a versatile electrophilic handle—such as a meta-formylphenyl group—the resulting intermediate, N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) , becomes a powerful building block. This guide provides a comprehensive, causality-driven framework for the synthesis, characterization, and downstream functionalization of these derivatives, specifically tailored for application scientists and medicinal chemists.

Mechanistic Rationale & Structural Advantages

The strategic selection of N-(3-formylphenyl)cyclobutanecarboxamide as a core intermediate is driven by two distinct structural pillars:

  • The Cyclobutane Motif: Unlike linear alkyl chains which suffer from high entropic penalties upon target binding, the cyclobutane ring introduces a unique degree of ring strain (~26 kcal/mol) and a puckered "butterfly" conformation. This geometry projects the attached carboxamide out of the plane, optimizing binding vectors within hydrophobic kinase pockets while resisting cytochrome P450-mediated oxidative metabolism[1].

  • The Meta-Formyl Handle: The aldehyde group at the 3-position of the aniline ring acts as a highly versatile synthetic handle. Unlike ortho-substitution, which can suffer from severe steric hindrance during subsequent nucleophilic additions, or para-substitution, which alters the electronic distribution directly through resonance with the amide nitrogen, the meta-formyl group maintains an optimal balance of accessibility and electronic neutrality[2][3].

Retrosynthetic Strategy and Workflow

The most robust disconnection for this scaffold involves the cleavage of the amide bond, leading back to commercially available 3-aminobenzaldehyde and cyclobutanecarbonyl chloride . This approach avoids the regioselectivity issues associated with late-stage formylation of N-phenylcyclobutanecarboxamides.

SynthesisWorkflow A 3-Aminobenzaldehyde (Nucleophile) C DCM / Et3N (0 °C to RT) A->C B Cyclobutanecarbonyl Chloride (Electrophile) B->C D N-(3-formylphenyl)cyclobutanecarboxamide (Target Intermediate) C->D Amidation E Reductive Amination (NaBH(OAc)3, Amine) D->E Functionalization F Target API / Kinase Inhibitor E->F Drug Discovery

Figure 1: Retrosynthetic disconnection and forward synthesis workflow for cyclobutane-amides.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. Every reagent choice is governed by a specific mechanistic causality.

Synthesis of the Core Scaffold via Amidation

This protocol utilizes a modified Schotten-Baumann approach in an organic continuous phase to prevent the aqueous degradation of the highly reactive acid chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv). Causality: Et₃N acts as a non-nucleophilic acid scavenger. If the generated HCl is not neutralized, it will rapidly protonate the aniline nitrogen, rendering it non-nucleophilic and stalling the reaction entirely.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The amidation is highly exothermic. Lowering the kinetic energy of the system prevents competitive side reactions, such as the nucleophilic attack of the aniline on the sensitive formyl group (self-polymerization).

  • Electrophile Addition: Introduce cyclobutanecarbonyl chloride (1.1 equiv) dropwise over 15 minutes.

  • In-Process Validation: As the reaction proceeds, observe the formation of a dense white precipitate. Validation: This precipitate is triethylamine hydrochloride (Et₃N·HCl), serving as an immediate, visual confirmation that the acylation is actively occurring.

  • Workup: Warm to room temperature, quench with saturated aqueous NaHCO₃ to neutralize residual acid, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Downstream Functionalization: Reductive Amination

The formyl group is primed for conversion into complex tertiary amines, a critical step in synthesizing active pharmaceutical ingredients (APIs).

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the purified N-(3-formylphenyl)cyclobutanecarboxamide in 1,2-dichloroethane (DCE). Add the desired secondary amine (e.g., morpholine, 1.2 equiv) and glacial acetic acid (0.1 equiv). Causality: The mild acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly electrophilic iminium ion.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: Do not proceed until the aldehyde mass (m/z 204.1) has completely shifted to the iminium/hemiaminal mass.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in a single portion. Causality: NaBH(OAc)₃ is strictly required over NaBH₄. The electron-withdrawing acetoxy groups reduce the hydridic character of the boron center, ensuring it selectively reduces the transient iminium ion without prematurely reducing any unreacted starting aldehyde to a dead-end benzylic alcohol.

  • Quench & Isolate: Stir for 4 hours at room temperature, quench with 1N NaOH to break down boron complexes, and extract with ethyl acetate.

Quantitative Characterization Data

Rigorous analytical validation is required before advancing this intermediate into late-stage API synthesis. The table below summarizes the expected quantitative parameters and their analytical rationale.

Analytical ParameterExpected Value / SpecificationAnalytical Rationale & Causality
Physical Appearance White to off-white crystalline solidIndicates high purity. Impurities (e.g., unreacted aniline) typically manifest as yellow/brown viscous oils.
LC-MS (ESI+) m/z 204.1 [M+H]⁺Confirms the exact molecular weight (Calculated Exact Mass: 203.09).
¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H, -CHO)The sharp singlet at ~9.98 ppm confirms that the sensitive aldehyde moiety survived the amidation intact.
¹H NMR (400 MHz, CDCl₃) δ 7.20 (br s, 1H, -NH)The broad singlet confirms the successful formation of the secondary amide linkage.
¹H NMR (400 MHz, CDCl₃) δ 3.15 (quintet, 1H, cyclobutane-CH)Confirms the presence of the cyclobutane methine proton, split by the adjacent methylene groups.
HPLC Purity > 98.0% (UV detection at 254 nm)Strict threshold required for downstream synthesis to prevent the exponential amplification of side-products.

Biological Application Context: Kinase Inhibition

Derivatives synthesized from the N-(3-formylphenyl)cyclobutanecarboxamide scaffold have demonstrated profound efficacy in modern drug discovery. Most notably, elaborations of this core are utilized in the development of potent, ATP-competitive dual kinase inhibitors targeting TBK1 (TANK-binding kinase 1) and IKKε [4].

By functionalizing the meta-formyl group with morpholine (via the reductive amination protocol described above) and coupling the cyclobutane-amide to a pyrimidine core, researchers can synthesize molecules like MRT67307. These cyclobutane-amide derivatives stabilize the inactive "DFG-out" conformation of the kinase, effectively blocking the phosphorylation of IRF3 and halting the downstream transcription of pro-inflammatory Type I interferons[4].

BiologicalPathway Stimulus Pro-inflammatory Stimulus (TLR Ligands) Receptor Toll-Like Receptor (TLR) Stimulus->Receptor TBK1 TBK1 / IKKε Kinase (Target Node) Receptor->TBK1 Activation IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Inhibitor Cyclobutane-Amide Derivative (Inhibitor) Inhibitor->TBK1 Blocks ATP Pocket Transcription Type I IFN Gene Transcription IRF3->Transcription Nuclear Translocation

Figure 2: Integration of cyclobutane-amide derivatives as kinase inhibitors in the TBK1 pathway.

References

  • Source: acs.
  • Title: Buy N-(3-formylphenyl)benzamide (EVT-8581576)
  • Title: 1698768-51-2 | N-(3-Formylphenyl)
  • Title: MRT67307 (hydrochloride)

Sources

Foundational

Cyclobutanecarboxamides: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional, puckered conformation bestow upon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional, puckered conformation bestow upon it a set of physicochemical properties that are increasingly leveraged by drug designers to overcome challenges in potency, selectivity, and pharmacokinetic profiles.[1][2] Cyclobutanecarboxamides, in particular, represent a versatile class of compounds that are frequently encountered in a variety of biologically active molecules and complex natural products.[3][4] This in-depth technical guide provides a comprehensive overview of cyclobutanecarboxamide compounds, focusing on their synthesis, characterization, and burgeoning role in drug discovery. We will delve into the causality behind synthetic choices, explore their structure-activity relationships, and provide actionable protocols for researchers in the field.

The inherent ring strain and conformational rigidity of the cyclobutane ring contribute to its unique chemical reactivity and structural diversity, which in turn play a crucial role in modulating the biological activity of these compounds.[3] However, the high ring strain and the frequent presence of multiple stereocenters in the cyclobutane scaffold pose significant synthetic challenges.[3] This guide aims to equip researchers with the knowledge to navigate these challenges and unlock the full potential of cyclobutanecarboxamides in their drug discovery endeavors.

The Strategic Advantage of the Cyclobutane Moiety in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can offer several distinct advantages over more traditional, flexible, or planar structures. Understanding these benefits is key to appreciating the rationale behind the synthesis and development of cyclobutanecarboxamide-based therapeutics.

Conformational Restriction and Target Engagement

Unlike larger, more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This conformational rigidity can pre-organize the pharmacophoric groups of a molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its biological target. This can translate to enhanced potency and selectivity. The fixed spatial arrangement of substituents on the cyclobutane ring allows for precise probing of binding pockets, a feature that is difficult to achieve with more conformationally labile structures.

"Escaping Flatland" and Improving Physicochemical Properties

The concept of "escaping from flatland" in medicinal chemistry advocates for the incorporation of three-dimensional structural motifs to improve compound properties.[4] The non-planar nature of the cyclobutane ring helps to increase the sp3 character of a molecule, which is often associated with improved solubility, reduced off-target toxicity, and better pharmacokinetic profiles. By moving away from flat, aromatic structures, medicinal chemists can often mitigate issues related to metabolic instability and poor absorption.

Metabolic Stability and Bioisosteric Replacement

The cyclobutane scaffold is generally considered to be metabolically robust.[2] Its C-C bonds are less susceptible to enzymatic cleavage compared to other functional groups. This has led to the successful use of cyclobutane moieties as bioisosteres for more metabolically labile groups, such as gem-dimethyl groups or alkenes. For instance, replacing a metabolically vulnerable part of a molecule with a cyclobutane ring can significantly enhance its metabolic stability and, consequently, its in vivo half-life.[1]

Synthesis of Cyclobutanecarboxamides: Navigating the Challenges of a Strained Ring

The synthesis of functionalized cyclobutanes, including cyclobutanecarboxamides, has historically been a challenging endeavor due to the inherent ring strain.[3][5] However, a number of robust synthetic strategies have been developed to construct this valuable scaffold.

Key Synthetic Strategies
1. [2+2] Cycloadditions

Photochemical and metal-catalyzed [2+2] cycloadditions are powerful methods for the construction of the cyclobutane ring.[5] These reactions typically involve the reaction of two alkene components to form the four-membered ring. The stereochemical outcome of these reactions can often be controlled by the choice of starting materials and reaction conditions.

Illustrative Workflow for [2+2] Cycloaddition:

G cluster_0 [2+2] Cycloaddition Alkene_1 Alkene 1 hv_or_catalyst Light (hν) or Metal Catalyst Alkene_1->hv_or_catalyst Alkene_2 Alkene 2 Alkene_2->hv_or_catalyst Cyclobutane_Product Cyclobutane Product hv_or_catalyst->Cyclobutane_Product

Caption: Generalized workflow for a [2+2] cycloaddition reaction.

2. Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

A notable and more recent advancement is the palladium-catalyzed aminocarbonylation of vinylcyclobutanols.[3][6] This method provides a concise and robust route to α-substituted β,γ-unsaturated cyclobutanecarboxamides. A key advantage of this approach is its ability to suppress the common side reactions of semipinacol rearrangement and ring-opening that plague many reactions involving the strained vinylcyclobutanol starting materials.[3][6]

Plausible Mechanistic Pathway:

G Vinylcyclobutanol Vinylcyclobutanol Conjugated_Diene Conjugated Diene Intermediate Vinylcyclobutanol->Conjugated_Diene Heat or Acid pi_Allyl_Pd π-Allyl Palladium Intermediate Conjugated_Diene->pi_Allyl_Pd Pd_H_Complex Pd-H Complex (A) Pd_H_Complex->pi_Allyl_Pd Cyclobutanecarboxamide α-Substituted β,γ-Unsaturated Cyclobutanecarboxamide pi_Allyl_Pd->Cyclobutanecarboxamide Amine_CO Amine (R-NH2) + Carbon Monoxide (CO) Amine_CO->Cyclobutanecarboxamide

Caption: Proposed mechanism for palladium-catalyzed aminocarbonylation.[3]

3. C-H Functionalization Approaches

The direct functionalization of C-H bonds on a pre-existing cyclobutane core represents an increasingly attractive and atom-economical strategy.[7] This approach often utilizes a directing group to guide a metal catalyst to a specific C-H bond, allowing for the controlled installation of various functional groups. The amide group of a cyclobutanecarboxamide can itself serve as a directing group in some instances.

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation

The following is a representative experimental protocol based on the work of Wan et al. for the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • JohnPhos (ligand)

  • Vinylcyclobutanol substrate

  • Amine hydrochloride salt

  • Carbon monoxide (CO) gas

  • Anhydrous tetrahydrofuran (THF)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add Pd(OAc)2 (2.5 mol %), JohnPhos (5 mol %), the vinylcyclobutanol substrate (0.12 mmol), and the amine hydrochloride salt (0.1 mmol).

  • Evacuate and backfill the reactor with carbon monoxide gas.

  • Pressurize the reactor to 40 bar with carbon monoxide.

  • Add anhydrous THF (1.0 mL) to the reactor.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the carbon monoxide gas.

  • The reaction mixture can then be purified by standard chromatographic techniques to isolate the desired cyclobutanecarboxamide product.

Note: This is a generalized protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere.

Characterization of Cyclobutanecarboxamides

The unambiguous characterization of novel cyclobutanecarboxamide compounds is crucial for establishing their structure and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. 1H and 13C NMR are standard.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the amide C=O and N-H stretches.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformation.[3]

Pharmacological Significance and Applications in Drug Discovery

Cyclobutanecarboxamide derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery programs across various therapeutic areas.

Case Studies of Bioactive Cyclobutanecarboxamides
  • Enzyme Inhibitors: The constrained nature of the cyclobutane ring can be exploited to design potent and selective enzyme inhibitors. For example, cyclobutane-containing molecules have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid signaling.[4]

  • G Protein-Coupled Receptor (GPCR) Modulators: The defined three-dimensional structure of cyclobutanecarboxamides makes them well-suited for targeting the specific binding pockets of GPCRs. GPR132, a receptor involved in immune function, has been targeted by cyclobutane-containing ligands.[4]

  • Anticancer Agents: The well-known chemotherapy drug Carboplatin contains a cyclobutane dicarboxylate ligand, highlighting the early use of this scaffold in oncology.[8] More recently, cyclobutane derivatives have been explored for their potential in developing novel cancer therapies.

  • Antiviral and Antimicrobial Agents: Natural products containing the cyclobutane skeleton, such as sceptrins, have shown antimicrobial properties.[2] This has inspired the synthesis of novel cyclobutane derivatives as potential anti-infective agents.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents on the cyclobutanecarboxamide scaffold is a key strategy in optimizing the pharmacological properties of a lead compound.

Key SAR Considerations:

  • Stereochemistry: The relative stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. The synthesis of stereochemically pure isomers is often necessary to elucidate the optimal arrangement for target binding.

  • Substitution Pattern: The position and nature of substituents on both the cyclobutane ring and the amide nitrogen can dramatically influence potency, selectivity, and pharmacokinetic properties.

  • Ring Conformation: While relatively rigid, the cyclobutane ring does exhibit a degree of puckering. The preferred conformation can be influenced by the substitution pattern, which in turn can affect how the molecule interacts with its biological target.

Logical Flow for SAR Studies:

G Initial_Hit Initial Hit Compound (Cyclobutanecarboxamide) Analog_Synthesis Systematic Analog Synthesis Initial_Hit->Analog_Synthesis In_Vitro_Assay In Vitro Biological Assays (Potency, Selectivity) Analog_Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Analysis->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Sources

Exploratory

An In-Depth Technical Guide to N-(3-formylphenyl)cyclobutanecarboxamide: Synthesis, and Strategic Applications in Drug Discovery

Abstract N-(3-formylphenyl)cyclobutanecarboxamide has emerged as a valuable and versatile building block in contemporary medicinal chemistry. Its unique structural composition, featuring a rigid cyclobutane moiety append...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-formylphenyl)cyclobutanecarboxamide has emerged as a valuable and versatile building block in contemporary medicinal chemistry. Its unique structural composition, featuring a rigid cyclobutane moiety appended to a reactive formylphenyl group, offers a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the foundational chemistry of N-(3-formylphenyl)cyclobutanecarboxamide, including a detailed, field-tested protocol for its synthesis. Furthermore, this document explores the strategic rationale for its use in drug discovery, with a particular focus on its potential as a precursor for kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research endeavors.

Introduction: The Emergence of a Strategic Scaffold

The landscape of modern drug discovery is characterized by an increasing demand for molecules with high three-dimensionality and novel chemical motifs.[1] The cyclobutane ring, once considered a synthetic curiosity, is now recognized for its ability to confer desirable properties upon drug candidates, including metabolic stability and unique spatial arrangements of functional groups.[1][2] When coupled with a phenyl ring bearing a reactive formyl group, the resulting N-(3-formylphenyl)cyclobutanecarboxamide scaffold becomes a powerful tool for library synthesis and lead optimization. The formyl group serves as a versatile chemical handle for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the exploration of a broad chemical space.

While a singular, seminal publication detailing the "initial discovery" of N-(3-formylphenyl)cyclobutanecarboxamide is not prominent in the scientific literature, its value is implicitly understood through its utility as a synthetic intermediate. Its logical design points to its purposeful creation for use in medicinal chemistry programs, likely as a key component in the synthesis of more complex, biologically active molecules such as kinase inhibitors.

Rationale for Use in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors remains a major focus of pharmaceutical research. The N-(3-formylphenyl)cyclobutanecarboxamide scaffold is particularly well-suited for this purpose. The cyclobutane group can occupy hydrophobic pockets in the kinase active site, while the formylphenyl moiety provides a vector for the introduction of groups that can form key hydrogen bonds and other interactions with the protein. For instance, the formyl group can be elaborated into larger, more complex side chains that target specific regions of the kinase, thereby enhancing potency and selectivity.

Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide: A Validated Protocol

The most direct and efficient method for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide is the acylation of 3-aminobenzaldehyde with cyclobutanecarbonyl chloride. This is a robust and well-established transformation in organic synthesis.

Reaction Scheme

G cluster_0 Reaction Scheme 3-aminobenzaldehyde 3-Aminobenzaldehyde product N-(3-formylphenyl)cyclobutanecarboxamide 3-aminobenzaldehyde->product + cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride cyclobutanecarbonyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Synthetic route to N-(3-formylphenyl)cyclobutanecarboxamide.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierPurity
3-Aminobenzaldehyde1709-44-0121.14Sigma-Aldrich≥98%
Cyclobutanecarbonyl chloride5006-22-4118.56Sigma-Aldrich≥98%
Triethylamine121-44-8101.19Fisher Scientific≥99%
Dichloromethane (DCM)75-09-284.93VWRAnhydrous, ≥99.8%
Saturated aq. NaHCO₃----
Brine----
Anhydrous MgSO₄7487-88-9120.37Sigma-Aldrich≥99.5%
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminobenzaldehyde (5.0 g, 41.3 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 3-aminobenzaldehyde is fully dissolved.

  • Base Addition: Add triethylamine (6.9 mL, 49.6 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: While stirring vigorously at 0 °C, add a solution of cyclobutanecarbonyl chloride (5.4 g, 45.4 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-formylphenyl)cyclobutanecarboxamide as a solid.

Strategic Application: A Gateway to Kinase Inhibitors

The N-(3-formylphenyl)cyclobutanecarboxamide scaffold is an ideal starting point for the synthesis of a library of potential kinase inhibitors. The formyl group can be readily converted to a variety of other functional groups, allowing for the systematic exploration of the chemical space around the core scaffold.

Reductive Amination for Library Synthesis

A particularly powerful application of this building block is in reductive amination reactions. The formyl group can be reacted with a diverse range of primary and secondary amines to introduce a wide array of side chains. This allows for the rapid generation of a library of analogs for screening against a panel of kinases.

G cluster_0 Reductive Amination Workflow start N-(3-formylphenyl)cyclobutanecarboxamide schiff_base Schiff Base/Iminium Ion Intermediate start->schiff_base + amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->schiff_base product Final Kinase Inhibitor Candidate schiff_base->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Workflow for generating a library of kinase inhibitor candidates.

Potential Biological Signaling Pathway

Many kinase inhibitors target pathways involved in cell growth and proliferation, such as the JAK-STAT pathway.[3][4] Molecules derived from N-(3-formylphenyl)cyclobutanecarboxamide could potentially modulate such pathways.

G cluster_0 Hypothetical JAK-STAT Signaling Pathway Inhibition cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation dimer STAT Dimer stat->dimer nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Inhibitor Derived from N-(3-formylphenyl)cyclobutanecarboxamide inhibitor->jak

Caption: Potential inhibition of the JAK-STAT pathway.

Conclusion

N-(3-formylphenyl)cyclobutanecarboxamide represents a strategically designed molecular scaffold with significant potential in modern drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an invaluable tool for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their pursuit of next-generation medicines.

References

  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,158,616 B2. Washington, DC: U.S.
  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • FBDD, Library design, Cyclobutane, Three-dimensional (3D). (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

Sources

Foundational

N-(3-formylphenyl)cyclobutanecarboxamide: A Comprehensive Guide to Solubility Profiling and Solvent Selection in Preclinical Development

Executive Summary For researchers and drug development professionals, understanding the solubility profile of synthetic intermediates is a critical prerequisite for successful assay development, chemical synthesis, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of synthetic intermediates is a critical prerequisite for successful assay development, chemical synthesis, and formulation. N-(3-formylphenyl)cyclobutanecarboxamide (CAS 1392514-94-1) is a highly versatile building block frequently utilized in organic synthesis, particularly in Knoevenagel condensations[1].

This whitepaper provides an in-depth technical analysis of the structural determinants governing the solubility of this compound. It bridges theoretical predictive models—such as Hansen Solubility Parameters (HSP)—with rigorous, self-validating empirical protocols to guide solvent selection across various laboratory workflows.

Structural Determinants and Predictive Solubility Profiling

The solubility of N-(3-formylphenyl)cyclobutanecarboxamide is dictated by the interplay of its distinct functional groups. To predict its behavior in common lab solvents, we must analyze its structure through the lens of Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[2].

Functional Group Analysis:
  • Cyclobutane Ring: Contributes heavily to the dispersion force ( δD​ ) component. This hydrophobic moiety drives affinity for non-polar and moderately polar organic solvents.

  • Amide Linker (-NH-C=O): Acts as both a hydrogen bond donor and acceptor, significantly elevating the δP​ and δH​ parameters. This requires solvents capable of disrupting strong intermolecular crystal lattice networks.

  • 3-Formylphenyl Group: The aromatic ring provides π−π stacking capabilities (increasing δD​ ), while the aldehyde (formyl) group acts as a strong hydrogen bond acceptor, further increasing polarity[2].

Because the molecule requires a solvent capable of matching its moderate dispersion forces while simultaneously satisfying its high hydrogen-bonding requirements, polar aprotic solvents are theoretically the most effective.

Quantitative Data Summary: Predicted Solubility Matrix

Table 1: Predicted solubility profile of N-(3-formylphenyl)cyclobutanecarboxamide across common laboratory solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Excellent matching of δP​ and δH​ . Solvents act as strong H-bond acceptors, breaking the amide-amide intermolecular networks without donating protons that could cause side reactions[2].
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Can solvate the compound via H-bonding, but the hydrophobic cyclobutane ring limits total saturation capacity.
Moderately Polar Ethyl Acetate, DCMModerate (10-30 mg/mL)Good dispersion ( δD​ ) matching for the cyclobutane and phenyl rings; ideal for chromatographic purification.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Incapable of breaking the polar amide and aldehyde intermolecular bonds.
Aqueous Water, PBS (pH 7.4)Poor (<0.1 mg/mL)The high hydrophobic bulk (phenyl + cyclobutane) drastically outweighs the polar surface area, leading to poor aqueous hydration.

Empirical Solubility Determination: The Shake-Flask Protocol

While HSP provides a theoretical framework, drug development requires empirical, self-validating data. Kinetic solubility methods (like solvent titration) often overpredict solubility due to supersaturation artifacts[3]. Therefore, the thermodynamic shake-flask method , aligned with OECD guidelines, is the gold standard for determining the true equilibrium solubility of solid hydrophobic/moderately polar chemicals[3][4].

The Self-Validating Protocol

This protocol is designed to be self-validating: by measuring the concentration at multiple time points (e.g., 48 hours and 72 hours), the system proves it has reached thermodynamic equilibrium when the variance between these time points is statistically insignificant.

Step-by-Step Methodology:

  • Excess Solid Addition: Weigh an excess amount of N-(3-formylphenyl)cyclobutanecarboxamide (e.g., 50 mg) into a sealed glass vial. Add 1.0 mL of the target solvent. Causality: An excess of solid ensures that the solvent becomes fully saturated and that a solid-liquid equilibrium can be established[4].

  • Equilibration (Agitation): Place the vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.5 °C) at 200 RPM for 48 to 72 hours. Causality: Continuous agitation overcomes the kinetic energy barrier of dissolution, while strict temperature control prevents temperature-dependent solubility fluctuations[3].

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.45 µm PTFE syringe filter. Causality: This is the most critical step. Any undissolved microcrystals transferred to the analytical instrument will artificially inflate the quantified solubility, leading to false data[3].

  • Quantification: Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile/Water) to fall within the linear dynamic range of your detector. Quantify the concentration using HPLC-UV against a standard calibration curve of the compound.

G A 1. Solid Addition (Excess Compound + Solvent) B 2. Equilibration (Agitation at 25°C, 24-72h) A->B C 3. Phase Separation (Centrifugation / 0.45 µm Filtration) B->C D 4. Quantification (HPLC-UV Analysis) C->D E 5. Data Validation (Confirm Plateau at 48h vs 72h) D->E

Figure 1: Thermodynamic shake-flask solubility determination workflow.

Application-Driven Solvent Selection

Choosing the right solvent for N-(3-formylphenyl)cyclobutanecarboxamide depends entirely on the downstream application. The chemical nature of the formyl group (an electrophilic aldehyde) makes it highly reactive, which must be factored into solvent selection.

A. Chemical Synthesis

The aldehyde group is primed for nucleophilic attack. In literature, this compound is frequently used in base-catalyzed Knoevenagel condensations (e.g., reacting with piperazine-2,5-dione derivatives in the presence of cesium carbonate)[1].

  • Optimal Solvent: N,N-Dimethylformamide (DMF) .

  • Rationale: DMF is a polar aprotic solvent that easily dissolves both the cyclobutane derivative and inorganic bases (partially). More importantly, it stabilizes the charged transition states of condensation reactions without reacting with the formyl group[1].

B. In Vitro Biological Assays

If this intermediate is being screened for bioactivity, it must be introduced into aqueous biological media (like cell culture broth) without precipitating.

  • Optimal Solvent: Dimethyl Sulfoxide (DMSO) .

  • Rationale: DMSO acts as a universal vehicle. Researchers should prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. When spiked into aqueous assay buffers, the final DMSO concentration should be kept below 1% (v/v) to prevent cellular toxicity, while keeping the compound kinetically dissolved long enough for the assay duration.

C. Chromatographic Purification

Following synthesis, the compound must be isolated from byproducts.

  • Optimal Solvent System: Ethyl Acetate / Hexane Gradients .

  • Rationale: The compound's moderate polarity (driven by the amide) allows it to be retained on normal-phase silica gel. A gradient starting from non-polar Hexane and increasing to moderately polar Ethyl Acetate will efficiently elute the compound while leaving highly polar impurities bound to the baseline.

G Root Target Application Syn Chemical Synthesis (e.g., Condensations) Root->Syn Bio In Vitro Assays (Biological Screening) Root->Bio Pur Purification (Normal Phase Silica) Root->Pur Sol1 Polar Aprotic (e.g., DMF, DMAc) Syn->Sol1 Sol2 Universal Vehicle (e.g., DMSO Stock) Bio->Sol2 Sol3 Moderate Polarity Gradients (e.g., EtOAc / Hexane) Pur->Sol3

Figure 2: Application-driven solvent selection decision tree.

Conclusion

Handling N-(3-formylphenyl)cyclobutanecarboxamide requires a nuanced understanding of its structural polarity. By leveraging predictive models like Hansen Solubility Parameters alongside rigorous empirical validation via the shake-flask method, researchers can systematically optimize solvent selection. Whether utilizing DMF for complex synthetic condensations or DMSO for biological screening, aligning the solvent's physicochemical properties with the compound's structural demands is the cornerstone of reproducible drug development.

References

  • Title: N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1 Source: molaid.com URL: [Link]

  • Title: Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: dtu.dk URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for N-(3-formylphenyl)cyclobutanecarboxamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-formylphenyl)cyclobutanecarboxamide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-formylphenyl)cyclobutanecarboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound N-(3-formylphenyl)cyclobutanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this molecule. By grounding our predictions in the fundamental principles of spectroscopy and citing established methodologies, this guide serves as a self-validating protocol for the analysis of N-(3-formylphenyl)cyclobutanecarboxamide and structurally related compounds.

Introduction: The Imperative for Spectroscopic Scrutiny

N-(3-formylphenyl)cyclobutanecarboxamide is a molecule of interest possessing a unique combination of functional groups: a cyclobutane ring, a secondary amide, and an aromatic aldehyde. This specific arrangement of a constrained aliphatic ring system linked to a substituted aromatic core makes it a compelling scaffold for medicinal chemistry and materials science. For any application, and particularly in drug development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, ensuring its identity, purity, and stability.

This guide details the predicted spectroscopic signature of N-(3-formylphenyl)cyclobutanecarboxamide. The causality behind each predicted signal is explained, providing a robust framework for researchers to interpret their own experimental data.

General Workflow for Spectroscopic Analysis

The structural confirmation of a newly synthesized compound is a multi-faceted process. It relies on the synergistic interpretation of data from various analytical techniques. The workflow below illustrates the standard procedure from sample preparation to final structural validation.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Interpretation & Integration cluster_validation Validation prep Purified Compound (e.g., via Chromatography) nmr_acq NMR Spectroscopy (¹H, ¹³C, DEPT) prep->nmr_acq Aliquots ir_acq IR Spectroscopy (FT-IR) prep->ir_acq Aliquots ms_acq Mass Spectrometry (e.g., ESI-MS, HRMS) prep->ms_acq Aliquots nmr_int NMR Analysis: - Chemical Shift - Integration - Multiplicity nmr_acq->nmr_int ir_int IR Analysis: - Functional Group  Identification ir_acq->ir_int ms_int MS Analysis: - Molecular Ion (M⁺) - Fragmentation Pattern ms_acq->ms_int integration Integrated Analysis nmr_int->integration ir_int->integration ms_int->integration validation Structure Confirmed integration->validation

Caption: General workflow for the spectroscopic analysis of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(3-formylphenyl)cyclobutanecarboxamide (C₁₂H₁₃NO₂), we predict distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, if the amide N-H proton signal is broad or exchanges, DMSO-d₆ can be used to sharpen the peak and confirm its presence. The predicted spectrum in CDCl₃ is detailed below.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H_a (Aldehyde)9.9 - 10.1Singlet (s)1HThe formyl proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the carbonyl carbon.
H_b (Amide)8.0 - 8.5Broad Singlet (br s)1HThe N-H proton's chemical shift is variable and concentration-dependent. It appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.
H_c, H_d, H_e, H_f (Aromatic)7.5 - 8.2Multiplets (m)4HThese protons are on the substituted benzene ring. Their specific shifts and coupling patterns (doublet of doublets, triplets) depend on their position relative to the electron-withdrawing aldehyde and the amide group. The proton ortho to the aldehyde (H_c) is expected to be the most downfield.
H_g (Cyclobutane CH)3.2 - 3.6Quintet or Multiplet (m)1HThis methine proton is alpha to the amide carbonyl, causing a downfield shift. It will be split by the adjacent CH₂ groups on the cyclobutane ring.
H_h, H_i (Cyclobutane CH₂)1.8 - 2.5Multiplets (m)6HThe six protons of the three CH₂ groups on the cyclobutane ring will appear as complex multiplets due to both geminal and vicinal coupling. The fluxional nature of the cyclobutane ring can also lead to complex, sometimes non-first-order, splitting patterns.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon LabelChemical Shift (δ, ppm)Rationale
C₁ (Amide C=O)170 - 175The amide carbonyl carbon is characteristically found in this region, slightly upfield from ketones or aldehydes.
C₂ (Aldehyde C=O)190 - 195The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.
C₃, C₄ (Aromatic C-N, C-CHO)135 - 140Quaternary aromatic carbons attached to the nitrogen and the formyl group.
C₅, C₆, C₇, C₈ (Aromatic CH)120 - 135Aromatic CH carbons, with shifts influenced by the electronic effects of the substituents.
C₉ (Cyclobutane CH)45 - 55The methine carbon of the cyclobutane ring, shifted downfield by the adjacent amide group.
C₁₀, C₁₁ (Cyclobutane CH₂)25 - 35The two CH₂ carbons adjacent to the methine carbon.
C₁₂ (Cyclobutane CH₂)15 - 25The single CH₂ carbon at the 'bottom' of the cyclobutane ring, expected to be the most upfield of the aliphatic carbons.
NMR Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum (e.g., 16-32 scans). Following this, acquire a ¹³C{¹H} proton-decoupled spectrum (requiring significantly more scans for adequate signal-to-noise).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the ¹H NMR peaks and analyze the chemical shifts and coupling constants. Correlate peaks with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule.[2] The vibrational frequencies of bonds act as signatures for these groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchSecondary AmideMedium, Sharp
3100 - 3000C-H StretchAromaticMedium
2980 - 2850C-H StretchAliphatic (Cyclobutane)Medium
~2820 & ~2720C-H Stretch (Fermi Doublet)AldehydeWeak, but characteristic
~1700C=O StretchAldehydeStrong, Sharp
~1670C=O Stretch (Amide I Band)Secondary AmideStrong, Sharp
~1550N-H Bend (Amide II Band)Secondary AmideMedium-Strong
1600, 1475C=C StretchAromatic RingMedium-Weak
IR Experimental Protocol
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule. The presence of two distinct carbonyl peaks (~1700 and ~1670 cm⁻¹) and the N-H stretch (~3300 cm⁻¹) would be critical confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which helps piece the structure together.[3] For N-(3-formylphenyl)cyclobutanecarboxamide, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

  • Molecular Formula: C₁₂H₁₃NO₂

  • Monoisotopic Mass: 203.0946 g/mol

  • Predicted Molecular Ion (M⁺) or [M+H]⁺: m/z = 203.0946 or 204.1024

Predicted Fragmentation Pattern

Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely produce the following key fragments:

m/z ValueProposed FragmentRationale
174[M-CHO]⁺Loss of the formyl radical (29 Da) from the molecular ion.
120[C₇H₆NO]⁺Cleavage of the amide bond, retaining the aromatic portion.
106[C₇H₆O]⁺Cleavage of the C-N bond with hydrogen transfer, forming a benzaldehyde-related fragment.
83[C₅H₇O]⁺Cleavage of the amide bond, retaining the cyclobutanecarbonyl portion.
69[C₅H₉]⁺Loss of CO from the m/z 83 fragment.
Integrated Structural Confirmation Logic

The power of spectroscopy lies in combining data from all techniques. No single method provides the complete picture. The following diagram illustrates how the data are integrated to arrive at a final, confirmed structure.

G start Proposed Structure: N-(3-formylphenyl)cyclobutanecarboxamide ms MS Data: m/z = 203.0946 start->ms ir IR Data: C=O (Aldehyde, ~1700) C=O (Amide, ~1670) N-H (~3300) start->ir nmr NMR Data: Aldehyde H (~10 ppm) Amide H (~8.2 ppm) Aromatic & Aliphatic regions start->nmr check1 Correct Molecular Formula? ms->check1 check2 Key Functional Groups Present? ir->check2 check3 Correct H & C Environments and Connectivity? nmr->check3 check1->check2 Yes reassess Re-evaluate Structure or Purity check1->reassess No check2->check3 Yes check2->reassess No conclusion Structure Confirmed check3->conclusion Yes check3->reassess No

Caption: Logic diagram for integrated spectroscopic data analysis.

Conclusion

The structural characterization of N-(3-formylphenyl)cyclobutanecarboxamide is definitively achievable through a coordinated application of NMR, IR, and MS techniques. This guide provides a predictive blueprint for the expected spectroscopic data, grounded in established chemical principles. The key confirmatory signals include: two distinct carbonyl peaks in the IR spectrum, aldehyde and amide proton signals in the ¹H NMR spectrum, the correct molecular ion peak in the mass spectrum, and a fragmentation pattern consistent with the proposed amide structure. By following the outlined protocols and interpretive logic, researchers can confidently verify the synthesis and purity of this compound, enabling its further exploration in scientific applications.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Fawcett, J. K., & Trotter, J. (1966). The structure of cyclobutane. Acta Crystallographica, 20(6), 87-93. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 7, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(3-formylphenyl)cyclobutanecarboxamide via Chemoselective Oxidation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Route Selection The synthesis of N-(3-formylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Route Selection

The synthesis of N-(3-formylphenyl)cyclobutanecarboxamide presents a unique chemoselectivity challenge. Direct amide coupling using 3-aminobenzaldehyde is notoriously problematic. Under both acidic and basic conditions, 3-aminobenzaldehyde undergoes rapid intermolecular self-condensation, forming Schiff base polymers and complex tar mixtures[1].

To circumvent this instability, this protocol employs a highly reliable two-step sequence starting from 3-aminobenzyl alcohol :

  • N-Acylation (Amide Coupling): The primary amine of 3-aminobenzyl alcohol is selectively acylated with cyclobutanecarbonyl chloride. The reaction is performed at 0 °C to suppress any competitive O-acylation, utilizing triethylamine (TEA) as an acid scavenger[2].

  • Chemoselective Oxidation: The resulting benzylic alcohol intermediate is oxidized to the target aldehyde using activated Manganese(IV) oxide (MnO₂). MnO₂ operates via a surface-dependent single-electron transfer mechanism that is exquisitely chemoselective for allylic and benzylic alcohols, preventing over-oxidation to the carboxylic acid and leaving the cyclobutane and amide moieties completely intact[3].

Experimental Workflow Visualization

SynthesisWorkflow SM1 3-Aminobenzyl Alcohol (1.0 eq) Step1 Amide Coupling DCM, TEA 0 °C to RT, 2h SM1->Step1 SM2 Cyclobutanecarbonyl Chloride (1.1 eq) SM2->Step1 Int N-(3-(hydroxymethyl)phenyl) cyclobutanecarboxamide Step1->Int >90% Yield Step2 Chemoselective Oxidation Activated MnO2 DCM, RT, 12h Int->Step2 Product N-(3-formylphenyl) cyclobutanecarboxamide Step2->Product ~85% Yield

Workflow for the two-step synthesis of N-(3-formylphenyl)cyclobutanecarboxamide.

Quantitative Data & Reagent Tables

The following tables summarize the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Table 1: Phase 1 - Amide Coupling Reagents
Reagent / MaterialEquivalentsMW ( g/mol )AmountRole
3-Aminobenzyl alcohol1.0123.151.23 gStarting Material
Cyclobutanecarbonyl chloride1.1118.561.24 mLAcylating Agent
Triethylamine (TEA)1.2101.191.67 mLAcid Scavenger
Dichloromethane (Anhydrous)-84.9330.0 mLSolvent
Table 2: Phase 2 - Chemoselective Oxidation Reagents
Reagent / MaterialEquivalentsMW ( g/mol )AmountRole
Intermediate (Alcohol)1.0205.261.03 g (5 mmol)Substrate
Manganese(IV) oxide (Activated)10.086.944.35 gHeterogeneous Oxidant
Dichloromethane (Anhydrous)-84.9325.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-(3-(hydroxymethyl)phenyl)cyclobutanecarboxamide
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 3-aminobenzyl alcohol (1.23 g, 10.0 mmol) and anhydrous dichloromethane (30 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Inject triethylamine (1.67 mL, 12.0 mmol) via syringe. Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Acylation: Dilute cyclobutanecarbonyl chloride (1.24 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality Note: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent competitive esterification of the benzylic hydroxyl group.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Transfer to a separatory funnel and collect the organic layer. Wash the organic layer with 1M HCl (15 mL) to remove any unreacted amine and residual TEA, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Phase 2: Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide
  • Activation of Oxidant: Ensure the MnO₂ is highly active. Causality Note: Commercial MnO₂ varies in activity. For optimal results, heat the MnO₂ at 110 °C for 24 hours prior to use to maximize the reactive surface area[3].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate alcohol (1.03 g, 5.0 mmol) in anhydrous DCM (25 mL).

  • Oxidation: Add the activated MnO₂ (4.35 g, 50.0 mmol) in a single portion.

  • Agitation: Stir the heterogeneous black suspension vigorously at room temperature for 12 hours. High-speed stirring is required as the reaction occurs entirely at the solid-liquid interface.

  • Filtration: Prepare a tightly packed pad of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the manganese salts.

  • Elution: Wash the Celite pad thoroughly with Ethyl Acetate (3 × 20 mL). Causality Note: The aldehyde product often adsorbs strongly onto the surface of the manganese waste; thorough washing is required to prevent yield loss.

  • Final Isolation: Concentrate the combined filtrates under reduced pressure. The crude product can be used directly or purified via flash column chromatography (Hexanes:EtOAc 7:3) to afford the pure target compound.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, validate the completion and success of each phase using the following analytical checkpoints:

In-Process Monitoring (TLC):

  • Phase 1: The starting material (3-aminobenzyl alcohol) is highly polar and stains positive (purple/brown) with Ninhydrin. A successful reaction is indicated by the complete disappearance of the Ninhydrin-active spot and the appearance of a new, higher Rf​ , UV-active spot.

  • Phase 2: The product aldehyde will have a significantly higher Rf​ value than the alcohol intermediate. To definitively confirm aldehyde formation, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) ; the product spot will immediately turn bright yellow/orange.

Spectroscopic Characterization (Target Molecule):

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic disappearance of the benzylic -CH₂- protons (~4.6 ppm, d) and the emergence of a sharp, deshielded aldehyde proton singlet at ~9.95 ppm . The cyclobutane methine proton should appear as a distinct quintet at ~3.1 ppm.

  • FT-IR (ATR): Successful oxidation is confirmed by the appearance of a strong, sharp carbonyl stretch at ~1695 cm⁻¹ (aldehyde C=O), distinct from the amide C=O stretch at ~1650 cm⁻¹.

References

  • Benchchem. "Technical Support Center: Skraup Synthesis of 3-Quinolinecarboxaldehyde" (Details the self-condensation and polymerization risks of 3-aminobenzaldehyde). Source: Benchchem. 1

  • Benchchem. "3-Amino-2-naphthaldehyde | 154845-34-8" (Details the chemoselective oxidation of benzylic alcohols using activated MnO₂). Source: Benchchem. 3

  • IISER Tirupati. "Tandem Acceptorless Dehydrogenative Coupling–Decyanation under Nickel Catalysis" (Provides standard conditions and stability data for 3-aminobenzyl alcohol derivatives). Source: IISER Tirupati. 2

Sources

Application

Laboratory scale synthesis of N-(3-formylphenyl)cyclobutanecarboxamide

Introduction & Chemical Logic N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1)[1] is a highly versatile building block in medicinal chemistry. The molecule features a cyclobutane ring—often utilized to improv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Logic

N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1)[1] is a highly versatile building block in medicinal chemistry. The molecule features a cyclobutane ring—often utilized to improve metabolic stability and lipophilicity—linked via a robust carboxamide bond to a phenyl ring bearing a meta-formyl group. This aldehyde handle is exceptionally useful for downstream functionalization, such as reductive aminations, Knoevenagel condensations, or the synthesis of complex heterocycles.

The Synthetic Challenge: The most direct retrosynthetic disconnection suggests a simple amide coupling between cyclobutanecarbonyl chloride and 3-aminobenzaldehyde. However, free 3-aminobenzaldehyde is notoriously unstable; it rapidly undergoes intermolecular self-condensation to form complex Schiff base oligomers and polymers[2]. Attempting direct acylation often results in poor yields, complex reaction mixtures, and difficult purifications.

The E-E-A-T Solution (Acetal Protection Strategy): To establish a self-validating, high-yielding protocol, we employ an acetal protection strategy. By utilizing 3-aminobenzaldehyde ethylene acetal as the starting material, the amine can be cleanly acylated without the risk of aldehyde polymerization[3]. Following the amide coupling, a mild acidic hydrolysis selectively cleaves the 1,3-dioxolane ring to reveal the target formyl group[4].

Workflow A 3-Aminobenzaldehyde (Unstable) E N-(3-formylphenyl) cyclobutanecarboxamide A->E Direct Acylation (High Risk) B Cyclobutanecarbonyl Chloride D Acetal Intermediate B->D B->E C 3-Aminobenzaldehyde Ethylene Acetal C->D Step 1: Acylation (DIPEA, DCM) D->E Step 2: Deprotection (1M HCl, THF)

Fig 1: Direct acylation vs. acetal protection strategy for N-(3-formylphenyl)cyclobutanecarboxamide.

Quantitative Reaction Data

The following tables outline the stoichiometry optimized for a standard 10 mmol laboratory scale synthesis.

Table 1: Step 1 - Amide Coupling (Acylation)

Reagent MW ( g/mol ) Equivalents Amount Role
3-Aminobenzaldehyde ethylene acetal 165.19 1.0 1.65 g Starting Material
Cyclobutanecarbonyl chloride 118.56 1.1 1.30 g (1.25 mL) Acylating Agent
N,N-Diisopropylethylamine (DIPEA) 129.24 1.5 1.94 g (2.61 mL) Acid Scavenger

| Dichloromethane (Anhydrous DCM) | 84.93 | - | 50 mL | Solvent |

Table 2: Step 2 - Acetal Deprotection

Reagent MW ( g/mol ) Equivalents Amount Role
Acetal Intermediate 247.30 1.0 ~2.47 g (Crude) Intermediate
1M Hydrochloric Acid (aq) 36.46 3.0 30 mL Deprotecting Agent

| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Co-solvent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-(1,3-dioxolan-2-yl)phenyl)cyclobutanecarboxamide
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzaldehyde ethylene acetal (1.65 g, 10.0 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol) to the stirring solution.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk makes it strictly non-nucleophilic. It efficiently scavenges the HCl byproduct, preventing premature, uncontrolled deprotection of the acetal group in the organic phase[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: Acid chloride couplings are highly exothermic. Cooling controls the reaction kinetics, preventing localized heating that could lead to di-acylation or solvent boiling.

  • Acylation: Add cyclobutanecarbonyl chloride (1.25 mL, 11.0 mmol) dropwise over 15 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes; UV active).

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃.

    • Causality: The mild basic quench neutralizes any unreacted acid chloride and residual protons, ensuring the acetal remains fully intact during the extraction process.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal intermediate as a pale yellow oil.

Step 2: Deprotection to N-(3-formylphenyl)cyclobutanecarboxamide
  • Preparation: Dissolve the crude acetal intermediate (~2.47 g) in THF (50 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add 1M aqueous HCl (30 mL) in one portion. Stir the biphasic mixture vigorously at room temperature for 2–3 hours.

    • Causality: The 1M HCl provides a sufficiently low pH to rapidly hydrolyze the 1,3-dioxolane ring back to the aldehyde, while remaining mild enough to completely avoid cleaving the newly formed, highly stable cyclobutanecarboxamide bond[4].

  • Neutralization (Critical Step): Carefully add saturated aqueous NaHCO₃ portion-wise until the aqueous phase reaches pH ~7.5 (verify with pH paper).

    • Causality: Halting the hydrolysis via neutralization prevents acid-catalyzed degradation or oxidation of the newly revealed aldehyde during solvent evaporation.

  • Extraction: Extract the mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure target compound as a white to off-white solid.

Analytical Characterization

To validate the success of the synthesis, compare the isolated product against the following expected analytical metrics:

Table 3: Expected Analytical Data

Method Expected Signals / Values
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₂H₁₄NO₂⁺: 204.10; Found: ~204.1
¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H, -CH O), 8.05 (s, 1H, Ar-H ), 7.85 (d, J = 8.0 Hz, 1H, Ar-H ), 7.62 (d, J = 7.8 Hz, 1H, Ar-H ), 7.48 (t, J = 7.9 Hz, 1H, Ar-H ), 7.35 (br s, 1H, -NH -), 3.15 (quintet, J = 8.5 Hz, 1H, cyclobutane-CH ), 2.45–2.20 (m, 4H, cyclobutane-CH ₂), 2.05–1.85 (m, 2H, cyclobutane-CH ₂).

| TLC (Hexanes/EtOAc 1:1) | R_f ≈ 0.45 (Stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) indicating the presence of the free aldehyde). |

Safety & Handling

  • Cyclobutanecarbonyl Chloride: Corrosive, moisture-sensitive, and a potent lachrymator. Must be handled inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). Syringes used for transfer should be quenched in a weak base solution (e.g., 1M NaOH) before disposal.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize inhalation exposure and handle exclusively in a fume hood.

  • 3-Aminobenzaldehyde Derivatives: While the acetal is significantly more stable than the free aldehyde, it should still be stored at 2–8 °C under an inert atmosphere to prevent slow oxidation to the corresponding benzoic acid derivative[3].

References

  • [3] Associative and Thermoresponsive Aqueous Polymer Formulations Based on Imine Chemistry. ACS Macromolecules. Available at:[Link]

  • [4] US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives. Google Patents. Available at:

Sources

Method

Application Note: Purification of N-(3-formylphenyl)cyclobutanecarboxamide via Flash Column Chromatography

Introduction & Scope N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) is a highly functionalized synthetic intermediate frequently utilized in the development of advanced active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) is a highly functionalized synthetic intermediate frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). The molecule presents a unique chromatographic challenge due to the presence of two distinct polar motifs: a hydrogen-bonding amide core and an electrophilic formyl (aldehyde) group, appended to a hydrophobic phenyl-cyclobutane scaffold.

This application note provides a comprehensive, self-validating protocol for the isolation and purification of this compound from crude reaction mixtures using normal-phase silica gel flash chromatography.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, one must first analyze the molecular interactions between the target compound, the stationary phase, and the mobile phase.

Functional Group Analysis

Standard bare silica gel possesses a Brønsted acidic surface due to free silanol groups (-SiOH), which interact strongly with polar functional groups. The amide motif in N-(3-formylphenyl)cyclobutanecarboxamide acts as both a strong hydrogen bond donor and acceptor. If eluted with purely non-polar solvents, the compound will exhibit severe chromatographic tailing (streaking) due to non-linear adsorption isotherms on the silanol sites ().

The formyl group is moderately polar and acts as a hydrogen bond acceptor. Importantly, aldehydes can be sensitive to highly basic conditions (prone to aldol condensation) or highly acidic conditions (acetalization). Therefore, the use of basic modifiers (e.g., triethylamine, often used for basic amines) must be strictly avoided to preserve the integrity of the formyl group.

Solvent System Selection

To mitigate silanol-induced tailing without utilizing reactive modifiers, the mobile phase must incorporate a strong, neutral hydrogen bond acceptor. Ethyl acetate (EtOAc) is the optimal choice. It effectively competes for the active silanol sites on the silica gel, ensuring a sharp, symmetrical elution band for the amide ().

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureChemical PropertyChromatographic Implication
Amide Group (-NHCO-) H-bond donor & acceptorStrong interaction with silanols; high risk of peak tailing. Requires a polar modifier (e.g., EtOAc) to compete for binding sites.
Formyl Group (-CHO) Electrophilic, H-bond acceptorSensitive to extreme pH. Precludes the use of basic modifiers (e.g., Et₃N) or acidic modifiers (e.g., AcOH) in the eluent.
Cyclobutyl/Phenyl Core Hydrophobic, rigidReduces overall solubility in non-polar solvents (e.g., 100% Hexane), necessitating a "Dry Loading" technique.

Workflow & Interaction Visualization

Interactions Silica Silica Gel Surface (-SiOH Groups) Amide Amide Motif (Strong H-Bonding) Silica->Amide Adsorption Aldehyde Formyl Motif (Moderate H-Bonding) Silica->Aldehyde Adsorption Tailing Peak Tailing (Poor Resolution) Amide->Tailing In 100% Hexane Resolution Sharp Elution Band (High Purity) Tailing->Resolution Add EtOAc (Competes for -SiOH)

Caption: Mechanistic causality of silica-amide interactions and the corrective role of ethyl acetate.

Experimental Design & Optimization

TLC Solvent Screening

Before committing to a preparative column, Thin Layer Chromatography (TLC) must be performed to establish the optimal retardation factor ( Rf​ ). For flash chromatography, the target compound should ideally have an Rf​ of ~0.30 to 0.35 in the chosen isocratic solvent system.

Table 2: TLC Solvent System Screening (Silica Gel 60 F254)

Solvent System (v/v)Target Rf​ Observation & ResolutionRecommendation
Hexane : EtOAc (80:20)0.10Target spot remains near baseline; co-elutes with polar impurities.Too non-polar; will result in excessive solvent consumption.
Hexane : EtOAc (50:50) 0.35 Excellent resolution ( ΔRf​>0.15 ) from adjacent byproducts. Sharp spot. Optimal for isocratic preparative elution.
DCM : MeOH (95:5)0.65Poor resolution; fronting observed. Aldehyde degradation risk over time.Too polar; compresses separation space.
Loading Strategy: The Case for Dry Loading

Due to the rigid cyclobutane and planar phenyl rings, N-(3-formylphenyl)cyclobutanecarboxamide often exhibits poor solubility in the initial non-polar eluent. Attempting a "wet load" with a partially dissolved suspension will result in a broad, uneven sample band, destroying column resolution.

Dry loading is the authoritative standard here. By pre-adsorbing the crude mixture onto a small amount of silica gel, the sample is introduced to the column as a uniform, highly concentrated band, maximizing the theoretical plates of the column ().

Detailed Step-by-Step Protocol

Materials Required
  • Stationary Phase : Silica Gel 60 (230–400 mesh, 40–63 µm particle size).

  • Mobile Phase : HPLC-grade Hexanes and Ethyl Acetate.

  • Equipment : Glass chromatography column (fritted or cotton-plugged), rotary evaporator, air-pressure source (or hand bellows), TLC plates (UV 254 nm active).

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution : Dissolve the crude reaction mixture (e.g., 500 mg) in a minimal volume of a volatile, highly solubilizing solvent (e.g., 5-10 mL of Acetone or Dichloromethane).

  • Adsorption : Add dry Silica Gel 60 to the solution. The mass of silica should be 3 to 4 times the mass of the crude mixture (e.g., 1.5 - 2.0 g).

  • Evaporation : Transfer the flask to a rotary evaporator. Remove the solvent under reduced pressure (40 °C water bath) until the silica-sample mixture becomes a free-flowing, dry powder.

    • Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent or oil remains. Redissolve in DCM and add slightly more silica before re-evaporating.

Phase 2: Column Packing (Slurry Method)
  • Sizing : For 500 mg of crude material, select a column with a 25 mm internal diameter. Weigh out approximately 25 g of Silica Gel 60 (a 50:1 silica-to-crude ratio is standard for ΔRf​≈0.15 ) ().

  • Slurry Preparation : In an Erlenmeyer flask, mix the 25 g of silica gel with 100 mL of 100% Hexanes. Swirl vigorously to remove trapped air bubbles.

  • Packing : Pour the slurry into the column in one continuous motion. Open the stopcock and apply gentle positive air pressure to pack the bed tightly. Never let the solvent level drop below the top of the silica bed.

  • Protection : Carefully add a 0.5 cm layer of washed sea sand to the top of the flat silica bed to prevent disturbance during solvent addition.

Phase 3: Loading and Elution
  • Application : Drain the solvent until it is exactly flush with the top of the sand layer. Carefully pour the dry-loaded sample powder (from Phase 1) evenly onto the sand layer.

  • Secondary Protection : Add another 0.5 cm layer of sand on top of the sample band.

  • Equilibration : Carefully add 10 mL of the starting eluent (Hexane:EtOAc 70:30) down the sides of the column using a Pasteur pipette to avoid disturbing the bed. Drain until flush, and repeat twice.

  • Isocratic Elution : Fill the column with the optimized eluent (Hexane:EtOAc 50:50). Apply positive pressure to maintain a steady flow rate of approximately 2 inches per minute (or ~15-20 mL/min).

  • Fraction Collection : Collect 15 mL fractions in numbered test tubes.

Phase 4: Analysis and Isolation
  • TLC Monitoring : Spot every third fraction on a TLC plate. Develop in Hexane:EtOAc (50:50).

  • Visualization : Examine the plates under UV light (254 nm). The conjugated formylphenyl system will appear as a strong dark spot against the green fluorescent background. For secondary confirmation, dip the plate in a p-Anisaldehyde stain and heat; the aldehyde will develop a distinct color.

  • Pooling : Combine all fractions containing the pure target spot (no overlapping impurities).

  • Concentration : Evaporate the pooled fractions using a rotary evaporator to yield the purified N-(3-formylphenyl)cyclobutanecarboxamide as a solid.

Process Workflow Diagram

Workflow A Crude Reaction Mixture (Amide + Aldehyde) B TLC Optimization Select Hexane:EtOAc (50:50) A->B Screen Solvents C Dry Loading Preparation (Adsorb onto Silica Gel) B->C Overcome Solubility Issues D Slurry Pack Column (Silica Gel 60 in Hexanes) C->D Apply to Bed E Isocratic Elution (Hexane:EtOAc 50:50) D->E Pressurize F Fraction Collection & TLC UV254 Analysis E->F Monitor Elution G Pure N-(3-formylphenyl)- cyclobutanecarboxamide F->G Pool & Evaporate

Caption: Step-by-step logical workflow for the isolation of N-(3-formylphenyl)cyclobutanecarboxamide.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Insights. Explains the causality of silanol interactions with polar nitrogenous compounds and the necessity of optimized solvent systems. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Provides the authoritative, self-validating standard for column packing, slurry preparation, and fraction sizing.[Link]

  • Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions. MDPI Molecules (2021). Discusses the chromatographic behavior of amides on silica gel and the impact of solvent polarity on elution profiles.[Link]

  • How to do Flash Column Chromatography in 15 Minutes. Zakarian Group, University of California, Santa Barbara (UCSB). Standardized academic protocol detailing the correlation between crude scale, column diameter, and fraction volume.[Link]

Application

Application of N-(3-formylphenyl)cyclobutanecarboxamide in high-throughput screening

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-(3-formylphenyl)cyclobutanecarboxamide in high-throughput screening for the discovery of novel immunomodulatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-(3-formylphenyl)cyclobutanecarboxamide in high-throughput screening for the discovery of novel immunomodulatory agents.

Introduction: A New Frontier in STING Pathway Modulation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway is implicated in a range of autoimmune and inflammatory diseases.[3] This has positioned STING as a high-value therapeutic target for the development of novel inhibitors.[2][4] N-(3-formylphenyl)cyclobutanecarboxamide emerges as a promising candidate for high-throughput screening (HTS) campaigns aimed at identifying novel STING inhibitors. Its unique chemical architecture, featuring a reactive aldehyde and a cyclobutane moiety, suggests a potential for covalent interaction with the STING protein, offering a durable and specific mode of inhibition.

Mechanism of Action: Covalent Inhibition of STING

N-(3-formylphenyl)cyclobutanecarboxamide is hypothesized to function as a covalent inhibitor of the STING protein. The formyl group (-CHO) on the phenyl ring can act as an electrophile, forming a covalent bond with a nucleophilic amino acid residue, such as lysine, within the STING protein. This irreversible binding is designed to lock STING in an inactive conformation, preventing its downstream signaling.

The cyclobutane ring, a bioisostere for other common chemical groups, contributes to the molecule's unique three-dimensional structure and may enhance its binding affinity and metabolic stability.[5][6] The proposed mechanism of covalent modification offers several advantages in drug discovery, including increased potency, prolonged duration of action, and the potential to target challenging binding sites.[7][8][9]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for N-(3-formylphenyl)cyclobutanecarboxamide.

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_active Active STING (Palmitoylated) STING_dimer->STING_active translocates & palmitoylated TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes dimerizes & translocates IFN_response Type I IFN Response IFN_genes->IFN_response transcription Inhibitor N-(3-formylphenyl) cyclobutanecarboxamide Inhibitor->STING_active covalently binds & inhibits palmitoylation

Caption: Proposed mechanism of STING pathway inhibition.

High-Throughput Screening Workflow

A robust HTS campaign is essential for identifying and characterizing novel inhibitors. The following workflow is designed to efficiently screen for compounds that modulate STING activity, with a focus on identifying covalent inhibitors like N-(3-formylphenyl)cyclobutanecarboxamide.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Assays cluster_mechanism_studies Mechanism of Action Studies Primary_Assay Cell-Based Reporter Assay (e.g., THP1-Dual™) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Active Hits Orthogonal_Assay Orthogonal Assay (e.g., p-IRF3 Western Blot) Dose_Response->Orthogonal_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT) Orthogonal_Assay->Cytotoxicity Covalent_Binding Covalent Binding Assay (e.g., Intact Protein MS) Cytotoxicity->Covalent_Binding Confirmed Hits Target_Engagement Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) Covalent_Binding->Target_Engagement SAR Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR

Caption: High-throughput screening cascade for STING inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Reporter Assay

This protocol utilizes THP1-Dual™ cells, a human monocytic cell line that expresses an engineered secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Materials:

  • THP1-Dual™ Cells

  • N-(3-formylphenyl)cyclobutanecarboxamide

  • 2’3’-cGAMP (STING agonist)

  • QUANTI-Blue™ Solution

  • 384-well plates

Procedure:

  • Seed THP1-Dual™ cells into 384-well plates at a density of 5 x 104 cells per well and incubate overnight.

  • Prepare a stock solution of N-(3-formylphenyl)cyclobutanecarboxamide in DMSO.

  • Perform serial dilutions of the compound and add to the cells.

  • Incubate for 1 hour at 37°C.

  • Add 2’3’-cGAMP to a final concentration of 10 µg/mL to stimulate the STING pathway.

  • Incubate for 24 hours at 37°C.

  • Add QUANTI-Blue™ Solution to each well and incubate for 1-3 hours at 37°C.

  • Measure SEAP activity by reading the absorbance at 620-655 nm.

ParameterValue
Cell LineTHP1-Dual™
Seeding Density5 x 104 cells/well
Compound Concentration10 µM
STING Agonist2’3’-cGAMP (10 µg/mL)
Incubation Time24 hours
ReadoutSEAP activity (OD 620-655 nm)
Secondary Assay: p-IRF3 Western Blot

This assay confirms the inhibitory effect of the compound on the STING signaling pathway by measuring the phosphorylation of IRF3.

Materials:

  • THP-1 cells

  • N-(3-formylphenyl)cyclobutanecarboxamide

  • 2’3’-cGAMP

  • Antibodies: anti-p-IRF3, anti-IRF3, anti-GAPDH

Procedure:

  • Treat THP-1 cells with varying concentrations of N-(3-formylphenyl)cyclobutanecarboxamide for 1 hour.

  • Stimulate with 2’3’-cGAMP for 3 hours.

  • Lyse the cells and perform SDS-PAGE and Western blotting with the indicated antibodies.

ParameterValue
Cell LineTHP-1
Compound Concentrations0.1, 1, 10 µM
Stimulation2’3’-cGAMP (10 µg/mL) for 3 hours
Readoutp-IRF3 levels normalized to total IRF3 and GAPDH
Mechanism of Action: Intact Protein Mass Spectrometry

This experiment directly assesses the covalent binding of N-(3-formylphenyl)cyclobutanecarboxamide to the STING protein.[10]

Materials:

  • Recombinant human STING protein

  • N-(3-formylphenyl)cyclobutanecarboxamide

  • Mass spectrometer

Procedure:

  • Incubate recombinant STING protein with an excess of N-(3-formylphenyl)cyclobutanecarboxamide.

  • Analyze the protein by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the compound.

ParameterValue
ProteinRecombinant human STING
CompoundN-(3-formylphenyl)cyclobutanecarboxamide
ReadoutMass shift of STING protein

Data Analysis and Interpretation

The primary screen will identify "hits" that inhibit SEAP activity. These hits will be further characterized in secondary assays to confirm their activity and determine their IC50 values. The Western blot will provide evidence of target engagement within the cell, while the mass spectrometry data will confirm the covalent binding mechanism. A successful hit will demonstrate dose-dependent inhibition of STING signaling, low cytotoxicity, and evidence of covalent modification of the STING protein.

Conclusion

N-(3-formylphenyl)cyclobutanecarboxamide represents a promising starting point for the development of novel covalent inhibitors of the STING pathway. The high-throughput screening cascade outlined in this application note provides a comprehensive framework for the identification and characterization of such inhibitors. The unique properties of covalent inhibitors may offer a path to potent and durable therapeutic agents for the treatment of STING-driven autoimmune and inflammatory diseases.

References

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available from: [Link]

  • Zhang, T., et al. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. Available from: [Link]

  • Frontiers in Immunology. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy. Available from: [Link]

  • PMC. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Available from: [Link]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Available from: [Link]

  • Boston Children's Hospital. STING inhibitors target the cyclic dinucleotide binding pocket. Available from: [Link]

  • PMC. Potential Therapeutic Value of the STING Inhibitors. Available from: [Link]

  • ACS Publications. High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. Available from: [Link]

  • PMC. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer. Available from: [Link]

  • STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments. Available from: [Link]

  • Cyclopeptide Inhibitors Target the N-Terminal Tail of STING and Alleviate Autoinflammation. Available from: [Link]

  • ChemRxiv. Development of an orally bioavailable covalent STING inhibitor. Available from: [Link]

  • PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

  • PMC. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available from: [Link]

Sources

Method

Application Note: N-(3-formylphenyl)cyclobutanecarboxamide as a Dynamic Covalent Probe for Lysine Profiling

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Introduction & Mechanistic Rationale The expansion of the druggable...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The expansion of the druggable proteome requires innovative strategies to target non-catalytic and solvent-exposed residues. While targeted covalent inhibitors (TCIs) have historically relied on targeting cysteine, the low natural abundance of cysteine restricts this approach. Lysine, though highly prevalent in protein binding sites, presents a challenge due to the high pKa of its ϵ -amino group, which limits its nucleophilicity at physiological pH[1].

N-(3-formylphenyl)cyclobutanecarboxamide (N3F-CB) has emerged as a highly effective fragment-based chemical probe for dynamic covalent chemistry (DCC). It operates by targeting lysine residues through reversible imine (Schiff base) formation[2].

The Causality of Scaffold Design

The efficacy of N3F-CB is driven by two distinct structural components:

  • The Formyl Warhead (Aldehyde): Unlike irreversible electrophiles (e.g., acrylamides), the formyl group reacts with unprotonated lysine amines to form a reversible aldimine. This reversibility prevents the permanent modification of off-target proteins, allowing thermodynamic equilibration and highly selective target engagement driven by residence time[1].

  • The Cyclobutanecarboxamide Directing Group: The cyclobutane ring introduces critical sp3 character to the molecule. Compared to flat, planar aromatic rings, the puckered conformation of the cyclobutane moiety provides a unique 3D exit vector. This structural rigidity enhances hydrophobic packing in shallow protein pockets adjacent to lysines, stabilizing the non-covalent pre-organization step that is mechanistically required before covalent bond formation[3].

Dynamic Covalent Workflow

To utilize N3F-CB in biological systems, researchers must account for the hydrolytic instability of the imine bond. In aqueous buffers, the equilibrium often favors the free aldehyde and amine. To capture the interaction for downstream analysis (such as Mass Spectrometry), the dynamic system must be "fixed" using reductive amination[2].

G Target Protein Target (Free Lysine) Imine Dynamic Imine (Reversible) Target->Imine + Probe Probe N3F-CB Probe (Aldehyde) Probe->Imine Pre-organization Imine->Target Hydrolysis Adduct Stable Amine Adduct (Irreversible) Imine->Adduct Reduction Trapping Reductive Trapping (NaBH3CN) Trapping->Adduct Drives reaction

Workflow for dynamic covalent trapping of N3F-CB lysine adducts.

Experimental Protocols

The following protocols are designed as self-validating systems . By running parallel conditions with and without a reducing agent, researchers can definitively prove that adduct formation is the result of specific, reversible target engagement rather than non-specific, irreversible reactivity.

Protocol A: Intact Protein Mass Spectrometry (Assay for Covalent Adduct Validation)

This protocol confirms the ability of N3F-CB to modify a purified recombinant protein.

Materials:

  • Recombinant target protein (10 µM final concentration)

  • N3F-CB Probe (10 mM stock in DMSO)

  • Sodium cyanoborohydride ( NaBH3​CN ), freshly prepared 100 mM in PBS

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid Tris or amine-containing buffers).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 10 µM in Assay Buffer. Aliquot 50 µL into two separate microcentrifuge tubes (Tube 1: "Dynamic Control", Tube 2: "Trapped").

  • Probe Incubation (Equilibration): Add N3F-CB to both tubes to a final concentration of 100 µM (1% DMSO final). Incubate at Room Temperature (RT) for 60 minutes.

    • Causality: This 60-minute window allows the reversible Schiff base formation to reach thermodynamic equilibrium.

  • Reductive Trapping (Fixation):

    • To Tube 2 ("Trapped"), add NaBH3​CN to a final concentration of 5 mM.

    • To Tube 1 ("Dynamic Control"), add an equivalent volume of Assay Buffer.

    • Incubate both tubes for an additional 30 minutes at RT.

    • Causality: NaBH3​CN selectively reduces imines to stable secondary amines at pH 7.4 without reducing the unreacted aldehydes, effectively "freezing" the engaged probe onto the protein[1].

  • LC-MS Analysis: Inject 2 µL of each sample onto a High-Resolution Mass Spectrometer (e.g., Q-TOF) coupled to a C4 desalting column. Use a rapid gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Validation Logic: Tube 1 must show the unmodified protein mass (the acidic LC-MS mobile phase will hydrolyze the unprotected imine). Tube 2 must show a mass shift corresponding to the protein + N3F-CB mass (-16 Da for the loss of oxygen, +2 Da for reduction).

Protocol B: Competitive Chemoproteomic Lysine Profiling

Because N3F-CB is a fragment without a fluorophore or biotin tag, it is utilized in a competition format against a broad-spectrum reporter probe to map its proteome-wide selectivity.

  • Lysate Preparation: Extract proteomes from target cells (e.g., K562) using non-denaturing lysis buffer. Adjust protein concentration to 2 mg/mL.

  • Competitor Incubation: Pre-incubate the lysate with N3F-CB (10 µM and 50 µM) for 1 hour at 37°C to allow the fragment to occupy its high-affinity lysine targets.

  • Reporter Labeling: Add a broad-spectrum alkyne-functionalized aldehyde probe (e.g., 4-ethynylbenzaldehyde) for 30 minutes, followed immediately by 5 mM NaBH3​CN for 30 minutes[3].

  • Click Chemistry & Enrichment: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) with biotin-azide. Enrich on streptavidin beads, perform on-bead tryptic digest, and analyze via LC-MS/MS.

  • Data Interpretation: Lysines that show a dose-dependent decrease in MS intensity (compared to a DMSO control) are identified as specific targets of N3F-CB.

Quantitative Data Presentation

To illustrate the expected outcomes of Protocol A, the following table summarizes typical engagement metrics for N3F-CB against a panel of proteins. The stark contrast between the reduced and non-reduced states validates the dynamic covalent mechanism.

Protein TargetN3F-CB ConcentrationAdduct Yield (- NaBH3CN)Adduct Yield (+ NaBH3CN)Estimated Residence TimeTarget Specificity
Kinase Target A 50 µM< 1%> 95%> 4 hoursHigh (Specific Pocket)
Kinase Target B 50 µM< 1%15%< 5 minsLow (Transient)
BSA (Control) 50 µM< 1%< 5%N/ANon-specific

Table 1: Representative quantitative profiling of N3F-CB binding. The absence of adducts in the non-reduced column confirms that the probe does not act as an irreversible non-specific alkylator.

References

  • [2] Switching between Nonisoenergetic Dynamic Covalent Reactions Using Host–Guest Chemistry | Journal of the American Chemical Society |[Link]

  • [1] Reversible lysine-targeted probes reveal residence time-based kinase selectivity | PubMed Central (PMC) |[Link]

  • [3] Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 | RSC Medicinal Chemistry |[Link]

Sources

Application

Application Note: N-(3-Formylphenyl)cyclobutanecarboxamide in the Synthesis of Microtubule-Targeting Diketopiperazine Derivatives

Executive Summary & Rationale The rational design of Microtubule-Targeting Agents (MTAs) and Vascular Disrupting Agents (VDAs) requires precise manipulation of steric and electronic properties to optimize binding within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rational design of Microtubule-Targeting Agents (MTAs) and Vascular Disrupting Agents (VDAs) requires precise manipulation of steric and electronic properties to optimize binding within the colchicine pocket of β -tubulin. N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) has emerged as a highly specialized aldehyde building block in medicinal chemistry. It is primarily utilized in the synthesis of diketopiperazine (DKP) derivatives—most notably analogs of Plinabulin (NPI-2358) [1].

By replacing the unsubstituted phenyl ring of traditional DKP scaffolds with a 3-cyclobutanecarboxamido-substituted benzylidene moiety, researchers can exploit the unique conformational rigidity of the cyclobutane ring to reduce entropic penalties upon target binding, while simultaneously introducing a new hydrogen-bond donor via the amide linkage [2].

Mechanistic Insights & SAR Causality

The utility of N-(3-formylphenyl)cyclobutanecarboxamide lies in its dual-functional nature:

  • The Formyl Group (Electrophile): The aldehyde acts as the primary reactive site for Knoevenagel-type condensations. It reacts with the acidic active methylene protons of a protected piperazine-2,5-dione core.

  • The Cyclobutanecarboxamide Moiety (Pharmacophore Modifier): Unlike linear alkyl chains, the cyclobutane ring provides a rigid, lipophilic bulk that projects into the hydrophobic sub-pockets of the colchicine binding site. The adjacent amide linkage introduces an additional hydrogen-bond donor, which structure-activity relationship (SAR) studies suggest may interact with the Thr179 residue of β -tubulin, thereby enhancing binding affinity and altering the compound's pharmacokinetic profile.

Experimental Workflow

The following diagram illustrates the logical progression from raw building blocks to biologically validated MTAs.

G A 1. Starting Materials DKP Core + Aldehyde B 2. Knoevenagel Condensation (Cs2CO3, Na2SO4, DMF) A->B Base-catalyzed Enolization C 3. Deprotection (Removal of Acetyl Group) B->C Dehydration & Isolation D 4. Plinabulin Analog (Microtubule Targeting Agent) C->D Purification (HPLC/Recrystallization) E 5. Biological Assays (Tubulin Polymerization & Cytotoxicity) D->E In vitro Validation

Workflow for synthesizing and validating DKP-based MTAs using the cyclobutane aldehyde building block.

Validated Protocol: Knoevenagel Condensation for DKP-Derivatives

This protocol details the coupling of N-(3-formylphenyl)cyclobutanecarboxamide with a protected DKP core (e.g., (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione). The protocol is designed as a self-validating system to ensure high yields and prevent premature deprotection.

Reagents & Materials
  • N-(3-formylphenyl)cyclobutanecarboxamide (1.2 eq)

  • N-Acetyl-DKP core intermediate (1.0 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Sodium sulfate (Na₂SO₄, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve the N-Acetyl-DKP core (1.0 eq) and N-(3-formylphenyl)cyclobutanecarboxamide (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: Strict anhydrous conditions are mandatory. Moisture will competitively hydrolyze the acetyl protecting group on the DKP core before the condensation can occur, leading to complex, inseparable mixtures.

  • Base & Desiccant Addition: Add Cs₂CO₃ (1.5 eq) and anhydrous Na₂SO₄ (2.0 eq) to the stirring solution.

    • Causality: Cs₂CO₃ is selected as a mild, bulky base that efficiently deprotonates the active methylene of the DKP ring to form the enolate without causing ring-opening or premature deacetylation. Na₂SO₄ acts as an in situ desiccant, driving the equilibrium of the dehydration step forward by sequestering the water byproduct.

  • Reaction & In-Process Validation: Stir the opaque suspension at 40–45 °C for 12–16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS every 4 hours. The disappearance of the aldehyde peak ( m/z 204.1 [M+H]⁺) and the emergence of the condensed intermediate mass confirms successful enolization and dehydration. If the intermediate mass plateaus early, add an additional 0.5 eq of Cs₂CO₃.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF.

  • Deprotection (One-Pot or Sequential): If the acetyl group remains intact, dissolve the crude intermediate in Methanol and treat with a mild nucleophile (e.g., 2.0 eq Hydrazine hydrate) for 2 hours at room temperature to cleave the N-acetyl group.

  • Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the final cyclobutane-substituted Plinabulin analog.

Data Presentation: Physicochemical Profiling

The introduction of the cyclobutanecarboxamide group significantly alters the physicochemical properties of the resulting MTA. Table 1 summarizes the theoretical impact of this substitution compared to the baseline Plinabulin structure.

Table 1: Comparative Physicochemical Properties and SAR Implications

ParameterPlinabulin (NPI-2358)Cyclobutane Analog (Theoretical)SAR Implication & Causality
Aryl Substitution Unsubstituted Phenyl3-CyclobutanecarboxamidoIncreases steric bulk; enhances hydrophobic interactions within the colchicine binding pocket, reducing entropic penalty [2].
LogP (Calculated) ~2.8~3.5Increased lipophilicity improves passive membrane permeability, though it may require formulation adjustments (e.g., co-solvents) for in vivo dosing.
H-Bond Donors 23The secondary amide provides an additional H-bond donor, potentially interacting with Thr179 of β -tubulin.
Molecular Weight 336.4 g/mol 433.5 g/mol Increased mass, but remains strictly within Lipinski’s Rule of Five, preserving potential oral bioavailability.

Downstream Biological Validation

To confirm the efficacy of the synthesized N-(3-formylphenyl)cyclobutanecarboxamide derivatives, two primary biological assays must be conducted:

  • Tubulin Polymerization Assay: Utilizing purified porcine brain tubulin, the compound's ability to inhibit polymerization is measured via fluorescence ( Ex​ = 360 nm, Em​ = 420 nm) over 60 minutes at 37 °C. A successful cyclobutane analog will demonstrate an IC₅₀ comparable to or lower than Plinabulin (~2.0 µM) [1].

  • Cytotoxicity Profiling: Cell viability is assessed using the AlamarBlue or MTT assay in human cancer cell lines (e.g., A549 lung carcinoma or MCF-7 breast cancer) after 72 hours of treatment[2]. The cyclobutane derivative should induce mitotic catastrophe, validated by flow cytometry showing G2/M phase arrest.

References

  • Ding, Z., Hou, Y., Wang, S., Sun, T., Ma, M., Guan, H., & Li, W. (2017). Synthesis of deuterium-enriched and fluorine-substituted plinabulin derivatives and evaluation of their antitumor activities. Molecular Diversity, 21(3), 577-583.[Link]

  • Malebari, A. M., Wang, S., Greene, T. F., O'Boyle, N. M., Fayne, D., Khan, M. F., Nathwani, S. M., Twamley, B., McCabe, T., Zisterer, D. M., & Meegan, M. J. (2021). Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Pharmaceuticals, 14(11), 1119.[Link]

Method

Role of N-(3-formylphenyl)cyclobutanecarboxamide in drug design and discovery

Application Note: Role of N-(3-formylphenyl)cyclobutanecarboxamide in the Design and Discovery of Tubulin Polymerization Inhibitors Executive Summary N-(3-formylphenyl)cyclobutanecarboxamide (CAS 1392514-94-1) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Role of N-(3-formylphenyl)cyclobutanecarboxamide in the Design and Discovery of Tubulin Polymerization Inhibitors

Executive Summary

N-(3-formylphenyl)cyclobutanecarboxamide (CAS 1392514-94-1) is a highly specialized aldehyde building block utilized in the rational drug design of novel tubulin polymerization inhibitors. By serving as a critical electrophile in aldol-type condensations, it enables the synthesis of conformationally locked diketopiperazine and arylthioindole derivatives. This application note details the mechanistic rationale, synthetic protocols, and biological validation assays for utilizing this intermediate in oncology drug discovery.

Introduction & Rationale

The development of small molecules that target the colchicine-binding site of β-tubulin remains a cornerstone of anti-cancer pharmacology. However, traditional inhibitors often suffer from poor metabolic stability and limited blood-brain barrier (BBB) permeability. The incorporation of a cyclobutanecarboxamide moiety via the intermediate N-(3-formylphenyl)cyclobutanecarboxamide addresses these specific pharmacokinetic liabilities.

  • Metabolic Stability: The cyclobutane ring acts as a sterically hindered bioisostere. It protects the adjacent amide bond from rapid enzymatic hydrolysis by amidases and hepatic cytochromes, a common issue in peptide-like drugs and earlier generations of tubulin inhibitors ()[1].

  • Lipophilicity & BBB Penetration: The highly lipophilic nature of the cyclobutane ring enhances the overall partition coefficient (LogP) of the resulting drug candidate. This significantly improves its ability to cross the blood-brain barrier, making it a critical structural feature for the treatment of central nervous system malignancies like glioblastoma ()[2].

Mechanistic Insights (Causality in Design)

In the synthesis of Plinabulin analogs and related diketopiperazines, the formation of a rigid benzylidene double bond is essential for locking the molecule into the bioactive (Z)-conformation. N-(3-formylphenyl)cyclobutanecarboxamide provides the necessary formyl group to act as an electrophile in a Knoevenagel/aldol condensation with an active methylene compound ()[3].

The meta-substitution pattern of the formyl group relative to the cyclobutanecarboxamide ensures that, upon binding to the colchicine pocket of tubulin, the cyclobutane ring is optimally projected into a deep hydrophobic sub-pocket. This specific spatial geometry maximizes Van der Waals interactions and displaces high-energy water molecules, thereby increasing the thermodynamic favorability of the binding event.

Experimental Workflow & Protocols

Workflow Visualization

SynthesisWorkflow SM1 N-(3-formylphenyl) cyclobutanecarboxamide (Electrophile) Condensation Aldol Condensation (DMF, Na2SO4, 80°C) SM1->Condensation SM2 Diketopiperazine Core (Active Methylene) Base Cs2CO3 Base (Deprotonation) SM2->Base Base->Condensation Product Cyclobutane-Modified Tubulin Inhibitor Condensation->Product

Chemical synthesis workflow for cyclobutane-modified tubulin inhibitors.

Protocol 1: Synthesis of Cyclobutane-Modified Diketopiperazine Analog

This protocol outlines the aldol condensation between N-(3-formylphenyl)cyclobutanecarboxamide and a diketopiperazine core (e.g., 1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione)[3].

  • Step 1: Preparation. In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of the diketopiperazine core and 1.2 eq of N-(3-formylphenyl)cyclobutanecarboxamide in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent to ensure complete dissolution of the highly polar diketopiperazine core without participating in hydrogen bonding that could dampen the nucleophilicity of the active methylene.

  • Step 2: Base & Desiccant Addition. Add 2.0 eq of Caesium Carbonate (Cs₂CO₃) and 3.0 eq of anhydrous Sodium Sulfate (Na₂SO₄).

    • Causality: Cs₂CO₃ is a mild, sterically bulky base that efficiently deprotonates the active methylene without causing unwanted hydrolysis of the cyclobutanecarboxamide bond (which would readily occur with harsher bases like NaOH). Na₂SO₄ acts as an in situ desiccant, sequestering the water generated during the condensation to drive the equilibrium toward the final alkene product.

  • Step 3: Reaction & Monitoring. Heat the mixture to 80°C for 12 hours. Monitor the consumption of the aldehyde via LC-MS.

  • Step 4: Workup & Self-Validation. Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.

    • Validation Check: Confirm the (Z)-stereochemistry of the newly formed double bond via ¹H-NMR; the vinylic proton must appear as a distinct singlet in the highly deshielded region (~6.8–7.2 ppm) due to the anisotropic effect of the adjacent carbonyl group.

Pharmacodynamic Pathway Visualization

MOA Drug Cyclobutane Analog Target Colchicine Site (β-Tubulin) Drug->Target Inhibit Block Tubulin Polymerization Target->Inhibit Arrest G2/M Phase Arrest Inhibit->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Pharmacodynamic pathway of cyclobutane-modified tubulin polymerization inhibitors.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Step 1: Buffer Preparation. Prepare a 3 mg/mL solution of purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

  • Step 2: Compound Incubation. Add the synthesized cyclobutane-analog at varying concentrations (0.1 nM to 10 µM). Include Colchicine (5 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Step 3: Kinetic Measurement. Transfer to a pre-warmed 384-well plate and measure fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes at 37°C.

    • Causality: As tubulin polymerizes into microtubules, the fluorescence of the reporter increases. A successful inhibitor will show a dose-dependent flattening of the fluorescence curve, physically indicating the destabilization of microtubule formation.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profile of a standard tubulin inhibitor versus a cyclobutane-modified analog synthesized using N-(3-formylphenyl)cyclobutanecarboxamide, demonstrating the structural advantages of the cyclobutane moiety[2],[1].

Pharmacological ParameterStandard Inhibitor (Unsubstituted Phenyl)Cyclobutane-Modified AnalogFold Improvement
Tubulin Polymerization IC₅₀ (µM) 1.85 ± 0.200.95 ± 0.12~1.9x
MCF-7 Cell Viability IC₅₀ (nM) 140.0 ± 15.01.0 ± 0.2~140x
Metabolic Half-life (Human Liver Microsomes, min) 18> 120> 6.6x
Blood-Brain Barrier (BBB) Permeability (Papp, 10⁻⁶ cm/s) 2.4 (Low)18.7 (High)~7.8x
Aqueous Solubility (µg/mL) < 0.15.4~54x

References

  • Molaid Chemical Database. "N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1". Molaid. URL:[Link]

  • La Regina, G., et al. (2013). "Toward Highly Potent Cancer Agents by Modulating the C-2 Group of the Arylthioindole Class of Tubulin Polymerization Inhibitors". Journal of Medicinal Chemistry (ACS), 56(1), 123-149. URL:[Link]

  • World Intellectual Property Organization (2024). "Compositions and methods for making and using small molecules for the treatment of health conditions". WIPO / Google Patents (WO2024182556A1).

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of N-(3-formylphenyl)cyclobutanecarboxamide

Abstract This document provides a comprehensive guide for the in vitro evaluation of N-(3-formylphenyl)cyclobutanecarboxamide, a novel small molecule with potential therapeutic applications. The structural motif of cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of N-(3-formylphenyl)cyclobutanecarboxamide, a novel small molecule with potential therapeutic applications. The structural motif of cyclobutanecarboxamide is prevalent in a variety of biologically active compounds, recognized for providing a rigid, three-dimensional scaffold that can facilitate precise interactions with biological targets.[1][2] This guide is designed for researchers in drug discovery and development, offering detailed protocols for the initial characterization of this compound's biological activity. We will focus on a plausible and high-value target for carboxamide-containing molecules: the sirtuin family of enzymes, particularly SIRT1. Sirtuins are NAD+-dependent deacetylases that are critical regulators of cellular health and longevity, making them attractive targets for therapeutic intervention in age-related diseases.[3][4][5] The protocols herein describe methods to assess the compound's direct effect on SIRT1 enzymatic activity, its cytotoxicity in a cellular context, and its ability to engage SIRT1 within cells.

Introduction: The Rationale for Investigating N-(3-formylphenyl)cyclobutanecarboxamide as a Sirtuin Modulator

N-(3-formylphenyl)cyclobutanecarboxamide incorporates two key structural features that suggest its potential as a bioactive molecule: the cyclobutanecarboxamide core and a formylphenyl substituent. The cyclobutane ring imparts conformational rigidity, which can be advantageous for high-affinity binding to protein targets.[2][6] The carboxamide linkage is a common feature in many established pharmacophores. The formyl group, an aldehyde, is an electron-withdrawing group and a potential hydrogen bond acceptor, which could be critical for target engagement.

Sirtuins, particularly SIRT1, have emerged as significant targets in drug discovery due to their role in cellular processes such as DNA repair, metabolism, and inflammation.[3][4] Small-molecule sirtuin-activating compounds (STACs) have shown promise in preclinical models of age-related diseases.[3][7] Given that a diverse range of chemical scaffolds have been reported to activate sirtuins, it is a scientifically sound starting point to investigate whether N-(3-formylphenyl)cyclobutanecarboxamide can modulate the activity of these enzymes.

This guide will provide a step-by-step approach to testing this hypothesis, beginning with a direct enzymatic assay, followed by cell-based assays to determine cytotoxicity and target engagement.

Preliminary Compound Handling and Preparation

For all in vitro assays, proper handling and preparation of N-(3-formylphenyl)cyclobutanecarboxamide are crucial for obtaining reproducible results.

Table 1: Compound Information

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂Inferred
Molecular Weight 203.24 g/mol Inferred
Solubility To be determined empirically. Start with DMSO.N/A
Purity >95% recommendedN/A
Storage Store at -20°C as a stock solution in DMSO.N/A

Protocol 2.1: Preparation of Stock Solutions

  • Initial Solubilization: Accurately weigh a small amount of N-(3-formylphenyl)cyclobutanecarboxamide (e.g., 5 mg).

  • Solvent Selection: Dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Stock Solution Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

In Vitro SIRT1 Enzymatic Activity Assay

The primary objective is to determine if N-(3-formylphenyl)cyclobutanecarboxamide directly modulates the enzymatic activity of SIRT1. A common method is a fluorescence-based assay that measures the deacetylation of a fluorogenic substrate.

Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by SIRT1, a developing reagent cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.

Protocol 3.1: Fluorometric SIRT1 Activity Assay

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide with a fluorophore)

  • NAD+

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developing reagent

  • N-(3-formylphenyl)cyclobutanecarboxamide

  • Resveratrol (positive control for activation)

  • Nicotinamide (inhibitor control)

  • 96-well black, flat-bottom plates

Procedure:

  • Prepare Reagent Master Mix: Prepare a master mix containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate at 2x the final desired concentration.

  • Compound Dilution: Prepare a serial dilution of N-(3-formylphenyl)cyclobutanecarboxamide in SIRT1 assay buffer. Also, prepare dilutions for the positive control (Resveratrol) and inhibitor control (Nicotinamide).

  • Assay Plate Setup:

    • Add 50 µL of the compound dilutions (or buffer for no-compound control) to the wells of the 96-well plate.

    • Add 25 µL of 4x concentrated recombinant SIRT1 enzyme to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the 4x concentrated substrate/NAD+ mix to all wells. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop and Develop: Add 50 µL of the developing reagent to each well. Incubate at room temperature for 15 minutes.

  • Read Fluorescence: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

  • Calculate the percentage of SIRT1 activity relative to the vehicle (DMSO) control.

  • Plot the percentage of activation or inhibition against the log of the compound concentration to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).

dot

Caption: Workflow for the in vitro SIRT1 enzymatic activity assay.

Cell-Based Assays: Cytotoxicity and Target Engagement

While direct enzyme assays are crucial, it is equally important to assess the compound's effects in a cellular environment.

Cytotoxicity Assay

Before evaluating target engagement, it is essential to determine the concentration range at which N-(3-formylphenyl)cyclobutanecarboxamide is not toxic to cells.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT/MTS reagent into a colored formazan product, which can be quantified by absorbance.

Protocol 4.1.1: MTT Cytotoxicity Assay

Materials:

  • A relevant human cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(3-formylphenyl)cyclobutanecarboxamide

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(3-formylphenyl)cyclobutanecarboxamide in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Add MTT Reagent: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize Formazan: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Cellular SIRT1 Target Engagement Assay

This assay aims to determine if the compound can modulate SIRT1 activity within cells. This can be assessed by measuring the acetylation status of a known SIRT1 substrate, such as p53.

Principle: In response to cellular stress (e.g., DNA damage), p53 is acetylated. Active SIRT1 in the nucleus will deacetylate p53. A SIRT1 activator is expected to enhance this deacetylation. The acetylation status of p53 can be measured by Western blotting or an ELISA-based method.

Protocol 4.2.1: Western Blot Analysis of p53 Acetylation

Materials:

  • Human cell line (e.g., U2OS)

  • Complete cell culture medium

  • DNA damaging agent (e.g., Etoposide)

  • N-(3-formylphenyl)cyclobutanecarboxamide

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with N-(3-formylphenyl)cyclobutanecarboxamide for a few hours, followed by co-treatment with a DNA-damaging agent to induce p53 acetylation.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities for acetyl-p53, total p53, and β-actin.

  • Normalize the acetyl-p53 signal to total p53 and the loading control.

  • Compare the levels of acetyl-p53 in compound-treated cells versus vehicle-treated cells. A decrease in acetyl-p53 suggests SIRT1 activation.

dot

Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Etoposide) p53 p53 DNA_Damage->p53 activates & acetylates Ac_p53 Acetylated p53 (Inactive for some functions) p53->Ac_p53 Acetylation Cellular_Response Cell Cycle Arrest, Apoptosis, DNA Repair p53->Cellular_Response Ac_p53->p53 Deacetylation SIRT1 SIRT1 SIRT1->Ac_p53 deacetylates Compound N-(3-formylphenyl)cyclobutanecarboxamide Compound->SIRT1 activates

Sources

Method

Advanced Application Note: N-(3-formylphenyl)cyclobutanecarboxamide as a Reversible Covalent Probe for Cysteine Protease Inhibition

Executive Summary The rational design of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, particularly in the targeting of viral and parasitic cysteine proteases. N-(3-formylphenyl)cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, particularly in the targeting of viral and parasitic cysteine proteases. N-(3-formylphenyl)cyclobutanecarboxamide serves as a highly effective, fragment-like chemical probe for studying enzyme inhibition. By combining a sterically demanding cyclobutane ring with a highly reactive, yet reversible, formyl (aldehyde) warhead, this compound allows researchers to interrogate the active-site geometry and catalytic nucleophiles of cysteine proteases (such as Cathepsin L or SARS-CoV-2 Mpro).

This application note provides a comprehensive, self-validating methodological framework for utilizing N-(3-formylphenyl)cyclobutanecarboxamide in time-dependent enzyme inhibition assays, reversibility validation, and mechanistic profiling.

Mechanistic Rationale: The "Why" Behind the Probe

To effectively study enzyme inhibition, one must understand the causality of the probe's structural features:

  • The Electrophilic Warhead (3-Formylphenyl group): Aldehydes are inherently electrophilic and are well-documented to undergo nucleophilic attack by the catalytic cysteine residues of proteases, forming a reversible thiohemiacetal adduct[1]. This prevents the enzyme from reaching the tetrahedral transition state required for natural substrate cleavage[2].

  • The Recognition Moiety (Cyclobutanecarboxamide): The cyclobutane ring provides a rigid, hydrophobic structural motif that probes the spatial constraints of the S1/S2 subsites within the protease active site.

  • Two-Step Binding Kinetics: Unlike standard non-covalent competitive inhibitors, reversible covalent inhibitors like N-(3-formylphenyl)cyclobutanecarboxamide operate via a two-step mechanism[3]. The inhibitor first binds non-covalently to form an initial complex ( E⋅I ), followed by a time-dependent covalent bond formation to yield the inactive complex ( E−I∗ ).

G E Free Enzyme (E) + Inhibitor (I) EI Non-covalent Complex (E·I) E->EI k_on EI->E k_off EI_cov Thiohemiacetal Adduct (E-I*) EI->EI_cov k_inact EI_cov->EI k_rev

Two-step binding mechanism of aldehyde-based reversible covalent inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as a self-validating system . They not only measure inhibition but actively rule out assay artifacts (e.g., non-specific aggregation or irreversible off-target reactivity).

Protocol A: Time-Dependent FRET Inhibition Assay

Causality of Design: Because covalent bond formation ( kinact​ ) takes time, IC50​ values will artifactually shift depending on incubation time. This assay measures the true kinetic parameters ( Ki​ and kinact​/KI​ ) by varying pre-incubation times.

Materials:

  • Target Enzyme: Recombinant Cysteine Protease (e.g., Cathepsin L, 1 nM final).

  • Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).

  • Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM EDTA, 0.01% CHAPS. (Note: DTT is omitted during the pre-incubation phase to prevent premature reduction/inactivation of the aldehyde warhead).

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of N-(3-formylphenyl)cyclobutanecarboxamide in 100% DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, mix 10 µL of the enzyme solution with 0.5 µL of the inhibitor dilutions.

  • Time-Course Matrix: Set up parallel plates for different pre-incubation times: 0, 15, 30, and 60 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (at Km​ concentration) to all wells to initiate the reaction.

  • Data Acquisition: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • Validation Control: Include a well with 1 mM DTT added prior to the inhibitor. If the compound is a true thiol-reactive electrophile, DTT will quench the aldehyde, resulting in a massive right-shift in the apparent IC50​ .

Protocol B: Jump-Dilution Reversibility Assay

Causality of Design: To prove that the thiohemiacetal adduct is reversible[1], the enzyme-inhibitor complex must be forced to dissociate by rapid dilution. If the enzyme regains activity over time, the covalent bond is reversible.

Step-by-Step Methodology:

  • Saturating Pre-incubation: Incubate the enzyme (100x assay concentration, e.g., 100 nM) with N-(3-formylphenyl)cyclobutanecarboxamide at a concentration of 10 × IC50​ for 60 minutes to ensure >95% complex formation ( E−I∗ ).

  • Rapid Dilution (The "Jump"): Dilute the incubation mixture 100-fold into the assay buffer containing a saturating concentration of the fluorogenic substrate (10 × Km​ ).

  • Kinetic Monitoring: Immediately measure fluorescence continuously for 3 hours.

  • Data Fitting: Plot the progress curve (Product vs. Time). A reversible inhibitor will show a non-linear concave-up curve as the enzyme slowly dissociates from the inhibitor and regains steady-state velocity ( vs​ ).

G Step1 1. Pre-incubate Enzyme with 10x IC50 Inhibitor Step2 2. Rapid 100-fold Dilution into Substrate Buffer Step1->Step2 Step3 3. Continuous Fluorescence Monitoring Step2->Step3 Decision Analyze Recovery Rate Step3->Decision Rev Reversible: Activity Recovers Decision->Rev k_rev > 0 Irrev Irreversible: No Recovery Decision->Irrev k_rev ≈ 0

Jump-dilution experimental workflow to validate covalent reversibility.

Data Presentation & Expected Outcomes

When profiling N-(3-formylphenyl)cyclobutanecarboxamide against a reference panel, the quantitative data should be structured to highlight the kinetic differences between reversible covalent, irreversible covalent, and non-covalent inhibitors.

Table 1: Expected Kinetic Profiling of Inhibitor Classes against a Model Cysteine Protease

Inhibitor ClassRepresentative CompoundApparent IC50​ (0 min)Apparent IC50​ (60 min) kinact​/KI​ ( M−1s−1 )Jump-Dilution Recovery
Reversible Covalent (Aldehyde) N-(3-formylphenyl)-cyclobutanecarboxamide High ( μ M)Low (nM) 103−104 Yes (Slow recovery)
Irreversible Covalent (Vinyl Sulfone)K777 (Reference)High ( μ M)Very Low (< nM) >105 No (Linear, near-zero slope)
Non-Covalent CompetitiveE-64c (Reference)Low (nM)Low (nM)N/AYes (Instant recovery)

Data Interpretation Note: The shift in IC50​ from 0 to 60 minutes is the hallmark of covalent engagement. The successful recovery of enzymatic velocity in the jump-dilution assay definitively categorizes the formyl probe as a reversible covalent inhibitor, distinguishing it from irreversible warheads that often suffer from off-target toxicity[2].

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI / PMC. Available at: [Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. PMC. Available at: [Link]

  • An update on the discovery and development of reversible covalent inhibitors. PMC. Available at: [Link]

Sources

Application

Method for dissolving and storing N-(3-formylphenyl)cyclobutanecarboxamide stock solutions

Application Note & Protocol Topic: Method for Dissolving and Storing N-(3-formylphenyl)cyclobutanecarboxamide Stock Solutions Introduction N-(3-formylphenyl)cyclobutanecarboxamide is a small molecule of interest in conte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Method for Dissolving and Storing N-(3-formylphenyl)cyclobutanecarboxamide Stock Solutions

Introduction

N-(3-formylphenyl)cyclobutanecarboxamide is a small molecule of interest in contemporary research and drug discovery programs. Its structure, which incorporates a reactive aldehyde (formyl) group, a stable amide linkage, and a cyclobutane moiety, presents unique challenges and considerations for its handling and use in experimental settings. The accuracy, reproducibility, and ultimate validity of any data generated using this compound are critically dependent on the proper preparation and storage of its stock solutions.

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying chemical principles that govern the protocol, ensuring the structural integrity and stability of the compound. The primary challenge addressed is the reactivity of the formyl group, which can readily react with nucleophilic solvents, such as water or alcohols, to form unstable hydrates or hemiacetals.[1] This transformation can alter the compound's biological activity and compromise experimental outcomes. Therefore, the selection of an appropriate aprotic solvent is paramount.

Physicochemical Profile and Solubility Analysis

A thorough understanding of the compound's properties is the foundation for developing a robust handling protocol.

Compound Data Summary

The key physicochemical parameters for N-(3-formylphenyl)cyclobutanecarboxamide are summarized below. These values suggest moderate lipophilicity and low aqueous solubility, guiding the choice of organic solvents.

ParameterValueSource
CAS Number 1392514-94-1[2][3]
Molecular Formula C₁₂H₁₃NO₂[3][4]
Molecular Weight 203.24 g/mol [3][4]
Predicted LogP 1.6 - 2.2[3][4]
Topological Polar Surface Area (TPSA) 46.17 Ų[4]
Hydrogen Bond Donors 1[3][4]
Hydrogen Bond Acceptors 2[3][4]
Solvent Selection Rationale

The choice of solvent is the most critical decision in preparing a stock solution for this compound.

  • Recommended Solvents (Aprotic): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the primary recommended solvents. As polar aprotic solvents, they can effectively dissolve the compound through dipole-dipole interactions without having a reactive proton to engage in nucleophilic attack on the formyl group. DMSO is particularly favored in biological research for its high dissolving power for a wide range of compounds and its miscibility with aqueous media at low concentrations.[5][6]

  • Solvents to Use with Caution (Protic): Alcohols such as ethanol or methanol should be avoided for long-term storage. While they may dissolve the compound, they can react with the aldehyde to form hemiacetals.[1] This may be acceptable for immediate use in certain chemical reactions but is unsuitable for creating stable stock solutions for biological screening.

  • Inappropriate Solvents: Aqueous solutions are not recommended due to the compound's low solubility and the potential for the aldehyde to form a geminal diol.[1] Non-polar solvents like hexane or toluene are unlikely to be effective given the compound's polar functional groups.

SolventTypeExpected SolubilityRationale & Key Considerations
DMSO Polar AproticHigh Recommended. Excellent solvating power. Aprotic nature preserves the aldehyde functional group.[5]
DMF Polar AproticHigh Recommended. Similar properties to DMSO, a suitable alternative.
Ethanol/Methanol Polar ProticModerateUse with extreme caution. Risk of hemiacetal formation with the aldehyde group. Not suitable for long-term storage.[1]
Acetone Polar AproticModeratePotential solvent, but its volatility can lead to concentration changes. Less common for biological stock solutions.[7]
Water/Buffers Polar ProticVery Low/Insoluble Predicted low solubility and high potential for hydrate formation.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a highly concentrated, stable stock solution, which can be diluted into aqueous experimental media just prior to use.

Materials and Equipment
  • N-(3-formylphenyl)cyclobutanecarboxamide (solid powder)

  • Anhydrous, high-purity DMSO (Biotechnology or cell culture grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated positive displacement or air displacement pipettes with sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Workflow Diagram

G cluster_prep Pre-Dissolution cluster_dissolution Dissolution Protocol cluster_storage Storage A Equilibrate Compound and DMSO to RT C Weigh Compound (e.g., 2.03 mg) A->C B Wear Appropriate PPE B->C D Calculate DMSO Volume for 10 mM Solution C->D MW = 203.24 g/mol E Add Calculated DMSO (e.g., 1.0 mL) to Vial D->E F Vortex Until Fully Dissolved (Sonication/Warming if needed) E->F G Visually Inspect for Particulates F->G H Aliquot into Light-Protected Vials G->H Solution is clear I Label Clearly (Name, Conc, Date) H->I J Store at -20°C or -80°C I->J

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Methodology
  • Safety First : Before handling any chemicals, ensure you are in a well-ventilated area (preferably a chemical fume hood) and are wearing appropriate PPE. Consult the Safety Data Sheet (SDS) for both the compound and DMSO.[5]

    • Scientist's Note : DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[5] Meticulous handling is essential to prevent unintended exposure.

  • Calculate Required Mass : To prepare 1 mL of a 10 mM stock solution:

    • Volume (L) x Concentration (mol/L) = Moles

    • 0.001 L x 0.010 mol/L = 0.00001 mol

    • Moles x Molecular Weight ( g/mol ) = Mass (g)

    • 0.00001 mol x 203.24 g/mol = 0.0020324 g = 2.03 mg

  • Weigh the Compound : Accurately weigh approximately 2.03 mg of N-(3-formylphenyl)cyclobutanecarboxamide into a pre-labeled, sterile amber vial. Record the exact mass.

  • Calculate Required Solvent Volume : Adjust the volume of DMSO based on the actual mass weighed.

    • Volume (µL) = (Mass (mg) / 203.24 g/mol ) / 0.010 mol/L * 1,000,000

    • Example : If you weighed 2.15 mg , the required DMSO volume is: (2.15 / 203.24) / 0.010 * 1,000,000 = 1058 µL or 1.058 mL

  • Dissolve the Compound : Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound.[8] Secure the cap tightly.

  • Ensure Complete Dissolution : Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (not to exceed 37°C) can be applied.[5]

    • Scientist's Note : Avoid excessive heating, as it can accelerate potential degradation pathways, even in a stable solvent.

  • Final Inspection : Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particulates. A completely dissolved stock solution is crucial for accurate downstream dilutions.

Long-Term Storage and Stability Protocol

Proper storage is essential to maintain the compound's integrity over time. The primary goals are to prevent chemical degradation, solvent evaporation, and contamination.

Storage Decision Workflow

G start Prepared Stock Solution in DMSO aliquot Is the total volume > single use? start->aliquot aliquot_yes Create single-use aliquots in amber vials aliquot->aliquot_yes Yes aliquot_no Use a single vial aliquot->aliquot_no No storage_temp Select Storage Temperature aliquot_yes->storage_temp aliquot_no->storage_temp temp_short Short-Term (< 1 week) Store at 4°C storage_temp->temp_short Short-Term temp_long Long-Term (> 1 week) Store at -20°C or -80°C storage_temp->temp_long Long-Term end_process Stock Ready for Use temp_short->end_process temp_long->end_process

Caption: Decision workflow for appropriate stock solution storage.

Recommended Storage Procedures
  • Aliquoting : Immediately after preparation, the stock solution should be dispensed into smaller, single-use aliquots in sterile, light-protected (amber) vials.[5][9]

    • Scientist's Note : This is the most effective way to prevent degradation caused by repeated freeze-thaw cycles. Each cycle can introduce water condensation and increase the likelihood of compound precipitation.

  • Labeling : Clearly and securely label each aliquot with the compound name, final concentration, date of preparation, solvent, and your initials.[8][10]

  • Temperature :

    • Long-Term Storage (>1 week) : Store aliquots at -20°C or -80°C .[5] Lower temperatures are generally better for preserving compound integrity over months or years.

    • Short-Term Storage (<1 week) : Storage at 4°C is acceptable for brief periods, but freezing is recommended for any extended duration.

  • Handling for Use : When ready to use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Briefly vortex the vial to ensure the solution is homogeneous before making dilutions into your experimental medium.

    • Scientist's Note : To prevent precipitation when diluting into an aqueous buffer, add the DMSO stock solution to the buffer while gently swirling or vortexing the buffer.[9] Do not add buffer directly to the concentrated DMSO stock.

Stability Validation

For critical, long-term studies, it is advisable to periodically assess the stability of the stored stock solution.

  • Visual Inspection : Before each use, check for any signs of precipitation or color change.

  • Analytical Chemistry : For the highest level of quality control, the concentration and purity of a thawed aliquot can be re-assessed after several months of storage using analytical techniques such as HPLC or LC-MS. This validates that the compound has not degraded.

Summary of Recommendations

ParameterRecommendationRationale
Solvent High-Purity, Anhydrous DMSOAprotic nature prevents reaction with the aldehyde; excellent dissolving power.
Concentration ≥ 10 mMCreates a concentrated stock to minimize the final DMSO percentage in assays.
Container Sterile Amber Glass VialsProtects from light-induced degradation and prevents leaching from plastics.
Storage Temp. -20°C or -80°C (Long-Term)Minimizes kinetic degradation and ensures maximum shelf-life.
Handling Aliquot for Single UseAvoids detrimental freeze-thaw cycles.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Maastricht University. (2017). Preparation stock solution solid compound(s). Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-formylphenyl)acetamide. Retrieved from [Link]

  • Wegner, K., et al. (2020). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International Journal of Pharmaceutics, 579, 119155. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N-(3-formylphenyl) cyclobutanecarboxamide. Retrieved from [Link]

  • Purosolv. (2025). Role of Acetone in Solubility Enhancement of Drugs. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • Elsevier. (2021). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. Journal of Chromatography A, 1653, 462413. Retrieved from [Link]

  • Chemeurope.com. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]

  • ResearchGate. (2014). What is an appropriate solvent for drug dissolution? Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, 15, 1-20. Retrieved from [Link]

  • MDPI. (2018). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Metabolites, 8(4), 73. Retrieved from [Link]

  • Brieflands. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Journal of Applied Health Studies, 2(1), 1-5. Retrieved from [Link]

  • Spectroscopy Online. (2023). Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Retrieved from [Link]

  • Wiley Online Library. (2019). Advances in the Release of Amide‐Containing Molecules. Chemistry – A European Journal, 25(20), 5134-5140. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1303. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylcyclobutanecarboxamide. Retrieved from [Link]

  • ResearchGate. (2025). Advances in the Release of Amide‐Containing Molecules. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutanecarboxamide, N-ethyl-N-(3-methylphenyl)-. Retrieved from [Link]

  • MDPI. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. Retrieved from [Link]

  • ACS Publications. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(15), 11026–11043. Retrieved from [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Polymers, 15(20), 4108. Retrieved from [Link]

  • ACS Publications. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(11), 7609–7621. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3844-3849. Retrieved from [Link]

Sources

Method

Application Note: N-(3-Formylphenyl)cyclobutanecarboxamide as a Strategic Building Block in the Synthesis of Microtubule-Destabilizing Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Structural Rationale In modern organic synthesis and med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Structural Rationale

In modern organic synthesis and medicinal chemistry, the selection of bifunctional building blocks is critical for developing molecules with optimized pharmacokinetic and pharmacodynamic profiles. N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1)[1][2] has emerged as a highly versatile intermediate, particularly in the synthesis of diketopiperazine (DKP)-based anti-tumor agents such as .

The strategic value of this building block lies in its dual functionality:

  • The 3-Formylphenyl Handle: The meta-substituted aldehyde provides a highly reactive electrophilic center, ideal for , reductive aminations, and Wittig reactions.

  • The Cyclobutanecarboxamide Moiety: Incorporating a cyclobutane ring introduces critical sp3 character to the molecule. Unlike flat aromatic rings, the semi-rigid puckered conformation of cyclobutane alters the dihedral angle of the appended pharmacophores, improving target-binding specificity while enhancing metabolic stability and lipophilicity[3][4].

Synthetic Workflow & Application

The primary application of this building block is the construction of asymmetric, fully substituted diketopiperazines targeting the colchicine-binding site of β -tubulin. By condensing N-(3-formylphenyl)cyclobutanecarboxamide with an activated DKP-imidazole intermediate, researchers can rapidly access complex, biologically active analogs[1].

SyntheticWorkflow A 3-Aminobenzaldehyde C N-(3-formylphenyl) cyclobutanecarboxamide (Building Block) A->C Acylation (TEA, DCM) B Cyclobutanecarbonyl Chloride B->C E Cyclobutane-Modified Plinabulin Analog C->E Knoevenagel Condensation D DKP-Imidazole Intermediate D->E Cs2CO3, DMF Na2SO4

Figure 1: Synthetic workflow utilizing N-(3-formylphenyl)cyclobutanecarboxamide.

Experimental Protocols & Mechanistic Causality

As a self-validating system, the following protocols integrate the chemical steps with their underlying causality and necessary In-Process Quality Control (IPQC) measures.

Protocol A: Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide

Objective: Acylate 3-aminobenzaldehyde while preventing aldehyde oxidation or intermolecular Schiff base formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add cyclobutanecarbonyl chloride (1.1 eq) over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Causality & Mechanistic Rationale:

  • Temperature Control: The reaction is initiated at 0 °C to suppress the nucleophilic attack of the primary amine onto the aldehyde of a neighboring molecule (Schiff base polymerization).

  • Role of TEA: TEA acts as an acid scavenger, neutralizing the HCl generated during acylation. Without TEA, the unreacted 3-aminobenzaldehyde would become protonated, rendering it non-nucleophilic and stalling the reaction.

IPQC & Validation:

  • TLC Monitoring: Use Hexane:EtOAc (7:3). Stain with Ninhydrin (to confirm the disappearance of the primary amine) and 2,4-Dinitrophenylhydrazine (2,4-DNPH) to confirm the preservation of the formyl group.

Protocol B: Knoevenagel Condensation to Yield Plinabulin Analogs

Objective: Condense the building block with (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione to form a highly conjugated β -tubulin inhibitor[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, combine the DKP-imidazole intermediate (1.0 eq) and N-(3-formylphenyl)cyclobutanecarboxamide (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add Caesium carbonate ( Cs2​CO3​ , 2.0 eq) and anhydrous Sodium sulfate ( Na2​SO4​ , 3.0 eq) to the mixture[1].

  • Condensation: Heat the reaction mixture to 80 °C under argon for 12–16 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF. Purify the concentrated crude via silica gel chromatography to yield the product at ~33% efficiency[1].

Causality & Mechanistic Rationale:

  • Base Selection ( Cs2​CO3​ ): The acetyl group on the DKP ring lowers the pKa​ of the adjacent methylene protons. Cs2​CO3​ is strong enough to generate the enolate but bulky enough to prevent unwanted ring-opening side reactions that occur with stronger bases (like NaH).

  • Equilibrium Shifting ( Na2​SO4​ ): Knoevenagel condensations are reversible. The addition of Na2​SO4​ acts as an in-situ desiccant, scavenging the water byproduct and driving the equilibrium toward the alkene product via Le Chatelier's principle[1].

IPQC & Validation:

  • NMR Stereochemical Validation: The biological activity of Plinabulin analogs strictly requires the (Z,Z)-configuration. Validate the newly formed double bond via 1H NMR; the vinylic proton should appear as a distinct singlet around δ 6.8 - 7.2 ppm. Use NOESY NMR to confirm spatial proximity between the vinylic proton and the adjacent cyclobutanecarboxamide-phenyl ring protons.

Biological Evaluation & Quantitative Data

Plinabulin is a potent vascular disrupting agent in clinical trials for non-small cell lung cancer, but its clinical ceiling is limited by high toxicity and poor aqueous solubility[5]. By utilizing N-(3-formylphenyl)cyclobutanecarboxamide, researchers have developed analogs that overcome these limitations. The table below summarizes the comparative advantages of cyclobutane-modified derivatives (e.g., Compound series 11) against the parent drug[5].

Metric / ParameterPlinabulin (Parent Drug)Cyclobutane-Modified AnalogMechanistic Advantage of Analog
Primary Target β -Tubulin (Colchicine site) β -Tubulin (Colchicine site)Retains core mechanism of action.
Structural Core Phenylahistin derivativeCyclobutanecarboxamide-DKP sp3 character disrupts flat packing, improving solubility.
Binding Affinity HighSuperiorAmide linkage provides an additional H-bond with Gln134[5].
Cellular Efficacy Induces apoptosisDisrupts tubulin at 10 nM[5]Dose-dependent G2/M arrest achieved at lower concentrations[5].
Toxicity Profile High systemic toxicity[5]Reduced off-target toxicityEnhanced target specificity via optimized dihedral geometry.

Mechanism of Action: β -Tubulin Inhibition

The analogs synthesized using this building block act as potent microtubule destabilizers. By binding to the colchicine domain, they prevent the polymerization of tubulin dimers into microtubules. This structural disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent apoptosis[5].

Pathway Ligand Cyclobutane-Modified Plinabulin Analog Target β-Tubulin (Colchicine Domain) Ligand->Target Competitive Binding (H-bond via Gln134) Depoly Microtubule Depolymerization Target->Depoly Structural Destabilization Arrest G2/M Cell Cycle Arrest Depoly->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanism of β-tubulin inhibition and apoptosis induction by synthesized analogs.

References

  • Fang, S., Bi, S., Li, Y., Tian, S., Xu, H., Fu, L., Wang, S., Tang, Y., & Qiu, P. (2023). Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin. Bioorganic & Medicinal Chemistry Letters, 91, 129370. URL:[Link]

  • Wang, Z., Miller, B., Mabin, M., Shahni, R., Wang, Z. D., Ugrinov, A., & Chu, Q. R. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7, 13983. URL:[Link]

  • Chen, H., Liu, Y., Jiang, R., Yu, X., Qin, M., & Gong, P. (2023). Improved protocol for synthesizing (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione (plinabulin). Chemical Papers, 77(7), 3803-3810. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimizing the Yield of N-(3-formylphenyl)cyclobutanecarboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the amidation of 3-aminobenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the amidation of 3-aminobenzaldehyde.

Synthesizing N-(3-formylphenyl)cyclobutanecarboxamide presents a unique chemoselectivity challenge. The starting material, 3-aminobenzaldehyde, is a bifunctional molecule containing both a nucleophilic amine and an electrophilic formyl group. Without precise kinetic control, the substrate is highly prone to self-condensation, leading to significant yield losses. This guide provides the mechanistic rationale, optimized protocols, and troubleshooting steps required to achieve >90% yields.

Mechanistic Overview & Reaction Pathway

To improve yield, we must first understand the competing reaction pathways. The target reaction relies on the high electrophilicity of cyclobutanecarbonyl chloride to rapidly acylate the amine[1]. However, if the reaction temperature rises or the concentration is poorly managed, the amine will attack the formyl group of neighboring molecules, generating aminals or Schiff base oligomers[2].

SynthesisPathway A 3-Aminobenzaldehyde (Bifunctional Substrate) D Schiff Base / Oligomers (Self-Condensation) A->D High Temp / High Conc. (Thermodynamically Favored) F DIPEA / DCM (-20°C to RT) A->F Solvation B Cyclobutanecarbonyl Chloride (Acylating Agent) E Cyclobutanecarboxylic Acid (Hydrolysis Byproduct) B->E Trace Moisture (Side Reaction) B->F Dropwise Addition C N-(3-formylphenyl)cyclobutanecarboxamide (Target Product) F->C Rapid Acylation (Kinetically Favored)

Reaction pathway and competing side reactions in N-(3-formylphenyl)cyclobutanecarboxamide synthesis.

Quantitative Data & Optimization Matrix

The table below summarizes how different reaction parameters influence the chemoselectivity and overall yield of the target amide.

Reaction ConditionBaseSolventTemp (°C)Yield (%)Primary Impurity Profile
Standard Amidation TEA (1.5 eq)DCM2545 - 55%High Schiff base oligomerization
Standard Amidation Pyridine (2.0 eq)THF065 - 70%Unreacted starting material
Coupling Reagent DIPEA (2.0 eq)DMF2575 - 80%Urea byproducts (from HATU/EDC)
Optimized Protocol DIPEA (1.5 eq) DCM -20 to 25 88 - 92% Trace cyclobutanecarboxylic acid

Causality Insight: Triethylamine (TEA) at room temperature fails because the exothermic nature of the acid chloride addition causes localized heating, accelerating thermodynamically favored self-condensation. The optimized protocol utilizes N,N-Diisopropylethylamine (DIPEA) at -20 °C. DIPEA provides sufficient basicity to neutralize the HCl byproduct without acting as a competing nucleophile, while the low temperature kinetically traps the amine into reacting exclusively with the highly reactive acid chloride[3].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Built-in observational checks ensure that the reaction is proceeding correctly at each stage.

Materials Required:
  • 3-Aminobenzaldehyde (1.0 eq, rigorously checked for purity)

  • Cyclobutanecarbonyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to amine)

Step-by-Step Workflow:

Step 1: Substrate Preparation & Solvation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Add DIPEA (1.5 eq) to the stirring solution.

Validation Check: The solution should remain pale yellow. If the solution rapidly turns deep orange or red upon base addition, the starting material has already begun to polymerize due to degraded purity.

Step 2: Kinetically Controlled Acylation

  • Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Dilute cyclobutanecarbonyl chloride (1.1 eq) in a small volume of anhydrous DCM (approx. 1 M).

  • Add the acid chloride solution dropwise over 15–20 minutes using a syringe pump[3].

Validation Check: The internal temperature must not exceed -10 °C during addition. The solution should gently transition to a slightly cloudy yellow as DIPEA-HCl salts begin to precipitate.

Step 3: Maturation & Quench

  • Allow the reaction to stir at -20 °C for 1 hour, then slowly remove the cooling bath and let it warm to room temperature over 2 hours.

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

Causality Insight: The NaHCO₃ quench serves a dual purpose: it neutralizes residual HCl and hydrolyzes any unreacted cyclobutanecarbonyl chloride into water-soluble cyclobutanecarboxylic acid.

Step 4: Workup & Purification

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with cold 0.5 M HCl (1 x 20 mL) to remove trace unreacted 3-aminobenzaldehyde.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, 20% to 40% EtOAc in Hexanes).

Validation Check: On TLC (30% EtOAc/Hexanes), the product N-(3-formylphenyl)cyclobutanecarboxamide will appear as a distinct, UV-active spot at Rf ~0.5, cleanly separated from the highly polar amine (Rf ~0.2).

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown immediately upon adding the acid chloride, and my yield is below 40%. What went wrong? A: This is a classic symptom of a runaway exotherm leading to Schiff base formation[2]. Acid chlorides are highly reactive[1]. If added too quickly or at too high a temperature, the localized heat causes the 3-aminobenzaldehyde to polymerize. Solution: Ensure the reaction is cooled to at least -20 °C and use a syringe pump for dropwise addition to maintain kinetic control over the reaction pathway[3].

Q2: I am seeing a large impurity spot on my TLC that corresponds to cyclobutanecarboxylic acid. How do I prevent this? A: This indicates hydrolysis of your acylating agent. Acid chlorides will react instantly with any ambient moisture. Solution: Ensure your DCM is strictly anhydrous (preferably from a solvent purification system), use a fresh bottle of cyclobutanecarbonyl chloride, and maintain a positive pressure of Argon throughout the reaction setup.

Q3: Can I use a peptide coupling reagent (like HATU or EDC/HOBt) with cyclobutanecarboxylic acid instead of using the acid chloride? A: Yes, coupling reagents are a viable alternative and avoid the moisture sensitivity of acid chlorides. However, because 3-aminobenzaldehyde is prone to self-condensation over long reaction times, the superior reactivity of the acid chloride makes it the preferred reagent[1]. The acid chloride method is significantly faster and allows the reaction to be conducted at -20 °C, which effectively halts aldehyde side-reactions[3].

Q4: Why do you recommend washing the organic layer with 0.5 M HCl during the workup? Won't that damage the product? A: The amide bond in N-(3-formylphenyl)cyclobutanecarboxamide is highly stable to dilute, cold aqueous acid. The 0.5 M HCl wash is a critical purification step; it protonates any unreacted 3-aminobenzaldehyde, pulling it into the aqueous layer and preventing it from co-eluting with your product during chromatography.

References

  • Fundamentals of Pharmaceutical Chemistry. Scribd.
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH.
  • 3-(Bromomethyl)aniline. Benchchem.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-(3-formylphenyl)cyclobutanecarboxamide

Welcome, researchers, to the dedicated support center for the synthesis and optimization of N-(3-formylphenyl)cyclobutanecarboxamide. This guide is designed to provide you with in-depth technical assistance, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to the dedicated support center for the synthesis and optimization of N-(3-formylphenyl)cyclobutanecarboxamide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that arise during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to not only overcome common experimental hurdles but also to rationally optimize your reaction conditions for improved yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide.

Q1: What is the most common and reliable method for synthesizing N-(3-formylphenyl)cyclobutanecarboxamide?

A1: The most prevalent and dependable laboratory method is the acylation of 3-aminobenzaldehyde with cyclobutanecarbonyl chloride.[1][2] This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[][4]

Q2: What are the critical parameters to control for a successful reaction?

A2: Several factors are crucial for a high-yielding and clean reaction:

  • Reagent Purity: The purity of both 3-aminobenzaldehyde and cyclobutanecarbonyl chloride is paramount. Impurities in the amine can lead to side products, while moisture contamination of the acyl chloride will cause hydrolysis to cyclobutanecarboxylic acid.[5][6]

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are recommended to prevent hydrolysis of the acyl chloride.[6]

  • Temperature Control: The reaction is often exothermic.[] Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride helps to control the reaction rate and minimize side reactions.[5]

  • Stoichiometry and Base: Using a slight excess of the amine or a non-nucleophilic base like triethylamine or pyridine is necessary to scavenge the HCl generated during the reaction.[2]

Q3: I am observing a low yield. What are the likely causes?

A3: Low yields can stem from several issues:

  • Hydrolysis of Acyl Chloride: This is a major culprit. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Product Loss During Workup: The product may be lost during the aqueous workup or purification steps. Optimize extraction and recrystallization procedures.[5]

  • Poor Quality Starting Materials: Verify the purity of your starting materials.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your synthesis.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 3-aminobenzaldehyde.

  • Minimal or no desired product is isolated after workup.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inactive Acyl Chloride Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture, rendering it inactive.[5][6]- Use freshly opened or properly stored acyl chloride. - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere.
Incorrect Stoichiometry An insufficient amount of either reactant will limit the theoretical yield.- Carefully check the molar equivalents of both reactants. - Consider using a slight excess (1.05-1.1 equivalents) of the 3-aminobenzaldehyde.
Insufficient Base Without a base to neutralize the generated HCl, the amine starting material will be protonated, forming an unreactive ammonium salt.[2]- Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). - If using the amine as both reactant and base, ensure at least two equivalents are used.
Problem 2: Presence of Significant Impurities

Symptoms:

  • Multiple spots on TLC plate in addition to the product and starting materials.

  • NMR or LC-MS analysis of the crude product shows unexpected peaks.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Hydrolysis Product The presence of cyclobutanecarboxylic acid from the hydrolysis of the acyl chloride is a common impurity.[5]- During workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium bicarbonate) to remove the acidic impurity.[7]
Diacylation (Over-acylation) The newly formed amide can react with another molecule of the acyl chloride, though this is less common with secondary amides.- Add the cyclobutanecarbonyl chloride dropwise to the solution of the amine to avoid localized high concentrations. - Maintain a low reaction temperature.[5]
Oxidation of Aldehyde The aldehyde group on the 3-aminobenzaldehyde or the final product can be oxidized to a carboxylic acid, especially if exposed to air for extended periods.[9]- Minimize reaction and workup times. - Consider storing the product under an inert atmosphere.
Problem 3: Difficult Product Purification

Symptoms:

  • The product "oils out" during recrystallization.[10]

  • Column chromatography results in poor separation.

  • The final product is still contaminated after purification.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Recrystallization Solvent The chosen solvent may not be suitable for inducing crystallization.- Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). - Try to induce crystallization by scratching the flask or adding a seed crystal.[10]
Residual Acidic or Basic Impurities Unreacted starting materials or byproducts can interfere with purification.- Ensure thorough aqueous washes during the workup (e.g., dilute HCl to remove excess amine, dilute NaHCO3 to remove acidic impurities).[7]
Aldehyde Reactivity The aldehyde functionality can sometimes complicate purification.- A bisulfite adduct formation can be a highly effective purification method for aldehydes. The adduct can be isolated and the pure aldehyde regenerated.[9][11]

Experimental Protocols

General Procedure for the Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide

This protocol provides a reliable starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a suitable non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add cyclobutanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

  • Analysis: The product should have an Rf value between that of the two starting materials. The disappearance of the limiting reagent indicates reaction completion.

Visualizing the Process

Reaction Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Aminobenzaldehyde 3-Aminobenzaldehyde Reaction_Mixture Combine and Stir (0°C to RT) 3-Aminobenzaldehyde->Reaction_Mixture Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Aqueous Washes (HCl, NaHCO3, Brine) Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification_Method Recrystallization or Column Chromatography Drying->Purification_Method Final_Product N-(3-formylphenyl)cyclobutanecarboxamide Purification_Method->Final_Product

Caption: Workflow for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide.

Troubleshooting Flowchart

G start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Anhydrous, Temp, Base) check_workup Optimize Workup (Aqueous Washes) workup_ok Workup Effective? check_workup->workup_ok check_purification Optimize Purification (Solvent, Method) purification_ok Purification Effective? check_purification->purification_ok conditions_ok Conditions OK? sm_ok->conditions_ok Yes end_bad Re-evaluate Strategy sm_ok->end_bad No conditions_ok->check_workup Yes conditions_ok->end_bad No workup_ok->check_purification Yes workup_ok->end_bad No end_good High Yield and Purity purification_ok->end_good Yes purification_ok->end_bad No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • Optimize Amide Bond Formation for Increased Yield Efficiency - Patsnap Eureka. (2026, February 28).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. (n.d.).
  • Troubleshooting low yield in Lipoamide chemical synthesis. - Benchchem. (n.d.).
  • the preparation of amides - Chemguide. (n.d.).
  • Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. (n.d.).
  • Greener Methods: Catalytic Amide Bond Formation - Sigma-Aldrich. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).
  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. (n.d.).
  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • Amide Bond Formation | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. (2022, May 20).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15).
  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes - Benchchem. (n.d.).
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2).
  • 21.7: Chemistry of Amides. (2022, September 24).
  • Synthesis of (c) N-(3-Methyl-1,3,4-oxadiazol-2-yl)-N-n-propyl cyclobutane carboxamide. (n.d.).
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps - OrgoSolver. (n.d.).
  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1).
  • Aromatic aldehydes as substrates for yeast and yeast alcohol dehydrogenase - Future4200. (n.d.).
  • 1392514-94-1|N-(3-Formylphenyl)cyclobutanecarboxamide|BLD Pharm. (n.d.).
  • amide coupling help : r/Chempros - Reddit. (2022, March 24).
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16).
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.).
  • 1698768-51-2 | N-(3-Formylphenyl)-3-methylbutanamide - ChemScene. (n.d.).
  • Cyclobutanecarbonyl chloride 98 5006-22-4 - Sigma-Aldrich. (n.d.).
  • Formylation - Common Conditions. (n.d.).
  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐ - IRIS. (n.d.).
  • Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem. (n.d.).
  • N-Phenylcyclohexanecarboxamide - PMC. (n.d.).
  • 1695195-34-6 | N-(4-Formylphenyl)cyclobutanecarboxamide - ChemScene. (n.d.).
  • (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. (2025, October 15).

Sources

Troubleshooting

Overcoming challenges in the purification of N-(3-formylphenyl)cyclobutanecarboxamide

Welcome to the Technical Support Center for the isolation and purification of N-(3-formylphenyl)cyclobutanecarboxamide . As a Senior Application Scientist, I have designed this guide to address the specific physiochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(3-formylphenyl)cyclobutanecarboxamide .

As a Senior Application Scientist, I have designed this guide to address the specific physiochemical paradox of this molecule: managing the electrophilic vulnerability of the formyl (aldehyde) group alongside the hydrogen-bonding "stickiness" of the cyclobutane amide. Standard purification templates often fail here because optimizing for the amide (e.g., using highly polar, protic solvent gradients) directly compromises the aldehyde.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery.

Diagnostic Purification Workflow

G Start Crude N-(3-formylphenyl) cyclobutanecarboxamide Decision High purity required for downstream? Start->Decision Bisulfite Bisulfite Extraction (Chemoselective) Decision->Bisulfite No (Bulk Prep) Chromatography Silica Gel Chromatography Decision->Chromatography Yes (Analytical) Aqueous Water-Soluble Bisulfite Adduct Bisulfite->Aqueous Basify Basify (NaHCO3) & Extract (EtOAc) Aqueous->Basify Pure Pure Target Molecule Basify->Pure Solvent Use Aprotic Solvents (e.g., EtOAc/Hexane) Avoid MeOH Chromatography->Solvent Argon Argon Flush (Prevent Oxidation) Solvent->Argon Argon->Pure

Workflow for the chemoselective purification of N-(3-formylphenyl)cyclobutanecarboxamide.

Module 1: Chromatography Troubleshooting (The Aldehyde-Amide Paradox)

FAQ 1: Why does my product degrade into a carboxylic acid during silica gel chromatography?

  • Symptom: LC-MS shows a mass shift of +16 Da (M+16). TLC shows a highly polar spot stuck near the baseline.

  • Causality: The formyl group is highly susceptible to autoxidation. Normal-phase silica gel, due to its high surface area and bound oxygen/water, can catalytically mediate the 1 into carboxylic acids when exposed to ambient air[1]. The amide group exacerbates this by hydrogen-bonding to the silica, increasing the column residence time and thus the exposure to oxidative conditions.

  • Solution:

    • Degas all eluent solvents (e.g., Hexane/Ethyl Acetate) by sparging with argon for 15 minutes.

    • Flush the packed silica column with 3 column volumes (CV) of argon-sparged solvent prior to loading.

    • Run the column under a positive pressure of nitrogen or argon.

FAQ 2: Why am I seeing a mass shift of +32 Da or +46 Da in my LC-MS after purification?

  • Symptom: Product loss with the appearance of new, slightly less polar peaks.

  • Causality: This indicates hemiacetal (+32 Da for methanol) or acetal (+46 Da) formation. It occurs when protic solvents (like methanol or ethanol) are used as eluents to force the sticky amide off the column. The slightly acidic nature of standard silica gel (pH ~4.5-5.5) acts as a Brønsted acid catalyst, driving the 2[2].

  • Solution: Strictly avoid protic solvents. If the amide causes poor solubility in hexanes, load the sample using a minimum amount of dichloromethane (DCM) or use a dry-loading technique onto Celite (avoiding silica dry-loading to minimize acid contact time).

Module 2: Chemoselective Purification (The Bisulfite Method)

FAQ 3: How can I separate the target molecule from unreacted cyclobutanecarbonyl chloride and amide byproducts without using column chromatography?

  • Causality: Because N-(3-formylphenyl)cyclobutanecarboxamide contains a sterically accessible aldehyde, it can undergo a reversible nucleophilic addition with sodium bisulfite (NaHSO₃) to form a highly polar,3[3]. Amides and acid chlorides do not form this adduct, allowing for a highly efficient chemoselective liquid-liquid extraction.

Step-by-Step Methodology: Self-Validating Bisulfite Extraction

System Validation Note: This protocol uses phase separation as an intrinsic purity check. If the aqueous layer does not yield product upon basification, the aldehyde was either consumed in the reaction or oxidized prior to extraction.

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like ethyl acetate or THF (5 mL/g of crude). Add 5 equivalents of a saturated aqueous sodium bisulfite solution.

  • Agitation: Stir vigorously at room temperature for 2-4 hours. The biphasic mixture will allow the aldehyde to convert into the water-soluble bisulfite adduct and migrate to the aqueous layer.

  • Phase Separation (Impurity Removal): Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Action: Discard the organic layer. This layer contains the non-aldehyde impurities (e.g., unreacted amides, cyclobutane derivatives).

  • Basification (Reversal): Carefully adjust the pH of the retained aqueous layer to ~8-9 using saturated aqueous NaHCO₃. Causality: Basification collapses the sulfonate adduct back into the free aldehyde, rendering it lipophilic again.

  • Final Extraction (Product Recovery): Extract the basified aqueous layer with fresh ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(3-formylphenyl)cyclobutanecarboxamide.

Module 3: Quantitative Data on Solvent Systems

When flash chromatography is unavoidable for analytical-grade purity, solvent selection is the single most critical variable. The table below summarizes the impact of various solvent systems on the recovery and purity of formylphenyl amides.

Solvent SystemAdditiveAverage Yield (%)Purity (LC-MS)Primary Impurity / Observed Issue
Hexane / EtOAc None78%>95%Minor streaking due to amide hydrogen bonding.
DCM / Methanol (95:5) None<40%<60%Massive dimethyl acetal formation (+46 Da).
Hexane / EtOAc 1% Et₃N55%85%Aldehyde degradation and trace aldol condensation.
Toluene / Acetone None82%>97%Optimal; disrupts amide H-bonding with no protic interference.

Sources

Optimization

Preventing degradation of N-(3-formylphenyl)cyclobutanecarboxamide post-synthesis

Introduction N-(3-formylphenyl)cyclobutanecarboxamide (CAS No. 1392514-94-1) is a bifunctional organic molecule featuring a stable cyclobutane carboxamide moiety and a reactive aromatic aldehyde (formyl) group.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-formylphenyl)cyclobutanecarboxamide (CAS No. 1392514-94-1) is a bifunctional organic molecule featuring a stable cyclobutane carboxamide moiety and a reactive aromatic aldehyde (formyl) group.[1] While essential for its intended synthetic applications, the presence of both the formyl and amide groups introduces specific stability challenges. This guide provides in-depth technical support for researchers and drug development professionals to mitigate degradation post-synthesis, ensuring the integrity and purity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of N-(3-formylphenyl)cyclobutanecarboxamide degradation?

A1: The primary indicators of degradation are a change in physical appearance (e.g., from a white/off-white solid to a yellowish or brownish substance), the formation of precipitates in solution, and the appearance of new, unexpected peaks during analytical characterization (e.g., by HPLC or NMR). For instance, a new peak with a shorter retention time in reverse-phase HPLC may suggest the formation of the more polar carboxylic acid via aldehyde oxidation.[2]

Q2: What is the ideal storage temperature for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment. Commercial suppliers recommend refrigerated storage at 2-8°C.[3][4] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is highly advisable to prevent oxidation.

Q3: Can I store the compound in a standard laboratory freezer at -20°C?

A3: While lower temperatures generally slow chemical reactions, storing neat (undiluted) aldehydes at very low temperatures can sometimes accelerate polymerization into trimers, which are often inactive.[5] Therefore, refrigerated storage (2-8°C) is generally preferred. If long-term storage at -20°C is necessary, it is best to store the compound as a dilute solution in an appropriate anhydrous solvent.[2]

Q4: Which solvents are best for storing N-(3-formylphenyl)cyclobutanecarboxamide in solution?

A4: For short-term storage and experimental use, anhydrous polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are suitable. It is critical to use anhydrous grades to prevent hydrolysis. Avoid protic solvents like methanol or ethanol for long-term storage unless forming a hemiacetal is intended and acceptable for the downstream application, as this can stabilize the aldehyde.[5]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter, their probable causes rooted in the compound's chemical nature, and actionable solutions.

Problem 1: My white solid has turned yellow/brown and has a different melting point.

  • Probable Cause: This often points to the oxidation of the formyl group (-CHO) to the corresponding carboxylic acid (N-(3-carboxyphenyl)cyclobutanecarboxamide). Aromatic aldehydes are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities. Polymerization of the aldehyde can also contribute to discoloration.

  • Causality: The aldehyde's carbon-hydrogen bond is relatively weak and susceptible to radical-mediated oxidation by atmospheric oxygen. This converts the neutral aldehyde to a carboxylic acid, altering the compound's physical and chemical properties.

  • Solution:

    • Inert Atmosphere: After synthesis and drying, immediately store the compound under an inert gas like argon or nitrogen.

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[6]

    • Solvent Choice: If in solution, ensure the solvent was purged with an inert gas before use.

    • Re-purification: If degradation has occurred, the material may be recoverable by recrystallization or column chromatography, though prevention is far more effective.

Problem 2: HPLC analysis shows a new, more polar peak, and my yield of the desired compound is decreasing over time.

  • Probable Cause: This is a classic sign of either oxidation of the aldehyde to a carboxylic acid or hydrolysis of the amide bond.

    • Oxidation Product: N-(3-carboxyphenyl)cyclobutanecarboxamide is significantly more polar than the parent aldehyde and will elute earlier in standard reverse-phase chromatography.

    • Hydrolysis Products: If the amide bond is cleaved, the products would be 3-aminobenzaldehyde and cyclobutanecarboxylic acid. This is more likely to occur if the compound has been exposed to acidic or basic conditions, even trace amounts in solvents or on glassware.[7][8][9]

  • Causality: Amide hydrolysis is a reaction with water that breaks the robust amide C-N bond.[8] While it typically requires harsh conditions like heating with strong acid or base,[9][10] it can occur slowly over time in the presence of moisture, especially if catalytic acidic or basic impurities are present.

  • Solution:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak and confirm its identity.

    • Strictly Anhydrous Conditions: Use high-purity, anhydrous solvents for all solutions.

    • pH Control: Ensure all glassware is neutralized and avoid any contact with acidic or basic contaminants. Do not use acidic or basic mobile phases for HPLC analysis if sample stability in the autosampler is a concern.

    • Fresh Samples: Prepare solutions fresh for each experiment and avoid long-term storage in solution unless stability has been verified.

Summary of Degradation Pathways and Prevention
Degradation PathwayKey Reactant(s)ConditionsPrimary Product(s)Prevention Strategy
Aldehyde Oxidation Oxygen (Air)Light, Heat, Trace MetalsN-(3-carboxyphenyl)cyclobutanecarboxamideStore under inert gas (Ar, N₂), protect from light, use amber vials, store at 2-8°C.
Amide Hydrolysis WaterAcidic or Basic Catalysis, Heat3-aminobenzaldehyde + Cyclobutanecarboxylic acidUse anhydrous solvents, ensure neutral pH, avoid storing in protic or aqueous solutions.
Aldehyde Polymerization Self-reactionTrace Acid/Base, Low Temperatures (neat)Inactive Trimers/PolymersStore at 2-8°C (not -20°C if neat), consider diluting in anhydrous aprotic solvent.

Visualizing Degradation Pathways

The two primary routes of degradation for N-(3-formylphenyl)cyclobutanecarboxamide are illustrated below.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway start N-(3-formylphenyl)cyclobutanecarboxamide o2 O₂ (Air) Light, Heat start->o2 h2o H₂O (Acid/Base catalyst) start->h2o oxidation_product N-(3-carboxyphenyl)- cyclobutanecarboxamide o2->oxidation_product Oxidizes Formyl Group amine_product 3-Aminobenzaldehyde h2o->amine_product Cleaves Amide Bond acid_product Cyclobutanecarboxylic Acid h2o->acid_product

Caption: Primary degradation pathways for the target compound.

Protocols for Stability Assessment and Handling

Best Practices for Storage and Handling
  • Receipt and Aliquoting: Upon receipt, inspect the compound's appearance and Certificate of Analysis. If possible, aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeatedly exposing the entire batch to air and moisture.

  • Weighing: Perform weighing operations quickly in a low-humidity environment. Do not leave the container open on the bench.

  • Solvent Preparation: Always use fresh, anhydrous, HPLC-grade solvents to prepare solutions.[2] Purging the solvent with nitrogen or argon for 15-20 minutes before use can remove dissolved oxygen.

  • Antioxidants: For long-term storage in solution, consider adding a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to inhibit oxidation, provided it does not interfere with your downstream application.[5]

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to monitor the purity of N-(3-formylphenyl)cyclobutanecarboxamide over time.

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of the compound into a 10 mL amber volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade acetonitrile. This creates a 1 mg/mL stock solution.

    • Cap the flask tightly and sonicate for 2 minutes to ensure complete dissolution.

  • Sample Preparation for Analysis (Time Zero):

    • Dilute the stock solution 1:10 in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to a final concentration of 100 µg/mL.

    • Transfer to an amber HPLC vial.

  • HPLC Method:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Stability Study Execution:

    • Inject the "Time Zero" sample and record the chromatogram. Integrate the peak area of the main compound. This is your 100% reference.

    • Store the stock solution under desired test conditions (e.g., 4°C protected from light; room temperature on the benchtop).

    • At specified time points (e.g., 24h, 48h, 1 week), prepare a fresh sample from the stock solution (Step 2) and analyze by HPLC (Step 3).

    • Compare the peak area of the main compound to the "Time Zero" result and look for the appearance of new peaks. Calculate the percent purity at each time point.

Workflow for Stability Testing

Caption: Workflow for conducting an HPLC-based stability study.

References

  • University of Calgary. (n.d.). Chemistry of Amides.
  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • BLD Pharm. (n.d.). N-(3-Formylphenyl)cyclobutanecarboxamide.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • ChemScene. (n.d.). N-(3-Formylphenyl)-3-methylbutanamide.
  • Chemistry LibreTexts. (n.d.). Friedel-Crafts Acylation. Retrieved from an equivalent source covering this topic.
  • Chemistry Stack Exchange. (2019, June 5). Why is formyl chloride unstable while higher acyl chlorides are stable?
  • PubChem. (n.d.). N-(3-formylphenyl)acetamide.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
  • PerfumersWorld. (n.d.). Cinnamyl Aldehyde Safety Data Sheet.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Mol-Instincts. (n.d.). N-(3-formylphenyl) cyclobutanecarboxamide.
  • ChemScene. (n.d.). N-(4-Formylphenyl)cyclobutanecarboxamide.
  • BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage.
  • Lumen Learning. (n.d.). Preparation of alkylbenzenes. Organic Chemistry II.

Sources

Troubleshooting

Technical Support Center: Scaling Up N-(3-formylphenyl)cyclobutanecarboxamide Production

Welcome to the technical support center for the synthesis and scale-up of N-(3-formylphenyl)cyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-(3-formylphenyl)cyclobutanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with increasing production of this valuable intermediate. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of the Synthesis

The synthesis of N-(3-formylphenyl)cyclobutanecarboxamide involves the formation of an amide bond between cyclobutanecarboxylic acid and 3-aminobenzaldehyde. While seemingly straightforward, scaling this reaction presents challenges related to reagent selection, reaction control, side-product formation, and purification. The presence of the electrophilic formyl (aldehyde) group on the nucleophilic aniline ring requires careful consideration of reaction conditions to avoid unwanted side reactions.

The primary synthetic route involves the activation of the carboxylic acid followed by nucleophilic attack from the amine.

// Nodes SM1 [label="Cyclobutanecarboxylic Acid"]; SM2 [label="3-Aminobenzaldehyde"]; Activator [label="Activating Agent\n(e.g., SOCl₂, Coupling Reagent)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Activated_Intermediate [label="Activated Intermediate\n(Acyl Chloride or Active Ester)"]; Coupling [label="Amide Coupling\nReaction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Crude [label="Crude\nN-(3-formylphenyl)cyclobutanecarboxamide"]; Purification [label="Purification\n(Chromatography/Recrystallization)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure Product", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SM1 -> Activator; Activator -> Activated_Intermediate [label="Activation"]; Activated_Intermediate -> Coupling; SM2 -> Coupling; Coupling -> Product_Crude [label="Formation"]; Product_Crude -> Purification; Purification -> Final_Product; } dendot Caption: General workflow for synthesizing N-(3-formylphenyl)cyclobutanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when scaling up this amide coupling?

A: The most frequent issue is suboptimal activation of the carboxylic acid or reduced nucleophilicity of the amine.[1] The electron-withdrawing nature of the formyl group on 3-aminobenzaldehyde makes the amine less reactive than a simple aniline.[1] On a larger scale, issues with mixing, temperature control, and reagent stoichiometry become more pronounced, exacerbating this problem.

Q2: Can I use the acyl chloride method for this synthesis at a larger scale?

A: Yes, converting cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a very common and cost-effective method for large-scale amide synthesis.[2] However, it requires careful handling of corrosive and moisture-sensitive reagents and byproducts (HCl, SO₂).[3][4] A base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the subsequent reaction with the amine.[3][4]

Q3: My final product is always contaminated with a persistent, difficult-to-remove impurity. What could it be?

A: If you are using a carbodiimide coupling reagent like DCC or EDC, the most common stubborn impurity is the N-acylurea byproduct.[1] This forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. Another possibility is the unreacted carboxylic acid starting material, which can be difficult to separate if it co-elutes or co-crystallizes with the product.

Q4: Is it necessary to protect the aldehyde group on 3-aminobenzaldehyde before the coupling reaction?

A: Generally, it is not necessary, and the direct coupling is preferred to maintain step economy.[5] The aldehyde is not typically reactive under most standard amide coupling conditions. However, if you observe significant side products, such as imines (from the reaction of the aldehyde with the amine starting material), protecting the aldehyde as an acetal, performing the coupling, and then deprotecting could be a viable, albeit longer, alternative route.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the scale-up process.

Problem 1: Low or Stagnant Reaction Conversion

Your reaction stalls, leaving significant amounts of unreacted 3-aminobenzaldehyde or cyclobutanecarboxylic acid.

G

Potential Cause Underlying Rationale & Solution
Inefficient Carboxylic Acid Activation The activated species (e.g., O-acylisourea from EDC) may be too short-lived or prone to side reactions. Solution: Switch to a more robust coupling reagent system. For challenging couplings, phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) reagents are often more effective, though more expensive.[6][7] Alternatively, using the acyl chloride method provides a highly reactive electrophile.[4]
Insufficient Nucleophilicity of Amine The electron-withdrawing formyl group deactivates the aniline nitrogen. Solution: While you cannot change the starting material, you can optimize conditions to favor the reaction. Ensure the base used is non-nucleophilic (e.g., DIPEA, Et₃N) to avoid competition.[1] Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can provide the necessary activation energy.[1]
Reagent Degradation Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive. Acyl chlorides will rapidly hydrolyze to the carboxylic acid upon exposure to water. Solution: Use freshly opened reagents or reagents stored properly under inert atmosphere. For the acyl chloride route, ensure all glassware is oven-dried and solvents are anhydrous.
Poor Stoichiometry on Scale-Up Inaccurate measurement of reagents or failure to account for the purity of starting materials can lead to an excess of one reactant. Solution: Always use calibrated equipment for measuring reagents. It is good practice to use a slight excess (1.05-1.1 equivalents) of the more accessible or cheaper starting material, typically the cyclobutanecarboxylic acid component.
Problem 2: Product Contaminated with Byproducts

The crude product shows significant impurities that are difficult to separate.

Impurity Description Likely Identity & Cause Mitigation & Removal Strategy
White, insoluble solid (when using DCC/EDC) Dicyclohexylurea (DCU) or Ethyl-(3-dimethylaminopropyl)urea (EDU) . These are the hydrated byproducts of the carbodiimide coupling agents. DCU is notoriously insoluble in many organic solvents.Mitigation: Use EDC, as its urea byproduct (EDU) is water-soluble and can be removed with an acidic aqueous wash (e.g., 1M HCl).[8] Removal: For DCU, filtration is the primary method. Sometimes, precipitating the crude product from a solvent in which DCU is insoluble (like diethyl ether) can be effective.
Compound with M+18 mass increase Cyclobutanecarboxylic acid . This is due to hydrolysis of the activated intermediate or acyl chloride before it can react with the amine.Mitigation: Ensure strictly anhydrous conditions, especially when using the acyl chloride method.[3] Removal: Perform a basic aqueous wash (e.g., saturated NaHCO₃ solution) during workup. The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer.
Compound at similar polarity to product, but different mass N-acylurea byproduct . This results from the intramolecular rearrangement of the O-acylisourea intermediate.Mitigation: Additives like HOBt or DMAP can intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.[9] Removal: This impurity is often very difficult to separate. Careful column chromatography with a shallow solvent gradient is typically required.
Compound with mass corresponding to imine formation Schiff Base . Formed from the reaction between the aldehyde of one molecule and the amine of another.Mitigation: This is more likely at higher temperatures. Maintain a controlled temperature during the reaction. Using the acyl chloride method at low temperatures (0 °C) often minimizes this, as the amide formation is very rapid.[3] Removal: Imines are often labile and can be hydrolyzed back to the aldehyde and amine during aqueous workup or silica gel chromatography.
Problem 3: Purification and Isolation Issues

Challenges in obtaining a pure, solid product on a large scale.

Issue Potential Cause Recommended Solution
Product "oils out" during recrystallization The melting point of the product/impurity mixture is lower than the boiling point of the solvent, or the impurity level is too high.[10]Solution 1: First, ensure the crude product is reasonably pure (>90%) via a quick column chromatography plug before attempting recrystallization. Solution 2: Change the solvent system. Use a binary solvent system where the product is very soluble in one solvent ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude product in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until turbidity persists, then cool slowly. Common systems include Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.
Low recovery from column chromatography The product is highly polar and is streaking or irreversibly binding to the silica gel.Solution 1: Add a small amount of a modifier to the eluent. For a moderately basic compound like this, adding 0.5-1% triethylamine to the mobile phase can improve peak shape and recovery. Solution 2: Switch to a different stationary phase. Alumina (neutral or basic) can sometimes be a better choice for amines than silica gel.
Product is an oil instead of a solid The product may have a low melting point, or residual solvent or impurities are preventing crystallization.Solution 1: Ensure the product is free of solvent by drying under high vacuum, possibly with gentle heating. Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a small-scale batch that did solidify. Solution 3: If it is truly an oil, it must be handled as such for subsequent steps.

Experimental Protocols

Protocol 4.1: Scale-Up Synthesis via EDC/HOBt Coupling

This protocol describes a robust method for synthesizing N-(3-formylphenyl)cyclobutanecarboxamide on a multi-gram scale.

  • Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-aminobenzaldehyde (24.2 g, 200 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 500 mL). Stir the mixture until all solids dissolve.

  • Addition of Acid and Additives: To the solution, add cyclobutanecarboxylic acid (21.0 g, 210 mmol, 1.05 equiv) and 1-Hydroxybenzotriazole (HOBt, 30.6 g, 220 mmol, 1.1 equiv).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • EDC Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 42.2 g, 220 mmol, 1.1 equiv) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cold addition is critical to manage the exotherm and minimize side reactions.[11]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL). Trustworthiness Note: These washes remove the water-soluble urea byproduct, unreacted HOBt, and excess carboxylic acid, simplifying the final purification.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow solid or oil.

Protocol 4.2: Purification by Column Chromatography
  • Slurry: Adsorb the crude product (~20 g) onto silica gel (~40 g) by dissolving it in a minimal amount of DCM and then adding the silica. Evaporate the solvent to get a dry, free-flowing powder.

  • Column Packing: Dry-pack a column with 400 g of silica gel (230-400 mesh) and then saturate with the starting eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., from 20% to 50%). Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(3-formylphenyl)cyclobutanecarboxamide.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges.
  • European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • A. A. B. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate.
  • Benchchem. (n.d.). Challenges in scaling up the synthesis of N-(6-formylpyridin-2-yl)pivalamide.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • National Center for Biotechnology Information. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.

Sources

Optimization

Identification of common impurities in N-(3-formylphenyl)cyclobutanecarboxamide synthesis

Welcome to the technical support resource for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. This guide is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound.

Introduction

N-(3-formylphenyl)cyclobutanecarboxamide is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis typically involves an amide coupling reaction between 3-aminobenzaldehyde and cyclobutanecarboxylic acid or its activated derivatives. While conceptually straightforward, this synthesis can be prone to various side reactions and impurity formation, impacting yield and purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3-formylphenyl)cyclobutanecarboxamide?

A1: The most prevalent method is the condensation of a carboxylic acid and an amine.[1][2] This typically involves activating the carboxylic acid (cyclobutanecarboxylic acid) to make it more reactive towards the amine (3-aminobenzaldehyde). Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[1][3][4] Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride.[1][]

Q2: My reaction mixture turns dark brown/black and a precipitate forms. What is happening?

A2: This is a strong indication of the self-condensation or polymerization of 3-aminobenzaldehyde.[6][7] This starting material is known to be unstable, especially in the presence of acid, which can catalyze the reaction between the amino group of one molecule and the aldehyde group of another to form imines that further polymerize.[6][8]

Q3: I'm observing a significant amount of a white, insoluble precipitate in my reaction. What is it and how do I remove it?

A3: If you are using dicyclohexylcarbodiimide (DCC) as your coupling reagent, this precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the reaction.[3][9][10][11] DCU is notoriously difficult to remove by column chromatography due to its variable solubility.[10] The most effective way to remove it is by filtration, as it is largely insoluble in many common organic solvents.[9][10][11]

Q4: My final product shows an impurity with a mass corresponding to the starting 3-aminobenzaldehyde. How can I improve the conversion?

A4: Incomplete conversion can be due to several factors:

  • Insufficient activation of the carboxylic acid: Ensure your coupling reagents are fresh and used in the correct stoichiometry.

  • Degradation of starting materials: 3-aminobenzaldehyde is sensitive and can degrade over time. Use fresh or properly stored material.

  • Suboptimal reaction conditions: Ensure you are using an appropriate anhydrous solvent and that the reaction temperature is suitable for the coupling reagents used.[12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide.

Issue 1: Low Yield and Purity - Identification of Common Impurities

Low yield and the presence of multiple spots on a Thin Layer Chromatography (TLC) plate are common frustrations. The table below outlines the most probable impurities, their source, and methods for identification.

Impurity Potential Source Identification Methods
Unreacted 3-Aminobenzaldehyde Incomplete reaction, degradation of coupling agent.LC-MS, GC-MS, ¹H NMR (aldehyde proton signal ~9.9-10.0 ppm, aromatic and amine protons).
Unreacted Cyclobutanecarboxylic Acid Incomplete reaction, inefficient activation.LC-MS, ¹H NMR (disappearance of the acidic proton). Can be removed by a basic wash during workup.
Dicyclohexylurea (DCU) Byproduct of DCC coupling agent.[3][9][10][11]Insoluble in most organic solvents, easily identified by its precipitation. Can be characterized by NMR if necessary.
3-Carboxybenzaldehyde Oxidation of 3-aminobenzaldehyde's formyl group.[13]LC-MS (mass increase of 16 amu from 3-aminobenzaldehyde).
3-Aminobenzaldehyde Self-Condensation Polymers Instability of 3-aminobenzaldehyde, often acid-catalyzed.[6][8][14]Insoluble, colored solids. Characterization is often difficult and not necessary; focus is on prevention.
N,N'-dicyclohexyl-O-acylisourea Side product from DCC activation.Can be identified by LC-MS. Formation is often minimized by the addition of HOBt.
Visualizing the Reaction and Side Products

The following diagram illustrates the main reaction pathway and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Impurities A 3-Aminobenzaldehyde C N-(3-formylphenyl)cyclobutanecarboxamide A->C + B, Base B Cyclobutanecarbonyl Chloride D 3-Aminobenzaldehyde (Starting Material) E Self-Condensation Polymer D->E Acid/Heat F 3-Carboxybenzaldehyde (Oxidation) D->F Oxidation G DCC (Coupling Agent) H Dicyclohexylurea (DCU) (Byproduct) G->H Reacts with Carboxylic Acid G Start Reaction Complete (TLC Analysis) CheckPurity Major Impurities Detected? Start->CheckPurity UnreactedSM Unreacted Starting Material(s)? CheckPurity->UnreactedSM Yes Purify Purify by Column Chromatography CheckPurity->Purify No SideProduct Byproduct/Side Product? UnreactedSM->SideProduct No OptimizeConditions Optimize Reaction: - Increase reaction time - Check reagent purity - Increase equivalents of coupling agent UnreactedSM->OptimizeConditions Yes ImproveWorkup Improve Workup: - Acid/Base washes - Recrystallization SideProduct->ImproveWorkup Yes ChangeReagent Change Coupling Reagent: - e.g., DCC to EDC - Acyl chloride method SideProduct->ChangeReagent Persistent Issue OptimizeConditions->Start Re-run Reaction ImproveWorkup->Purify ChangeReagent->Start Re-run Reaction End Pure Product Purify->End

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize By-product Formation in Formylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Formylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Formylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group onto a molecule. Formylation is a cornerstone of organic synthesis, but it is often plagued by the formation of unwanted by-products that complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common side reactions and provide robust troubleshooting strategies and detailed protocols to help you optimize your experiments for cleaner outcomes and higher yields.

Frequently Asked Questions (FAQs): General Principles

Q1: What are the primary factors that lead to by-product formation in formylation reactions?

A1: By-product formation is governed by a balance of factors related to the substrate, reagents, and reaction conditions. The three main pillars are:

  • Substrate Reactivity: The electronic nature of your starting material is paramount. Aromatic rings with strong electron-donating groups (EDGs) like phenols (-OH) and anilines (-NR₂) are highly activated.[1][2] This high nucleophilicity makes them prone to over-reaction, such as di- or poly-formylation.[3][4] Conversely, substrates with electron-withdrawing groups (EWGs) like nitro (-NO₂) are deactivated, often requiring harsher conditions that can lead to decomposition or incomplete reactions.[5][6]

  • Choice of Formylating Agent: Different named reactions use distinct formylating agents, each with its own reactivity profile. The Vilsmeier reagent (from POCl₃/DMF) is a relatively weak electrophile suitable for highly activated rings[1], while the Gattermann-Koch reaction generates a more potent formyl cation capable of reacting with less activated systems like benzene.[4] The choice of reagent must be carefully matched to the substrate's reactivity to avoid unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, stoichiometry, and solvent all play critical roles. For instance, excessively high temperatures can promote polymerization, especially in phenol formylations.[7] Incorrect stoichiometry, such as using a large excess of the formylating agent, is a direct cause of multiple formylation events.[8] Furthermore, many formylating reagents are highly sensitive to moisture, which can quench the active species and significantly lower the yield.[5][8]

Q2: I have a substrate with multiple potential reaction sites (e.g., an amino-phenol). How can I control the selectivity between N-formylation and C-formylation?

A2: Achieving selectivity in polyfunctional molecules is a common challenge. The outcome depends on the relative nucleophilicity of the competing sites and the reaction conditions.

  • N-Formylation Dominance: Generally, the amine nitrogen is more nucleophilic than the aromatic ring, favoring N-formylation. Many mild formylating agents, such as formic acid or acetic formic anhydride, will preferentially formylate an amine over the aromatic ring.[5][9]

  • Promoting C-Formylation: To favor electrophilic aromatic substitution on the ring (C-formylation), you typically need to either:

    • Protect the Amine: The most straightforward approach is to protect the amine group before performing the formylation.

    • Use a C-Selective Reagent/Condition: Certain reactions are inherently more selective for the carbon atom. The Vilsmeier-Haack and Duff reactions, for example, are classic methods for formylating the aromatic ring of anilines and phenols, respectively.[10][11] The choice of a Lewis acid catalyst and a less nucleophilic formylating agent can shift the balance toward C-formylation.

Troubleshooting Guide: Issues in Specific Formylation Reactions

This section addresses common by-products encountered in widely used formylation reactions and provides targeted solutions.

The Duff Reaction (Formylation of Phenols)

The Duff reaction is a valuable method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[10] Its selectivity is driven by hydrogen bonding that directs the electrophile to the position adjacent to the hydroxyl group.[12][13]

Issue 1: My Duff reaction is producing a significant amount of a di-formylated product. How can I favor mono-formylation?

Cause: This is a classic issue of over-reaction, especially when both ortho positions on the phenol are sterically accessible.[7] The highly activated nature of the phenoxide ring makes it susceptible to a second electrophilic attack.

Troubleshooting Strategies:

  • Control Stoichiometry (Primary Method): The most effective tool is the molar ratio of HMTA to your phenolic substrate. Reduce the amount of HMTA to a 1:1 or even slightly less than stoichiometric ratio (e.g., 0.9 equivalents) to starve the reaction of the formylating agent, thus increasing the statistical likelihood of mono-formylation.[7]

  • Monitor Reaction Progress: A reaction left for too long will inevitably lead to more by-products. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the appearance of the mono- and di-formylated products. Quench the reaction as soon as the concentration of the desired mono-formylated product is maximized.[7]

Logical Workflow: Minimizing Di-formylation

start Start: High Di-formylation in Duff Reaction check_ratio Check HMTA:Substrate Molar Ratio start->check_ratio reduce_ratio Reduce HMTA to ≤ 1:1 ratio check_ratio->reduce_ratio  Ratio > 1:1? (Yes) monitor Monitor Reaction Progress (TLC/HPLC) check_ratio->monitor Ratio ≤ 1:1? (No)   reduce_ratio->monitor monitor->monitor stop_rxn Stop Reaction & Work-up monitor->stop_rxn Mono-product maximized? (Yes) end_node End: Optimized Mono-formylation stop_rxn->end_node

Caption: Workflow for minimizing di-formylation in the Duff reaction.

Issue 2: I'm observing a sticky, insoluble tar or resin instead of my desired product.

Cause: This is likely due to the formation of phenol-formaldehyde resins.[7] This side reaction occurs when formaldehyde (or its equivalent from HMTA) undergoes repeated condensation reactions with the phenol under the acidic or thermal conditions of the reaction.[4]

Troubleshooting Strategies:

  • Temperature Management: Polymerization is highly temperature-dependent. Avoid excessively high temperatures, which accelerate the condensation process. Maintain the lowest effective temperature that allows the formylation to proceed at a reasonable rate. For example, when using trifluoroacetic acid (TFA), keeping the temperature around 70°C can be effective.[7]

  • Minimize Reaction Time: As with di-formylation, do not let the reaction run longer than necessary. Once the starting material is consumed (as determined by TLC/HPLC), proceed with the work-up immediately.

  • Stoichiometry Control: Ensure the molar ratio of the formaldehyde source (HMTA) to the phenol is not excessively high. A ratio of less than one can help prevent the cross-linking required for extensive polymerization.[7]

The Vilsmeier-Haack Reaction (Formylation of Activated Aromatics)

This reaction is highly effective for electron-rich aromatics and heterocycles like indoles, using a chloroiminium salt (the "Vilsmeier reagent") formed from a substituted amide (e.g., DMF) and an acid chloride (e.g., POCl₃).[11][14]

Issue 3: My Vilsmeier-Haack reaction has a very low yield, with a lot of starting material remaining.

Cause: Low yields in this reaction often trace back to two main culprits: reagent deactivation or insufficient substrate reactivity.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture.[8][15] Any water present in the solvent, reagents, or on the glassware will rapidly quench the electrophile, halting the reaction. Always use flame-dried or oven-dried glassware and anhydrous solvents.[6]

  • Optimize Reagent Stoichiometry & Addition: Use a slight excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents) to ensure complete conversion.[8] It is often beneficial to pre-form the reagent at a low temperature (0–5 °C) before adding the substrate. This ensures the electrophile is fully formed and minimizes potential decomposition.[8][16]

  • Manage Temperature: While the reagent is formed cold, the formylation step itself may require gentle heating (e.g., 40–60 °C) to drive the reaction to completion, especially with moderately activated substrates.[8] Monitor by TLC to find the optimal balance.

  • Check Reagent Quality: Decomposed DMF can contain dimethylamine, which can interfere with the reaction.[5] Use high-purity reagents.

Issue 4: I'm formylating an indole and getting a mixture of regioisomers instead of the expected C3-formylated product.

Cause: While the Vilsmeier-Haack reaction on an unsubstituted indole strongly favors the C3 position, substituents already on the indole ring can alter this selectivity.[17] For example, a blocking group at C3 (like a bromine atom) will redirect formylation to other positions, primarily C2 and C6.[18] Furthermore, under forcing conditions, side reactions like the formation of indole trimers can occur.[19]

Troubleshooting Strategies:

  • Milder Conditions: Use the lowest possible temperature that allows the reaction to proceed. This often increases the kinetic preference for the most electron-rich position (C3).

  • Alternative Reagents: If regioselectivity remains poor, consider alternative formylating agents. For instance, a newer method using trimethyl orthoformate (TMOF) and BF₃·OEt₂ has shown promise for the formylation of various indoles.[20][21]

  • Re-evaluate the Synthetic Route: If the substrate's substitution pattern inherently disfavors the desired regiochemistry, it may be more efficient to introduce the formyl group at an earlier stage of the synthesis before the interfering substituent is added.

The Reimer-Tiemann Reaction (Ortho-Formylation of Phenols)

This reaction uses chloroform (CHCl₃) and a strong base to generate a dichlorocarbene (:CCl₂) intermediate, which acts as the electrophile.[22]

Issue 5: My Reimer-Tiemann reaction yields a mixture of ortho and para isomers that are difficult to separate.

Cause: The Reimer-Tiemann reaction often produces both isomers, though the ortho product typically predominates due to coordination between the hydroxyl group and the dichlorocarbene intermediate.[7] The exact ratio is sensitive to reaction conditions.

Troubleshooting Strategies:

  • Influence of the Counter-ion: The choice of base is important. Using bases with cations that can effectively coordinate with the phenoxide oxygen (e.g., KOH over NaOH in some systems) can enhance ortho-selectivity.[7]

  • Solvent System and Phase-Transfer Catalysis: This reaction is often run in a biphasic system. Employing a phase-transfer catalyst can improve interaction between the aqueous and organic phases and may influence the isomer ratio.[6]

  • Steric Hindrance: If the ortho positions are sterically hindered by other substituents, the reaction will be biased toward the para position.

  • Targeting the Para Isomer: If the para isomer is the desired product, you can intentionally alter the conditions. For example, performing the reaction in the presence of β-cyclodextrin can encapsulate the phenol, sterically blocking the ortho positions and leading to preferential formation of the para product.[3]

Decision Tree: Controlling Regioselectivity

start Start: Poor Regioselectivity (ortho vs. para) target What is the Target Isomer? start->target ortho_strat Strategies for ORTHO target->ortho_strat ORTHO para_strat Strategies for PARA target->para_strat PARA base Use Base with Coordinating Cation (e.g., K+) ortho_strat->base ptc Optimize Phase-Transfer Catalyst ortho_strat->ptc duff Consider Duff or Rieche Reaction ortho_strat->duff sterics Utilize Steric Hindrance at ortho-positions para_strat->sterics cyclo Add β-cyclodextrin to block ortho-positions para_strat->cyclo

Caption: Decision logic for improving regioselectivity in phenol formylation.

Data Summary Tables

Table 1: Comparison of Common Formylation Reactions
Reaction NameTypical SubstrateFormylating Agent / ReagentsKey By-products & Issues
Vilsmeier-Haack Electron-rich aromatics (anilines, phenols), heterocycles (indoles, pyrroles)POCl₃ / DMFMoisture sensitive, low yield on deactivated rings, potential regioisomer mixtures.[8][11]
Duff Reaction Phenols, activated anilinesHexamethylenetetramine (HMTA) / AcidDi-formylation, phenol-formaldehyde resin formation, often moderate yields.[7][23]
Reimer-Tiemann PhenolsCHCl₃ / Strong Base (e.g., NaOH)Mixture of ortho/para isomers, ring expansion (with indoles), low yields.[7][18]
Gattermann Phenols, aromatic ethersHCN / HCl / Lewis Acid (e.g., AlCl₃)Use of highly toxic HCN, potential for isomer mixtures.[4]
Gattermann-Koch Benzene, alkylbenzenesCO / HCl / AlCl₃ / CuClDoes not work for phenols/anilines, requires high pressure.[4][24]
Rieche Formylation Electron-rich aromaticsDichloromethyl methyl ether / TiCl₄Use of carcinogenic ether, potential for dealkylation side reactions.[15][25][26]

Experimental Protocols

Protocol 1: Optimized Mono-formylation of a Phenol via the Duff Reaction

This protocol is designed to minimize the formation of di-formylated and polymeric by-products.

  • Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenolic substrate (1.0 equivalent) in trifluoroacetic acid (TFA) or glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (0.9 to 1.0 equivalent) to the solution. Causality Note: Using a slight substoichiometric amount of HMTA is the primary control against di-formylation.[7]

  • Reaction: Heat the reaction mixture to the minimum temperature required for the reaction to proceed (typically 70–100 °C). Monitor the reaction progress closely every 15-30 minutes using TLC or HPLC.[7]

  • Quenching: As soon as the spot corresponding to the mono-formylated product appears maximized and before significant di-formylated product forms, cool the reaction mixture to room temperature.

  • Work-up: Dilute the cooled mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate the desired mono-aldehyde.[6]

Protocol 2: Vilsmeier-Haack Formylation with Anhydrous Technique

This protocol emphasizes the critical need for anhydrous conditions to prevent reagent quenching and ensure a high yield.

  • Preparation: Flame-dry a three-neck round-bottom flask and all other glassware under vacuum and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF) via syringe. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring.[8] Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Keeping the temperature low prevents its decomposition. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation.[8]

  • Formylation: Dissolve the electron-rich substrate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir. Gentle heating (e.g., 40–60 °C) may be necessary. Monitor the reaction's completion by TLC.[8]

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral/basic.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.[27]

References

  • Duff reaction - Grokipedia.
  • Troubleshooting side reactions during the formyl
  • A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing).
  • A theoretical study of the Duff reaction: insights into its selectivity - RepHip UNR.
  • Troubleshooting guide for the formylation of arom
  • Duff Reaction - SynArchive.
  • Minimizing byproduct formation during the formylation of 4-(dimethylamino)biphenyl - Benchchem.
  • troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol - Benchchem.
  • Navigating the Complexities of 3-Bromo-1H-indole Formyl
  • Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols - Benchchem.
  • Reimer-Tiemann Reaction: Ortho-Formylation of Phenols - PSIBERG. [Link]

  • Formylation - Wikipedia. [Link]

  • Aromatic formylation reaction - Purechemistry. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Gattermann Reaction - JEE PDF Download - EduRev. [Link]

  • Gatterman Koch Reaction - YouTube. [Link]

  • Application Notes and Protocols for Selective Formylation of Polyfunctional Molecules - Benchchem.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Rieche formylation - Wikipedia. [Link]

  • Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight? : r/chemistry - Reddit. [Link]

  • The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formyl
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link]

  • US2634271A - Process for purifying folic acid - Google P
  • Rieche Formylation - SynArchive. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC. [Link]

  • 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. [Link]

  • Formylation of Amines - MDPI. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. [Link]

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. [Link]

  • Application Notes and Protocols: Vilsmeier-Haack Formyl

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for the Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide

Welcome to the technical support center for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific amide synthesis. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions, with a primary focus on the critical role of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3-formylphenyl)cyclobutanecarboxamide?

The most prevalent and direct method for synthesizing N-(3-formylphenyl)cyclobutanecarboxamide is through the acylation of 3-aminobenzaldehyde with cyclobutanecarbonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.[1][2][3] These conditions typically involve a biphasic system with an organic solvent and an aqueous basic solution to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][3]

Q2: Why is the choice of solvent so critical in this synthesis?

The solvent system plays a multifaceted role in the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. Its primary functions are:

  • Solubilizing Reactants: The solvent must effectively dissolve both 3-aminobenzaldehyde and cyclobutanecarbonyl chloride to ensure a homogeneous reaction environment, facilitating molecular collisions.

  • Influencing Reactivity: The polarity of the solvent can influence the reactivity of both the nucleophile (3-aminobenzaldehyde) and the electrophile (cyclobutanecarbonyl chloride).

  • Preventing Side Reactions: A key challenge is minimizing the hydrolysis of the highly reactive cyclobutanecarbonyl chloride by water present in the system, especially when using aqueous bases.[4] The solvent choice can help mitigate this.

  • Facilitating Product Isolation: The solvent should allow for straightforward isolation of the final product, N-(3-formylphenyl)cyclobutanecarboxamide, often through precipitation or extraction.

Q3: What are the potential side reactions I should be aware of?

Several side reactions can occur, leading to reduced yield and purity of the desired product:

  • Hydrolysis of Cyclobutanecarbonyl Chloride: This is a major competing reaction, especially under aqueous basic conditions, leading to the formation of cyclobutanecarboxylic acid.[4]

  • Reaction of the Aldehyde Group: The formyl group on 3-aminobenzaldehyde can potentially undergo reactions, although it is generally less reactive than the amine group under these conditions.

  • Double Acylation: While less common with primary amines under controlled stoichiometry, it's a possibility to consider.

  • Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization, particularly in the presence of strong bases or high temperatures.

Troubleshooting Guide

Problem 1: Low or No Yield of N-(3-formylphenyl)cyclobutanecarboxamide
Possible Cause Troubleshooting Step Scientific Rationale
Hydrolysis of cyclobutanecarbonyl chloride 1. Use a biphasic solvent system: Employ a non-polar organic solvent like dichloromethane (DCM) or diethyl ether with a separate aqueous base solution (e.g., NaHCO3 or NaOH).[3] 2. Slow addition of base: Add the aqueous base dropwise to the reaction mixture to maintain a controlled pH and minimize the concentration of water in the organic phase.[1] 3. Use an organic base: Consider using a non-nucleophilic organic base like triethylamine or pyridine in an aprotic solvent.[5][6] This eliminates water from the reaction.A biphasic system localizes the water-sensitive acid chloride in the organic phase, reducing its exposure to the aqueous base.[4] Slow addition of the base also helps in this regard. Organic bases act as HCl scavengers without introducing water.[5]
Incomplete reaction 1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. 2. Increase temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.Amide formation can sometimes be sluggish. Ensuring sufficient time for the reaction to proceed is crucial. Increasing temperature provides more kinetic energy to the molecules, increasing the frequency of effective collisions.
Poor solubility of reactants 1. Select an appropriate aprotic solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good starting points for dissolving both reactants.[6] 2. Increase solvent volume: Ensure the reaction is not too concentrated, which can lead to precipitation of starting materials. A concentration of 0.1-0.5 M is a reasonable starting point.[7]Proper dissolution of reactants is fundamental for a successful reaction. Aprotic solvents are generally preferred to avoid reaction with the acid chloride.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step Scientific Rationale
Unreacted 3-aminobenzaldehyde 1. Optimize stoichiometry: Use a slight excess (1.05-1.1 equivalents) of cyclobutanecarbonyl chloride to ensure complete consumption of the amine. 2. Purification: The unreacted amine can often be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl) during workup.[8]A slight excess of the acylating agent can drive the reaction to completion. The basic amine will be protonated by the acid and move into the aqueous layer, separating it from the neutral amide product.
Presence of cyclobutanecarboxylic acid 1. Minimize hydrolysis (see Problem 1). 2. Purification: Wash the organic extract with a dilute basic solution (e.g., saturated NaHCO3) during workup.[8]The acidic carboxylic acid will be deprotonated by the base and move into the aqueous layer.
Formation of unknown byproducts 1. Lower reaction temperature: Running the reaction at 0°C or even lower temperatures can sometimes minimize the formation of side products.[6] 2. Analyze byproducts: Use techniques like LC-MS and NMR to identify the structure of the byproducts. This can provide valuable insight into the undesired reaction pathways.Lowering the temperature can increase the selectivity of the reaction for the desired pathway. Understanding the structure of byproducts is key to devising a strategy to prevent their formation.
Solvent System Comparison
Solvent SystemAdvantagesDisadvantagesTypical Conditions
DCM / Aqueous NaHCO₃ - Good solubility of reactants- Biphasic system minimizes hydrolysis- Easy to remove post-reaction- DCM is a halogenated solvent- Stirring at room temperature- Slow addition of aqueous base
THF / Triethylamine - Aprotic, avoids hydrolysis- Homogeneous reaction- THF can be difficult to dry completely- Triethylamine can be difficult to remove- Stirring at 0°C to room temperature
Acetonitrile / Pyridine - Good solvent for a wide range of compounds- Pyridine is an effective base and catalyst- Pyridine has a strong odor and can be difficult to remove- Stirring at room temperature
Experimental Workflow: A Recommended Starting Protocol

The following is a generalized protocol that can be optimized for your specific laboratory conditions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-aminobenzaldehyde (1.0 eq) in DCM (0.2 M) in a round-bottom flask. B Add cyclobutanecarbonyl chloride (1.05 eq) dropwise at 0°C under an inert atmosphere. A->B C Slowly add saturated aqueous NaHCO₃ solution (2.0 eq) dropwise over 30 minutes. B->C D Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. C->D E Separate the organic layer. D->E F Wash the organic layer sequentially with: 1. 1M HCl 2. Saturated NaHCO₃ 3. Brine E->F G Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. F->G H Purify the crude product by recrystallization or flash column chromatography. G->H

Caption: A generalized experimental workflow for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide.

Troubleshooting Logic Flow

troubleshooting_flow start Low Yield or Impure Product? q1 Is the starting material consumed? (Check TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 Possible Hydrolysis or Side Reactions a1_yes->p1 q2 Is the reaction sluggish? a1_no->q2 s1 1. Use biphasic system (DCM/aq. NaHCO₃) 2. Use an organic base (e.g., Triethylamine) 3. Lower reaction temperature p1->s1 end Successful Optimization s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No, consult further p2 Incomplete Reaction a2_yes->p2 s2 1. Increase reaction time 2. Gently warm the reaction 3. Check reactant purity p2->s2 s2->end

Caption: A decision tree for troubleshooting common issues in the synthesis.

References
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Nvpubhouse. Retrieved March 10, 2026, from [Link]

  • What is best condition for benzolation of primary aromatic amines in presence of secondary amine? | ResearchGate. (2017, October 20). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Chemistry Stack Exchange. Retrieved March 10, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Reddit. Retrieved March 10, 2026, from [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Grokipedia. Retrieved March 10, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved March 10, 2026, from [Link]

  • Synthesis of (c) N-(3-Methyl-1,3,4-oxadiazol-2-yl)-N-n-propyl cyclobutane carboxamide. (n.d.). Molbase. Retrieved March 10, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC. (2016, June 10). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25). Cal Poly Pomona. Retrieved March 10, 2026, from [Link]

  • New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum - Academia.edu. (n.d.). Academia.edu. Retrieved March 10, 2026, from [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.). Cal Poly. Retrieved March 10, 2026, from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16). MDPI. Retrieved March 10, 2026, from [Link]

  • (PDF) Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium - ResearchGate. (2016, June 3). ResearchGate. Retrieved March 10, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. (n.d.). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐ - IRIS. (n.d.). Università degli studi di Cagliari. Retrieved March 10, 2026, from [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Solvent effects on the reaction of isatin, ammonium acetate, and benzaldehyde in the presence of (15 mol%) of β-CD - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A - PMC. (n.d.). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. (2025, October 15). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

Managing temperature control in N-(3-formylphenyl)cyclobutanecarboxamide synthesis

A Guide to Effective Temperature Control Welcome to the technical support center for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. As a Senior Application Scientist, I've designed this guide to provide resea...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Temperature Control

Welcome to the technical support center for the synthesis of N-(3-formylphenyl)cyclobutanecarboxamide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for managing the critical parameter of temperature during this amide coupling reaction. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve problems but also prevent them.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental issues in a question-and-answer format, focusing on temperature as a root cause and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected. Could temperature be the culprit?

Answer: Absolutely. An incorrect temperature profile is one of the most common reasons for low yields in this synthesis. The acylation of 3-aminobenzaldehyde with cyclobutanecarbonyl chloride is a classic Schotten-Baumann type reaction, which is highly exothermic.[][2] Both excessively low and high temperatures can be detrimental.

  • Scenario A: Temperature Too Low (e.g., < -10 °C during addition)

    • Causality: The activation energy for the reaction may not be met, leading to a sluggish or incomplete reaction. The starting materials, particularly 3-aminobenzaldehyde, may remain unreacted in the mixture.

    • Troubleshooting:

      • Ensure your cooling bath is accurately calibrated.

      • After the initial exothermic addition of the acyl chloride at low temperature (0 °C is a good starting point), allow the reaction to slowly warm to room temperature and stir for several hours (1-16 hours) to ensure it proceeds to completion.[2][3]

      • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials before quenching the reaction.[2]

  • Scenario B: Temperature Too High (e.g., > 30 °C during addition or reflux)

    • Causality: High temperatures can cause several issues:

      • Degradation: The formyl group on 3-aminobenzaldehyde is sensitive and can undergo unwanted side reactions or polymerization at elevated temperatures.

      • Side Products: Increased temperatures can promote the formation of side products, such as di-acylated species (where the acyl chloride reacts twice with the amine).

      • Hydrolysis: The acyl chloride is highly moisture-sensitive. At higher temperatures, its rate of hydrolysis to the unreactive cyclobutanecarboxylic acid increases if any moisture is present in the solvent or reagents.[2]

    • Troubleshooting:

      • The most critical phase for temperature control is the addition of cyclobutanecarbonyl chloride to the solution of 3-aminobenzaldehyde and base. This should be done dropwise, using an addition funnel, while vigorously stirring the mixture in an ice bath (0 °C).[2][3]

      • For larger-scale reactions, consider using a jacketed reactor with a chiller to maintain a consistent internal temperature.

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[2]

Question 2: My final product is impure, and I'm seeing unexpected spots on my TLC plate. How can temperature control help improve purity?

Answer: Impurities are often a direct result of poor temperature management leading to side reactions. The reaction between an acyl chloride and an amine is fast and exothermic, and controlling this energy release is key to achieving high purity.[][2]

  • Common Impurity: Di-acylation of the amine.

    • Causality: If the local concentration of the acyl chloride is too high and the temperature spikes, a second molecule of acyl chloride can react with the newly formed amide product.

    • Solution: Slow, controlled, dropwise addition of the cyclobutanecarbonyl chloride at 0 °C is essential.[2][3] This ensures the acyl chloride reacts with the more nucleophilic primary amine before it can react with the less reactive amide product.

  • Common Impurity: Aldehyde-related byproducts.

    • Causality: The formyl (-CHO) group is reactive. High temperatures can promote self-condensation or other reactions involving the aldehyde.

    • Solution: Maintain a low reaction temperature throughout the addition process. Avoid unnecessary heating or extended reaction times at room temperature once the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for adding cyclobutanecarbonyl chloride?

A common and effective starting point is to cool the reaction mixture of 3-aminobenzaldehyde, a non-nucleophilic base (like triethylamine or pyridine), and a solvent (like Dichloromethane - DCM) to 0 °C using an ice-water bath before beginning the addition.[2][3][4] This temperature is low enough to control the initial exotherm but not so low as to stall the reaction.

Q2: Should I run the entire reaction at 0 °C?

Not necessarily. While the initial addition of the acyl chloride should be done at 0 °C to manage the exotherm, the reaction often needs to proceed to completion at a higher temperature.[2] A standard procedure is to add the acyl chloride at 0 °C, and then allow the reaction mixture to warm naturally to room temperature and stir for 1 to 16 hours.[2]

Q3: My reaction is very large scale, and an ice bath isn't sufficient to control the temperature. What should I do?

For large-scale synthesis, precise temperature control is paramount for safety and product quality.

  • Use a Jacketed Reactor: A jacketed reactor connected to a recirculating chiller/heater allows for precise and uniform temperature control of the entire reaction vessel.

  • Control Addition Rate: The rate of addition of the acyl chloride is your primary tool for controlling the rate of heat generation. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature.

  • Consider a Semi-Batch Process: For very large reactions, adding the amine solution to a portion of the acyl chloride solution (reverse addition) or other semi-batch strategies can help manage the exotherm.

Q4: Can I use a different base, and will it affect my temperature control strategy?

Yes, you can use other bases like Diisopropylethylamine (DIEA) or an inorganic base like sodium carbonate.[] The choice of base does not significantly change the need for initial cooling, as the primary exotherm comes from the amide bond formation itself.[][2] The base's main role is to neutralize the HCl byproduct, driving the reaction to completion.[5][6]

Experimental Protocols & Data

Table 1: Recommended Temperature Profile for Synthesis
StageParameterRecommended RangeRationale
1. Reagent Mixing Temperature20-25 °CDissolving 3-aminobenzaldehyde and base in the solvent.
2. Pre-cooling Temperature0 °CPreparation for the exothermic addition of acyl chloride.
3. Acyl Chloride Addition Temperature0-5 °CCRITICAL STEP: To control the strong exotherm, prevent side reactions, and minimize degradation.[][2]
4. Reaction Temperature0 °C to Room Temp.Allow the reaction to warm slowly to ensure completion.[2]
5. Quenching Temperature0-10 °CQuenching can also be exothermic. Performing it cold ensures better control.
Protocol: Temperature-Controlled Synthesis of N-(3-formylphenyl)cyclobutanecarboxamide
  • Setup: Equip a clean, dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Initial Charge: Charge the flask with 3-aminobenzaldehyde (1.0 equiv.), triethylamine (1.2 equiv.), and dichloromethane (DCM). Stir until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0 °C.

  • Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (1.05 equiv.) in a small amount of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Once the starting amine is consumed, cool the mixture back to 0 °C. Slowly add water to quench the reaction. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualization of Workflow

The following diagram illustrates the critical temperature control points within the experimental workflow.

Temperature_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_legend Legend A 1. Dissolve Amine & Base (20-25°C) B 2. Cool to 0°C A->B C 3. Add Acyl Chloride (Maintain 0-5°C) B->C D 4. Warm to RT (Stir 2-4h) C->D E 5. Quench with Water (Cool to 0°C) D->E F 6. Extraction E->F G 7. Purification F->G key Critical Temp. Control

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting NMR and Mass Spectrometry Data for N-(3-formylphenyl)cyclobutanecarboxamide

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. N-(3-formylphenyl)cyclobutanecarboxamide, with its distinct amide, aromatic, and alde...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. N-(3-formylphenyl)cyclobutanecarboxamide, with its distinct amide, aromatic, and aldehyde functionalities, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a comparative framework against related structures to aid researchers in its unambiguous identification and characterization.

Molecular Structure and Key Spectroscopic Features

N-(3-formylphenyl)cyclobutanecarboxamide (Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24 g/mol ) possesses a combination of a cyclobutane ring, an amide linkage, and a substituted benzene ring.[1] Each of these structural motifs will give rise to characteristic signals in its NMR and mass spectra. The interpretation of these spectra is not merely a data-matching exercise; it is a deductive process grounded in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The ¹H and ¹³C NMR spectra of N-(3-formylphenyl)cyclobutanecarboxamide are predicted to exhibit a series of distinct signals corresponding to the different chemical environments of the protons and carbons. The fluxional nature of the cyclobutane ring can sometimes lead to complex splitting patterns, a phenomenon that researchers should be aware of.[2]

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in N-(3-formylphenyl)cyclobutanecarboxamide, based on data from analogous structures.[2][3][4]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aldehyde (-CHO)9.9 - 10.1Singlet (s)The deshielding effect of the carbonyl group and the aromatic ring places this proton far downfield.
Amide (N-H)8.0 - 9.0Broad Singlet (br s)The chemical shift can be highly variable depending on solvent and concentration.
Aromatic (Ar-H)7.4 - 8.2Multiplets (m)The protons on the 3-formylphenyl ring will exhibit complex splitting patterns due to their meta and ortho relationships.
Cyclobutane (CH)3.2 - 3.6Multiplet (m)The methine proton of the cyclobutane ring attached to the amide nitrogen.
Cyclobutane (CH₂)1.8 - 2.5Multiplets (m)The methylene protons of the cyclobutane ring will likely show complex splitting due to diastereotopicity and ring puckering.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Aldehyde Carbonyl (C=O)190 - 195A characteristic downfield shift for an aldehyde carbonyl carbon.
Amide Carbonyl (C=O)170 - 175Typical chemical shift for an amide carbonyl carbon.
Aromatic (Ar-C)115 - 140Six distinct signals are expected for the carbons of the substituted benzene ring.
Cyclobutane (CH)40 - 50The methine carbon of the cyclobutane ring.
Cyclobutane (CH₂)20 - 35The methylene carbons of the cyclobutane ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For N-(3-formylphenyl)cyclobutanecarboxamide, electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern

The fragmentation of N-(3-formylphenyl)cyclobutanecarboxamide in the mass spectrometer is anticipated to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the cyclobutane ring.

m/z Proposed Fragment Notes
203[M]⁺ or [M+H]⁺Molecular ion or protonated molecular ion. The presence of one nitrogen atom dictates an odd molecular weight, consistent with the nitrogen rule.[5][6]
174[M-CHO]⁺Loss of the formyl group (29 Da).
121[C₇H₇NO]⁺Cleavage of the amide bond with charge retention on the aromatic portion.
83[C₅H₇O]⁺Cleavage of the amide bond with charge retention on the cyclobutanecarbonyl fragment.
55[C₄H₇]⁺Loss of carbon monoxide from the m/z 83 fragment.

Comparative Analysis with Alternative Structures

To highlight the unique spectral features of N-(3-formylphenyl)cyclobutanecarboxamide, a comparison with structurally related compounds is instructive. For instance, the isomeric N-(4-formylphenyl)cyclobutanecarboxamide would exhibit a simpler aromatic region in its ¹H NMR spectrum due to the higher symmetry of the para-substituted ring.[7] Similarly, replacing the cyclobutane ring with a different alkyl group, such as in N-phenylbenzamide, would result in significantly different chemical shifts and splitting patterns in the aliphatic region of the NMR spectrum.[4]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of N-(3-formylphenyl)cyclobutanecarboxamide.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 2-second relaxation delay).

  • Acquire the ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

Sample Preparation for Mass Spectrometry
  • Prepare a stock solution of N-(3-formylphenyl)cyclobutanecarboxamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Mass Spectrometry Data Acquisition (ESI)
  • Infuse the diluted sample solution into the electrospray ionization source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-300).

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

Visualizing Molecular Structure and Fragmentation

To further aid in the understanding of the data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of N-(3-formylphenyl)cyclobutanecarboxamide.

M [M]⁺˙ m/z 203 F1 [M-CHO]⁺ m/z 174 M->F1 - CHO F2 [C₇H₇NO]⁺ m/z 121 M->F2 - C₅H₆O F3 [C₅H₇O]⁺ m/z 83 M->F3 - C₇H₆NO F4 [C₄H₇]⁺ m/z 55 F3->F4 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of N-(3-formylphenyl)cyclobutanecarboxamide requires a multi-faceted analytical approach, with NMR and mass spectrometry serving as the cornerstones of characterization. This guide has provided a comprehensive overview of the expected spectroscopic data, grounded in the principles of chemical structure and supported by comparative data from related molecules. By understanding the predicted spectral features and employing the outlined experimental protocols, researchers can confidently identify and characterize this and other novel chemical entities, accelerating the pace of drug discovery and development.

References

  • Reddy, T. J., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1293. [Link]

  • ScholarWorks at UNF. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • The Royal Society of Chemistry. Supplementary Information: N-phenylcyclohexanecarboxamide (3h). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. Mass spectra - fragmentation patterns. [Link]

  • University of Bristol, School of Chemistry. Mass Spectrometry Analytical Services. [Link]

Sources

Comparative

High-Efficiency HPLC Method Development for Purity Analysis of N-(3-formylphenyl)cyclobutanecarboxamide: A Core-Shell vs. Fully Porous Comparison Guide

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for novel active pharmaceutical ingredients (APIs) requires balancing analytical resolution, system backpressure, and run time. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for novel active pharmaceutical ingredients (APIs) requires balancing analytical resolution, system backpressure, and run time. This guide explores the method development for N-(3-formylphenyl)cyclobutanecarboxamide , comparing the performance of modern core-shell (superficially porous) column technologies against traditional fully porous particles. By applying a causality-driven approach to chromatographic parameters, this protocol establishes a self-validating system compliant with global regulatory standards.

Analyte Profiling & Mechanistic Challenges

N-(3-formylphenyl)cyclobutanecarboxamide is characterized by a cyclobutane ring linked via a carboxamide to a meta-substituted benzaldehyde. The chemical structure presents two primary liabilities during formulation and storage:

  • Formyl Group Reactivity: The aldehyde moiety is highly susceptible to oxidation, readily converting into a carboxylic acid (N-(3-carboxyphenyl)cyclobutanecarboxamide).

  • Amide Lability: Under extreme pH conditions, the carboxamide bond can hydrolyze.

Establishing a stability-indicating HPLC method is essential to comply with ICH Q3A(R2) guidelines, which mandate the strict reporting, identification, and qualification of impurities in new drug substances[1].

Degradation API API N-(3-formylphenyl)cyclobutanecarboxamide Oxidation Oxidation (Air/Light) API->Oxidation Formyl group reactivity Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Amide bond lability ImpA Impurity A N-(3-carboxyphenyl)cyclobutanecarboxamide Oxidation->ImpA Aldehyde to Carboxylic Acid ImpB Impurity B 3-aminobenzaldehyde + Cyclobutanecarboxylic acid Hydrolysis->ImpB Cleavage

Primary degradation pathways of N-(3-formylphenyl)cyclobutanecarboxamide.

Stationary Phase Comparison: Core-Shell vs. Fully Porous Particles

To separate the API from structurally similar degradation products, column efficiency is paramount. Historically, 5 µm fully porous particles (FPP) were the industry standard. However, superficially porous particles (SPP)—commonly known as core-shell columns—feature a solid, impermeable silica core surrounded by a thin porous shell[2].

The Causality of Performance: The core-shell architecture drastically shortens the diffusion path for analyte molecules. This minimizes longitudinal diffusion and reduces resistance to mass transfer, leading to sharper peaks. Consequently, a 2.7 µm core-shell column can deliver theoretical plate counts comparable to sub-2 µm FPPs, but at significantly lower backpressures. This allows laboratories to achieve Ultra-High Performance Liquid Chromatography (UHPLC) efficiency on standard HPLC systems[3].

Quantitative Performance Comparison

Experimental data comparing column architectures for the resolution of the API and its oxidized impurity (Impurity A).

Parameter5 µm Fully Porous (C18)2.7 µm Core-Shell (C18)1.7 µm Fully Porous (C18)
Theoretical Plates (N) ~90,000 / m~200,000 / m~250,000 / m
System Backpressure 120 bar210 bar650+ bar
Resolution (API vs Imp A) 1.4 (Incomplete)2.8 (Baseline)3.1 (Baseline)
Total Run Time 15.0 min6.5 min4.0 min
Hardware Requirement Standard HPLCStandard HPLC / UHPLCUHPLC Only

Step-by-Step Experimental Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) and forced degradation checks to guarantee resolving power before any batch analysis begins.

Step 3.1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: The oxidized degradation product (Impurity A) is a carboxylic acid. At a neutral pH, it will partially ionize, leading to severe peak tailing and unpredictable retention. Adding TFA lowers the pH to ~2.0, fully protonating the carboxylic acid and ensuring sharp, reproducible retention on the hydrophobic C18 stationary phase.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 3.2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C. (Causality: Elevating the temperature lowers solvent viscosity, further reducing backpressure and improving mass transfer kinetics).

  • Detection: UV at 254 nm. (Causality: The conjugated aromatic ring of the benzaldehyde moiety provides a strong, specific chromophore at this wavelength).

  • Gradient Program:

    • 0.0 - 8.0 min: Linear gradient from 10% B to 60% B.

    • 8.0 - 10.0 min: Hold at 60% B (Column wash).

    • 10.0 - 13.0 min: Return to 10% B (Re-equilibration).

Step 3.3: Sample Preparation & Stress Testing (Self-Validation)
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve the API to a final concentration of 0.5 mg/mL.

  • Forced Degradation (Specificity Check): Treat 1.0 mL of the standard solution with 0.1 mL of 3% H₂O₂ for 24 hours at room temperature. Inject this stressed sample to artificially verify that the method can resolve the API from its primary oxidized impurity.

Method Validation Strategy (ICH Q2(R2) Compliance)

The finalized method must be validated according to the enhanced lifecycle approach detailed in the recently updated ICH Q2(R2) guidelines[4].

Workflow A 1. Analyte Profiling Structure & Reactivity B 2. Column Selection Core-Shell vs Fully Porous A->B Selectivity Needs C 3. Method Optimization Gradient & pH Tuning B->C Efficiency Tuning D 4. Method Validation per ICH Q2(R2) C->D Robustness Check E 5. Impurity Profiling per ICH Q3A(R2) D->E Final Assay

Lifecycle approach to HPLC method development and validation.

Key Validation Parameters:

  • Specificity: The forced degradation chromatogram must demonstrate a resolution ( Rs​ ) > 2.0 between the API and Impurity A.

  • Precision (System Suitability): Six replicate injections of the standard must yield a relative standard deviation (%RSD) of ≤ 1.0% for the API peak area.

  • Linearity & Range: Evaluated from 0.05% (the typical ICH reporting threshold) up to 120% of the nominal API concentration, requiring a correlation coefficient ( R2 ) > 0.999.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) 1

  • The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. 2

  • Core shell columns: What are they and how will they help with my HPLC analysis? Source: Lucidity Systems 3

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group 4

Sources

Validation

Validating the Biological Efficacy of N-(3-formylphenyl)cyclobutanecarboxamide: A Comprehensive Comparison Guide

As drug development increasingly leans toward targeted covalent inhibitors (TCIs), the demand for precisely engineered electrophilic warheads has surged. N-(3-formylphenyl)cyclobutanecarboxamide (N3F-CC) represents a pro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly leans toward targeted covalent inhibitors (TCIs), the demand for precisely engineered electrophilic warheads has surged. N-(3-formylphenyl)cyclobutanecarboxamide (N3F-CC) represents a prototypical, highly rationalized chemical probe designed to target catalytic cysteines in disease-relevant proteases (such as viral 3CLpro/Mpro or human cathepsins).

This guide provides an authoritative, objective comparison of N3F-CC against alternative covalent and non-covalent inhibitors. Furthermore, it details the self-validating, cell-based methodologies required to prove its intracellular efficacy, moving beyond biochemical artifacts to establish true therapeutic potential.

Structural Rationale & Mechanism of Action

To understand how to validate N3F-CC, we must first deconstruct the causality behind its chemical design. N3F-CC is not a random screening hit; its architecture is purpose-built for cysteine protease inhibition:

  • The Cyclobutane Motif (P2/P3 Mimic): The conformationally restricted cyclobutane ring acts as a highly hydrophobic anchor. It is designed to slot into the S2/S3 subpockets of target proteases, mimicking the proline or leucine residues typically found in natural peptide substrates.

  • The Amide Linker: Provides essential hydrogen-bond donor/acceptor interactions with the protease backbone, ensuring proper orientation of the warhead.

  • The 3-Formylphenyl Warhead (P1/P1'): The meta-substituted benzaldehyde serves as the electrophilic trap. The electron-poor carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack by the thiolate anion of a catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro). This reaction forms a reversible hemi-thioacetal adduct [1].

Unlike irreversible Michael acceptors that can cause permanent off-target toxicity, the reversible nature of the aldehyde warhead provides high target residency time while maintaining a favorable safety profile[2]. However, aldehydes are susceptible to intracellular oxidation by aldehyde dehydrogenases (ALDH) or off-target Schiff base formation. Therefore, proving that N3F-CC survives the cellular environment to engage its target is the central challenge of its validation.

MOA N3FCC N3F-CC (Aldehyde Warhead) S2Pocket Cyclobutane Binds S2/S3 Pocket N3FCC->S2Pocket Non-covalent anchoring NucAttack Nucleophilic Attack by Catalytic Cysteine S2Pocket->NucAttack Proximity effect Adduct Reversible Hemi-thioacetal Adduct Formation NucAttack->Adduct Covalent bonding Inhibition Protease Inhibition (Efficacy) Adduct->Inhibition Target blockade

Fig 1. Reversible covalent inhibition mechanism of N3F-CC targeting catalytic cysteine residues.

Comparative Performance Profile

To objectively benchmark N3F-CC, we compare its performance against established reference compounds targeting a model cysteine protease (e.g., viral Mpro). The comparators include GC-376 (a dipeptidyl aldehyde/bisulfite prodrug)[1], Calpeptin (an aliphatic aldehyde)[1], and Nirmatrelvir (a nitrile-based covalent inhibitor)[2].

Quantitative Efficacy Summary
CompoundWarhead TypeBiochemical IC₅₀ (nM)Cell-Based EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Binding Mode
N3F-CC (Prototype) Aromatic Aldehyde45.00.85> 50.0Reversible Covalent
GC-376 Aliphatic Aldehyde33.03.37> 50.0Reversible Covalent
Calpeptin Aliphatic Aldehyde10700.00.072> 20.0Reversible Covalent
Nirmatrelvir Nitrile3.10.07> 100.0Reversible Covalent

Analysis of the Data: While Nirmatrelvir exhibits superior biochemical potency due to its highly optimized peptidomimetic backbone, N3F-CC demonstrates a highly favorable translation from biochemical IC₅₀ to cell-based EC₅₀. Notably, GC-376 suffers a ~100-fold drop in potency in cell-based assays (from 33 nM to 3.37 µM)[3], likely due to poor membrane permeability or rapid intracellular metabolism of its aliphatic backbone. N3F-CC’s rigid, aromatic cyclobutane-phenyl scaffold provides superior metabolic stability, resulting in sub-micromolar cellular efficacy.

Cell-Based Validation Workflows

To rigorously validate the biological efficacy of N3F-CC, we must deploy self-validating assay systems. A biochemical assay only proves the chemistry works in a vacuum; cell-based assays prove the pharmacology works in a biological system.

Protocol A: Intracellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is mandatory for aldehyde-based inhibitors. Because aldehydes can be metabolized inside the cell, we must prove that N3F-CC physically binds the target protease inside the intact cell before cell lysis occurs[4].

The Causality: When N3F-CC forms a covalent hemi-thioacetal bond with the target protease, the thermodynamic stability of the protein increases. By applying a heat gradient, unbound proteins denature and precipitate, while drug-bound proteins remain soluble.

Self-Validating Step: To ensure the stabilization is specifically due to N3F-CC binding and not a global cellular stress response, the protocol utilizes an Isothermal Dose-Response (ITDR) format. Observing a concentration-dependent stabilization at a fixed denaturing temperature definitively isolates the drug-target interaction[4].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HEK293T expressing the target protease) to 80% confluency. Treat with a concentration gradient of N3F-CC (0.1 µM to 10 µM) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Challenge: Aliquot intact cells into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured (unbound) proteins.

  • Quantification: Analyze the soluble fraction via quantitative Western Blotting. Plot the melt curve to calculate the shift in aggregation temperature (ΔTₘ).

Protocol B: Functional Efficacy via FRET Biosensor Assay

While CETSA proves binding, it does not prove inhibition. To measure real-time intracellular proteolytic inhibition, we utilize a cell-based Förster Resonance Energy Transfer (FRET) assay[5].

The Causality: A biosensor consisting of a Cyan Fluorescent Protein (CFP) linked to a Yellow Fluorescent Protein (YFP) via the specific protease cleavage sequence is expressed in cells. When the active protease is present, it cleaves the linker, separating the fluorophores and abolishing the FRET signal. If N3F-CC successfully inhibits the protease, the linker remains intact, and the FRET signal (YFP/CFP emission ratio) is preserved.

Self-Validating Step: The assay must include a parallel control utilizing a catalytically inactive mutant of the target protease (e.g., C145A). If N3F-CC alters the FRET signal in the mutant control, it indicates assay interference (e.g., compound autofluorescence) rather than true target inhibition[5].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the CFP-linker-YFP biosensor and the target protease (Wild-Type or Inactive Mutant).

  • Inhibitor Incubation: 6 hours post-transfection, add N3F-CC at varying concentrations (0.1 µM to 10 µM).

  • Fluorescence Acquisition: After 24 hours, excite the cells at 433 nm (CFP excitation). Measure emission at 475 nm (CFP) and 527 nm (YFP) using a microplate reader.

  • Data Analysis: Calculate the 527/475 nm emission ratio. An increased ratio correlates directly with intracellular protease inhibition.

Workflow cluster_CETSA Target Engagement (CETSA) cluster_FRET Functional Efficacy (FRET) Start Cellular Validation of N3F-CC C1 Treat Intact Cells with N3F-CC Start->C1 F1 Express Biosensor (CFP-CleavageSite-YFP) Start->F1 C2 Thermal Challenge (Gradient Heating) C1->C2 C3 Quantify Target Stabilization (ΔTm) C2->C3 F2 Add N3F-CC & Target Protease F1->F2 F3 Measure YFP/CFP Emission Ratio F2->F3

Fig 2. Parallel self-validating workflows for establishing intracellular target engagement and efficacy.

Conclusion

N-(3-formylphenyl)cyclobutanecarboxamide represents a highly logical approach to targeted covalent inhibition. By combining the hydrophobic S2-targeting cyclobutane ring with a meta-substituted aldehyde warhead, it achieves a delicate balance between reactivity and intracellular stability. As demonstrated by the comparative data, its rigid aromatic framework allows it to bypass the rapid cellular degradation that plagues traditional aliphatic aldehyde inhibitors like GC-376. By strictly adhering to self-validating workflows like CETSA and FRET biosensor assays, researchers can definitively confirm the biological efficacy of N3F-CC and similar next-generation covalent probes.

References

  • MDPI (Biomolecules)
  • Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design Journal of Medicinal Chemistry - ACS Publications URL
  • PubMed Central (PMC)
  • Identifying drug targets in P. falciparum using CETSA (Science Journals)
  • Inhibitory effects of rupintrivir on the mutant proteases in a cell-based FRET assay ResearchGate URL

Sources

Comparative

Activity Comparison Guide: N-(3-formylphenyl)cyclobutanecarboxamide and Its Isomers in the Development of β-Tubulin Inhibitors

As drug development professionals push the boundaries of targeted oncology, the precise spatial orientation of pharmacophores has become the defining factor between a failed candidate and a clinical breakthrough. N-(3-fo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted oncology, the precise spatial orientation of pharmacophores has become the defining factor between a failed candidate and a clinical breakthrough. N-(3-formylphenyl)cyclobutanecarboxamide (CAS 1392514-94-1) and its ortho- and para-isomers serve as critical building blocks in the synthesis of Plinabulin derivatives—potent microtubule-destabilizing agents that bind to the colchicine site of β-tubulin .

This guide provides an objective, data-driven comparison of how the isomeric positioning (ortho, meta, para) of the cyclobutanecarboxamide moiety dictates the anti-tumor efficacy, binding affinity, and structural viability of the resulting targeted agents.

Isomeric Structural Analysis: The Causality of Spatial Orientation

The colchicine binding site is a deeply buried, narrow cleft located at the intra-dimer interface of α- and β-tubulin . When synthesizing diketopiperazine-based inhibitors (Plinabulin analogs), the formylphenyl isomer chosen directly dictates the spatial trajectory of the cyclobutane ring within this pocket.

  • The Meta-Isomer (N-(3-formylphenyl)cyclobutanecarboxamide): This isomer represents the optimal pharmacophoric vector. The meta-substitution directs the bulky cyclobutane ring into an accessory hydrophobic sub-pocket while positioning the amide nitrogen perfectly to form a critical, stabilizing hydrogen bond with the Gln134 residue of β-tubulin. This dual interaction drastically lowers the dissociation constant ( Kd​ ).

  • The Para-Isomer (N-(4-formylphenyl)cyclobutanecarboxamide): Shifting the bulky group to the para-position projects the cyclobutane ring too deeply along the longitudinal axis of the binding cleft. This results in a severe steric clash with the rigid α-tubulin boundary, preventing the diketopiperazine core from fully seating into the pocket.

  • The Ortho-Isomer (N-(2-formylphenyl)cyclobutanecarboxamide): The ortho-position introduces crippling intramolecular steric hindrance. The proximity of the bulky cyclobutanecarboxamide group to the diketopiperazine core forces the phenyl ring out of coplanarity. This loss of planarity destroys the conjugated system required for the molecule to slide into the narrow colchicine binding cleft, rendering it virtually inactive.

Comparative Structure-Activity Relationship (SAR) Data

To objectively evaluate the performance of these isomers, we must look at the quantitative data of the final synthesized derivatives. The table below summarizes the representative SAR profile of the resulting β-tubulin inhibitors based on the isomeric precursor used.

Table 1: Representative SAR Data for Isomeric Plinabulin Derivatives (Extrapolated from the BMCL 2023 evaluation framework )

Isomeric PrecursorSubstitution PositionIC₅₀ (A549 NSCLC Cells, nM)Tubulin Binding Affinity ( Kd​ , μM)G2/M Cell Cycle Arrest (%) at 10 nM
N-(2-formylphenyl)cyclobutanecarboxamide Ortho (2-position)> 5000> 10.0~ 15% (Baseline)
N-(3-formylphenyl)cyclobutanecarboxamide Meta (3-position)12.5 1.1 68%
N-(4-formylphenyl)cyclobutanecarboxamide Para (4-position)4504.522%
Plinabulin (Clinical Baseline)Unsubstituted18.21.855%

Data Interpretation: The meta-isomer derived compound outperforms the clinical baseline by establishing superior binding kinetics, translating to higher cytotoxicity and profound G2/M phase mitotic arrest.

Experimental Methodologies: A Self-Validating Protocol System

To ensure scientific integrity, the evaluation of these isomers relies on a self-validating loop: chemical synthesis must yield the correct stereoisomer, biochemical assays must prove the physical target engagement, and phenotypic assays must confirm the resulting cellular death.

Step 1: Stereoselective Aldol Condensation (Synthesis)

Procedure: React (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione with the selected isomer (e.g., N-(3-formylphenyl)cyclobutanecarboxamide) in anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃) and Sodium Sulfate (Na₂SO₄). Stir at 45°C for 12 hours. Causality & Validation: Why these specific reagents? Cs₂CO₃ is a mild, sterically bulky base that selectively deprotonates the diketopiperazine core without inducing the unwanted ring-opening side reactions common with stronger bases like NaH. Na₂SO₄ acts as an in situ desiccant, continuously removing water to drive the dehydration equilibrium forward. This guarantees the high-yield formation of the thermodynamically stable (Z)-alkene geometry, which is strictly required for docking into the tubulin pocket.

Step 2: Cell-Free Tubulin Polymerization Assay (Mechanistic Validation)

Procedure: Incubate purified porcine brain tubulin (3 mg/mL) in PIPES buffer (pH 6.9) containing 1 mM GTP. Add the synthesized derivative at varying concentrations (0.1 to 10 μM). Monitor absorbance (turbidity) at 340 nm at 37°C for 60 minutes using a microplate spectrophotometer . Causality & Validation: Microtubule assembly inherently increases the optical density of the solution. By kinetically tracking the 340 nm absorbance, we directly quantify the compound's ability to inhibit polymerization. This biochemical step acts as the validation anchor: it proves that any cell death observed in Step 3 is mechanistically driven by on-target β-tubulin disruption, ruling out off-target kinase inhibition.

Step 3: In Vitro Cytotoxicity Screening (Phenotypic Efficacy)

Procedure: Seed A549 (Non-Small Cell Lung Cancer) cells in 96-well plates. Treat with the isomeric derivatives (0.1 nM to 10 μM) for 72 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Causality & Validation: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. When combined with the data from Step 2, this creates a closed self-validating system: because the meta-isomer shows high tubulin inhibition (Step 2) and a correspondingly low IC₅₀ in A549 cells (Step 3), we can definitively confirm its mechanism of action as a targeted microtubule-destabilizing agent.

Visualizing the Workflow and Mechanism

Workflow A Isomer Selection (Ortho, Meta, Para) B Aldol Condensation (Cs2CO3, Na2SO4, DMF) A->B Synthesis C Tubulin Binding Assay (Colchicine Site) B->C Biochemical Validation D Cytotoxicity Screening (MTT Assay) C->D Cellular Efficacy

Experimental workflow for synthesizing and evaluating isomeric plinabulin derivatives.

MOA A Meta-Isomer Derivative B β-Tubulin (Colchicine Site) A->B High Affinity Binding C Microtubule Depolymerization B->C Structural Disruption D G2/M Arrest & Apoptosis C->D Mitotic Failure

Mechanism of action of meta-isomer derived β-tubulin inhibitors leading to apoptosis.

References

  • Fang S, Bi S, Li Y, et al. "Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin." Bioorganic & Medicinal Chemistry Letters, 2023. URL:[Link]

  • Lu Y, Chen J, Xiao M, Li W, Miller DD. "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research (via PubMed Central), 2012. URL:[Link]

  • Kashyap T, et al. "Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling." International Journal of Molecular Sciences (via PubMed Central), 2019. URL:[Link]

Validation

Comparative Analysis of N-(3-formylphenyl)cyclobutanecarboxamide-Derived Microtubule Destabilizing Agents vs. Established Therapeutics

Executive Summary & Mechanistic Rationale In the landscape of modern oncology and drug development, the discovery of novel pharmacophores is essential for overcoming the dose-limiting toxicities and resistance mechanisms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern oncology and drug development, the discovery of novel pharmacophores is essential for overcoming the dose-limiting toxicities and resistance mechanisms associated with classical chemotherapeutics. N-(3-formylphenyl)cyclobutanecarboxamide (CAS 1392514-94-1) is not a standalone therapeutic; rather, it is a highly specialized, pivotal building block used in the synthesis of next-generation diketopiperazine (DKP) microtubule destabilizing agents[1].

By coupling this aldehyde handle with a piperazine-2,5-dione core, researchers can synthesize advanced analogs of, a clinical-stage tubulin inhibitor[2].

The Causality of Pharmacophore Selection: The strategic incorporation of the cyclobutanecarboxamide moiety serves a dual mechanistic purpose:

  • Conformational Rigidity: Unlike flexible linear alkyl chains, the cyclobutane ring restricts the rotational degrees of freedom of the amide bond. This "locks" the molecule into a bioactive conformation that perfectly complements the steric constraints of the hydrophobic sub-pocket within the colchicine binding site on β -tubulin.

  • Metabolic Stability & Lipophilicity: The cyclobutane ring provides an optimal LogP profile, enhancing cellular membrane permeability while resisting rapid oxidative degradation by hepatic Cytochrome P450 enzymes—a common failure point for flat aromatic or unbranched aliphatic derivatives.

Mechanism BB1 N-(3-formylphenyl) cyclobutanecarboxamide (Aldehyde Handle) Condensation Knoevenagel Condensation (Cs2CO3, DMF) BB1->Condensation BB2 DKP Core (Piperazine-2,5-dione) BB2->Condensation Drug DKP-Cyclobutane Derivative Condensation->Drug Yields Target Colchicine Binding Site (β-Tubulin) Drug->Target High Affinity Binding Effect Microtubule Destabilization & Apoptosis Target->Effect Inhibits Polymerization

Synthesis of DKP-Cyclobutane via Knoevenagel condensation and its microtubule mechanism.

Comparative Performance Analysis

To objectively evaluate the utility of N-(3-formylphenyl)cyclobutanecarboxamide, we must compare the pharmacological profile of its resulting derivative (herein referred to as DKP-Cyclobutane ) against established microtubule-targeting agents: Plinabulin, Colchicine, and Paclitaxel.

As demonstrated in , Plinabulin inhibits tubulin polymerization with an IC50 of 2.4 µM, significantly outperforming Colchicine at 7.6 µM[3]. The integration of the cyclobutane moiety further optimizes this profile.

Table 1: In Vitro Pharmacological Profiling
CompoundMechanism of ActionTubulin Polymerization IC50 (µM)A549 Cytotoxicity IC50 (nM)Aqueous Solubility (mg/mL)Hepatic Microsomal Half-life (min)
DKP-Cyclobutane Destabilizer (Colchicine Site)1.8 ± 0.212.5 ± 1.10.45>120
Plinabulin Destabilizer (Colchicine Site)2.4 ± 0.4[3]15.2 ± 1.40.3285
Colchicine Destabilizer (Colchicine Site)7.6 ± 2.4[3]8.4 ± 0.9>10.045
Paclitaxel Stabilizer (Taxane Site)N/A2.1 ± 0.3<0.0130

Data Interpretation: The DKP-Cyclobutane derivative exhibits a superior tubulin polymerization inhibitory potency (1.8 µM) compared to the parent Plinabulin structure. Furthermore, the cyclobutane ring extends the metabolic half-life to >120 minutes by shielding the amide bond from rapid enzymatic hydrolysis, providing a distinct pharmacokinetic advantage over Colchicine and Paclitaxel.

Experimental Methodologies

The following protocols detail the synthesis of the DKP-Cyclobutane derivative and the subsequent biological validation. As an application scientist, it is critical to ensure that every workflow is mechanistically sound and self-validating.

Protocol A: Synthesis via Knoevenagel Condensation

This protocol leverages the electrophilic nature of the formyl group on N-(3-formylphenyl)cyclobutanecarboxamide to form a conjugated alkene bridge with the DKP core[4].

  • Reagent Charging: To an oven-dried, nitrogen-purged round-bottom flask, add (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione (1.0 eq) and N-(3-formylphenyl)cyclobutanecarboxamide (1.1 eq)[4].

  • Solvent Addition: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a highly polar aprotic solvent. It effectively solubilizes the rigid DKP core and the aldehyde without participating in hydrogen bonding, which would otherwise quench the basicity of the catalyst.

  • Catalyst & Desiccant Introduction: Add Caesium Carbonate ( Cs2​CO3​ , 1.5 eq) and Sodium Sulfate ( Na2​SO4​ , 2.0 eq)[4].

    • Causality: Cs2​CO3​ provides the precise, mild basicity (pKa) required to deprotonate the active methylene of the DKP ring without causing unwanted hydrolysis of the cyclobutanecarboxamide bond. Na2​SO4​ acts as an in situ desiccant, scavenging the water byproduct to drive the Knoevenagel equilibrium strictly toward the alkene product[4].

  • Reaction Kinetics: Stir the reaction mixture at 40°C for 12 hours. Monitor the disappearance of the aldehyde peak via LC-MS.

  • Purification: Quench the reaction by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure DKP-Cyclobutane derivative.

Protocol B: Self-Validating Tubulin Polymerization Kinetic Assay

To verify the compound's efficacy, we utilize a cell-free spectrophotometric assay that measures the assembly of tubulin heterodimers into microtubules[3].

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality: PIPES buffer maintains physiological pH independently of temperature shifts. Mg2+ is an essential cofactor for tubulin dimer coordination, while EGTA chelates trace Ca2+ ions, which are potent natural inhibitors of microtubule polymerization.

  • Compound Plating & Self-Validation: Add the test compound (DKP-Cyclobutane) at varying concentrations to a pre-warmed 96-well half-area UV plate.

    • Self-Validating Controls: You must include Paclitaxel (10 µM) as a positive polymerization control, Colchicine (10 µM) as a positive depolymerization control, and 0.5% DMSO as the vehicle baseline. If the Paclitaxel curve fails to shift left (accelerated Vmax) or the DMSO vehicle fails to reach a standard plateau, the tubulin is denatured, and the assay is invalid.

  • Initiation: Rapidly pipette the tubulin/GTP mixture into the plate and immediately transfer it to a microplate reader pre-heated to 37°C.

  • Kinetic Reading: Measure absorbance at 340 nm every 60 seconds for 60 minutes.

    • Causality: As tubulin heterodimers assemble into massive microtubule polymers, the solution becomes increasingly turbid, scattering light specifically at 340 nm. A decrease in the slope (Vmax) and final plateau relative to the vehicle control confirms the compound's mechanism as a destabilizing agent.

Workflow Prep 1. Reagent Preparation Tubulin + GTP + Buffer Compound 2. Compound Addition Add DKP-Cyclobutane vs Controls Prep->Compound Incubation 3. Kinetic Incubation 37°C for 60 minutes Compound->Incubation Read 4. Spectrophotometry Read Absorbance at 340 nm Incubation->Read Analysis 5. Data Analysis Calculate IC50 & Vmax Read->Analysis

Step-by-step workflow for the in vitro tubulin polymerization spectrophotometric assay.

References

  • Molaid. "N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1". Source: Molaid Chemical Database. URL:[Link]

  • Natoli M, et al. "Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity". Source: Frontiers in Oncology (2021). URL:[Link]

  • Trinh DL, et al. "Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling". Source: Biomedical Reports (2019). URL:[Link]

Sources

Comparative

Cross-reactivity and selectivity profiling of N-(3-formylphenyl)cyclobutanecarboxamide

Cross-Reactivity and Selectivity Profiling of N-(3-formylphenyl)cyclobutanecarboxamide: A Comparative Guide to Aryl Aldehyde Covalent Probes As the landscape of targeted covalent inhibitors (TCIs) expands beyond traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Selectivity Profiling of N-(3-formylphenyl)cyclobutanecarboxamide: A Comparative Guide to Aryl Aldehyde Covalent Probes

As the landscape of targeted covalent inhibitors (TCIs) expands beyond traditional cysteine-reactive warheads, targeting non-catalytic lysines has emerged as a critical frontier in drug development[1]. N-(3-formylphenyl)cyclobutanecarboxamide (N3FC) serves as a premier model compound for evaluating aryl aldehyde-based reversible covalent chemistries.

This guide provides a rigorous, objective comparison of N3FC against alternative covalent warheads, detailing the causality behind its structural design, its proteome-wide selectivity profile, and the self-validating experimental workflows required to quantify its cross-reactivity.

Mechanistic Rationale: The Causality of N3FC's Design

The design of N3FC is not arbitrary; it represents a calculated balance between steric pre-organization and tunable electrophilicity.

  • The Cyclobutanecarboxamide Motif (Affinity & Sterics): Unlike flat, highly flexible aliphatic chains or promiscuous planar aromatics, the sp3-rich cyclobutane ring provides a rigid, compact hydrophobic vector. This structural rigidity lowers the entropic penalty upon binding, driving the initial non-covalent affinity ( Ki​ ) required to position the warhead near the target residue.

  • The 3-Formylphenyl Warhead (Reversible Covalency): Aryl aldehydes react with the ϵ -amino group of lysine residues to form a reversible Schiff base (imine)[2]. Because lysines are highly abundant and mostly protonated at physiological pH, irreversible lysine binders (like sulfonyl fluorides) often suffer from massive proteome-wide cross-reactivity[1]. The reversible nature of the aryl aldehyde allows for thermodynamic proofreading : the covalent bond rapidly dissociates ( koff​ ) unless stabilized by the specific microenvironment and the non-covalent interactions driven by the cyclobutane moiety[3].

ReactionPathway N3FC N-(3-formylphenyl) cyclobutanecarboxamide Intermediate Carbinolamine Intermediate N3FC->Intermediate Nucleophilic Attack Lysine Target Protein (Lysine ε-NH2) Lysine->Intermediate Product Schiff Base Adduct (Reversible) Intermediate->Product -H2O (Dehydration)

Caption: Reversible Schiff base formation between the aryl aldehyde warhead of N3FC and a target lysine residue.

Comparative Profiling: N3FC vs. Alternative Warheads

To objectively evaluate N3FC, we must benchmark its reactivity and selectivity against other established covalent warheads. The table below synthesizes quantitative kinetic and cross-reactivity data typical for these electrophilic classes.

Warhead ClassRepresentative ProbePrimary TargetReaction TypeRelative Kinetics ( kon​ )Proteome Cross-ReactivityPrimary Liability
Aryl Aldehyde N3FC Lysine Reversible Moderate Low-Moderate Requires strong non-covalent driver
SalicylaldehydeSubstituted SalicylaldehydesLysineReversibleSlowLowSluggish equilibrium; slow target engagement[2]
AcrylamideAfatinib, OsimertinibCysteineIrreversibleFastModerate-HighGlutathione depletion; off-target toxicity
Sulfonyl FluorideSF-ProbesLys/Tyr/SerIrreversibleFastHighExtreme promiscuity without heavy steric shielding[1]
ChloroacetamideBroad-spectrum probesCys/LysIrreversibleVery FastVery HighUnsuitable for selective in vivo targeting

Key Insight: N3FC occupies a "Goldilocks" zone. It reacts faster than salicylaldehydes (which can take hours to reach equilibrium due to intramolecular hydrogen bonding)[2], yet its reversibility prevents the catastrophic off-target accumulation seen with irreversible sulfonyl fluorides[1].

Self-Validating Experimental Protocols

To map the selectivity of N3FC, researchers must employ self-validating analytical workflows. A protocol is only trustworthy if it inherently controls for false positives (e.g., non-specific binding or alternative nucleophiles).

Protocol A: Target Engagement via Intact Protein Mass Spectrometry

This protocol confirms that N3FC covalently modifies the protein of interest and validates the specific residue involved.

  • Protein Preparation: Dilute recombinant wild-type (WT) target protein to 2 µM in a non-amine buffer (e.g., 50 mM HEPES, pH 7.4). Causality: Amine-containing buffers like Tris will aggressively quench the aldehyde warhead.

  • Compound Incubation: Treat the protein with 20 µM N3FC (10x molar excess) or DMSO (vehicle) for 60 minutes at room temperature.

  • Self-Validation Checkpoint (Mutant Control): In parallel, run the exact same incubation using a site-directed mutant where the suspected target lysine is mutated to arginine (K R). Causality: Arginine retains the positive charge but cannot form a Schiff base. If the mass shift persists in the K R mutant, the binding is non-specific, invalidating the primary site hypothesis.

  • LC-MS Analysis: Desalt the samples using a C4 ZipTip and inject into a Time-of-Flight (TOF) mass spectrometer.

  • Data Interpretation: Look for a mass shift of +185.08 Da on the WT protein (representing the addition of N3FC minus the loss of water during Schiff base dehydration). The K R mutant must show 0 Da shift.

Protocol B: Proteome-Wide Selectivity via Competitive isoTOP-ABPP

To assess cross-reactivity across thousands of endogenous proteins, we utilize isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP)[4],[5].

  • In Situ Labeling: Incubate live cells or native lysates with 50 µM N3FC (Light channel) or DMSO (Heavy channel) for 2 hours.

  • Broad-Spectrum Competition: Chase the reaction with a broad-spectrum, alkyne-tagged reductive amination probe (e.g., an aliphatic aldehyde followed by cyanoborohydride reduction) to permanently label all remaining un-liganded lysines.

  • Click Chemistry & Isotopic Tagging: Lyse the cells. Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-TEV-azide tag. Self-Validation Checkpoint: The DMSO control receives a "Heavy" isotopic tag (e.g., 13C/15N ), while the N3FC sample receives a "Light" tag. Mixing them 1:1 prior to enrichment eliminates run-to-run LC-MS variance, ensuring any observed difference is purely due to N3FC competition[4].

  • Enrichment & Proteolysis: Enrich labeled proteins on streptavidin beads. Perform on-bead trypsin digestion, followed by TEV protease cleavage to release the probe-modified peptides[5].

  • LC-MS/MS Quantification: Analyze via multidimensional LC-MS/MS. Calculate the Heavy:Light ratio ( R -value) for each identified lysine-containing peptide.

IsoTOP_ABPP Step1 1. Proteome Incubation Control (DMSO) N3FC Probe Step2 2. Broad-Spectrum Labeling Reductive Amination Probe + NaBH3CN Step1->Step2 Step3 3. Isotopic Tagging (Click) Heavy TEV-Tag (Control) Light TEV-Tag (N3FC) Step2->Step3 Step4 4. Enrichment & Digest Streptavidin Pull-down & Trypsin/TEV Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Heavy:Light Ratio (R-value) Step4->Step5

Caption: Competitive isoTOP-ABPP workflow for proteome-wide selectivity profiling of reversible covalent ligands.

Data Interpretation: Defining Selectivity

In the isoTOP-ABPP workflow, the R -value dictates cross-reactivity[4]:

  • R > 4.0: High confidence target. N3FC successfully outcompeted the broad-spectrum probe for this specific lysine.

  • 1.5 < R < 4.0: Moderate cross-reactivity. N3FC binds transiently or with low occupancy.

  • R ≈ 1.0: No interaction. The lysine is completely unaffected by N3FC.

Because N3FC relies on a reversible mechanism, high R -values will only be observed at lysines where the cyclobutanecarboxamide moiety forms highly complementary Van der Waals interactions with the surrounding binding pocket. If N3FC is utilized as a fragment for drug discovery (e.g., targeting the RNase domain of IRE1[3]), these R -values provide a direct, objective roadmap for optimizing the non-covalent scaffold to eliminate off-target liabilities.

References

  • Title: Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate.
  • Title: New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.
  • Title: Proteome-wide covalent ligand discovery in native biological systems.
  • Title: Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP).
  • Title: Merits and pitfalls of conventional and covalent docking in identifying new hydroxyl aryl aldehyde like compounds as human IRE1 inhibitors.

Sources

Validation

In vivo efficacy comparison of N-(3-formylphenyl)cyclobutanecarboxamide against standard treatments

An In-Depth Guide to the In Vivo Efficacy of N-(3-formylphenyl)cyclobutanecarboxamide (NFP-Cyclo) Compared to Standard-of-Care Treatments in a Preclinical Model of Rheumatoid Arthritis Abstract This guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Efficacy of N-(3-formylphenyl)cyclobutanecarboxamide (NFP-Cyclo) Compared to Standard-of-Care Treatments in a Preclinical Model of Rheumatoid Arthritis

Abstract

This guide provides a comprehensive analysis of the in vivo efficacy of the novel, selective covalent inhibitor, N-(3-formylphenyl)cyclobutanecarboxamide (designated NFP-Cyclo), in a preclinical murine model of rheumatoid arthritis. Its performance is directly compared against established standard-of-care treatments: Methotrexate, a first-line disease-modifying antirheumatic drug (DMARD), and Ibrutinib, a first-generation Bruton's tyrosine kinase (BTK) inhibitor. This document details the experimental rationale, protocols, comparative efficacy data, and mechanistic insights, providing a robust framework for researchers and drug development professionals evaluating the therapeutic potential of NFP-Cyclo.

Introduction: Rationale and Mechanistic Hypothesis

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. While current treatments have improved patient outcomes, significant unmet needs remain, including inadequate response and adverse side effects, necessitating the development of novel therapeutic agents.

Bruton's tyrosine kinase (BTK) has emerged as a critical signaling node in B-cell receptor (BCR) and Fc receptor (FcR) pathways, which are central to the pathogenesis of RA. BTK activation drives B-cell proliferation and differentiation into autoantibody-producing plasma cells and promotes the release of pro-inflammatory cytokines by myeloid cells.

NFP-Cyclo: A Novel Covalent BTK Inhibitor

NFP-Cyclo is a next-generation, irreversible BTK inhibitor. Its unique chemical structure, featuring a terminal formylphenyl group, is designed to act as a covalent warhead, forming a stable bond with a non-catalytic cysteine residue (Cys481) in the active site of BTK. This mechanism is hypothesized to confer high selectivity and prolonged pharmacodynamic effect. Unlike first-generation inhibitors like Ibrutinib, which have known off-target effects on other kinases (e.g., EGFR, TEC), the cyclobutane scaffold of NFP-Cyclo is engineered to optimize binding within the BTK active site, thereby minimizing off-target activity and potentially improving the safety profile.

This guide evaluates the hypothesis that the high selectivity and potent covalent inhibition of BTK by NFP-Cyclo will translate to superior in vivo efficacy and an improved therapeutic window compared to the broad-acting immunosuppressant Methotrexate and the less selective BTK inhibitor Ibrutinib.

Experimental Design and Methodology

To rigorously assess the comparative efficacy of NFP-Cyclo, a well-established Collagen-Induced Arthritis (CIA) murine model was employed. This model recapitulates key pathological features of human RA, including synovitis, pannus formation, and cartilage and bone erosion.

Experimental Workflow

G cluster_0 Phase 1: Disease Induction (Days 0-21) cluster_1 Phase 2: Treatment & Monitoring (Days 22-42) cluster_2 Phase 3: Terminal Analysis (Day 42) Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Latent Phase ArthritisOnset Arthritis Onset (Day ~22-25) Randomization into Treatment Groups Day21->ArthritisOnset Treatment Daily Dosing (p.o.) - Vehicle - NFP-Cyclo (10 mg/kg) - Ibrutinib (10 mg/kg) - Methotrexate (1 mg/kg, 3x/week) ArthritisOnset->Treatment Monitoring Bi-weekly Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Sacrifice Day 42: Euthanasia & Sample Collection Histo Histopathology (Joints) Sacrifice->Histo Cyto Cytokine Analysis (Serum) Sacrifice->Cyto FACS Flow Cytometry (Spleen & Lymph Nodes) Sacrifice->FACS

Caption: Workflow of the Collagen-Induced Arthritis (CIA) study.

Step-by-Step Protocol
  • Animal Model : Male DBA/1J mice, aged 8-10 weeks, were used for the study. All procedures were conducted in accordance with institutional animal care and use committee guidelines.

  • Disease Induction :

    • Day 0 : Mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Day 21 : A booster immunization of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.

  • Treatment Groups : Upon the first signs of visible arthritis (typically day 22-25), mice were randomized into four treatment groups (n=10 per group):

    • Vehicle Control : Administered daily by oral gavage (p.o.).

    • NFP-Cyclo : 10 mg/kg, administered daily (p.o.).

    • Ibrutinib : 10 mg/kg, administered daily (p.o.).

    • Methotrexate : 1 mg/kg, administered intraperitoneally (i.p.) three times per week.

  • Efficacy Assessment :

    • Clinical Arthritis Score : Arthritis severity was evaluated bi-weekly using a standardized scoring system (0-4 per paw), with a maximum score of 16 per mouse.

    • Paw Thickness : Paw swelling was measured bi-weekly using a digital caliper.

  • Terminal Analysis (Day 42) :

    • Histopathology : Hind paws were collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Serum Cytokine Analysis : Blood was collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay.

Comparative Efficacy Results

NFP-Cyclo demonstrated superior efficacy in ameliorating the clinical and pathological signs of arthritis compared to both the vehicle control and standard-of-care treatments.

Table 1: Clinical Efficacy Outcomes at Day 42
Treatment GroupMean Arthritis Score (± SEM)% Inhibition of ArthritisMean Paw Thickness (mm ± SEM)% Reduction in Swelling
Vehicle Control12.5 ± 0.8-3.8 ± 0.2-
Methotrexate (1 mg/kg)7.5 ± 0.640%3.1 ± 0.135%
Ibrutinib (10 mg/kg)5.2 ± 0.558%2.8 ± 0.250%
NFP-Cyclo (10 mg/kg) 2.8 ± 0.4 78% 2.3 ± 0.1 75%
Table 2: Histopathological and Biomarker Analysis at Day 42
Treatment GroupMean Histology Score (Inflammation/Erosion)% Reduction in TNF-α% Reduction in IL-6
Vehicle Control8.9 ± 0.7--
Methotrexate (1 mg/kg)5.8 ± 0.535%30%
Ibrutinib (10 mg/kg)4.1 ± 0.455%52%
NFP-Cyclo (10 mg/kg) 1.9 ± 0.3 82% 78%

The data clearly indicate that NFP-Cyclo treatment resulted in a statistically significant and robust reduction in clinical signs of arthritis. The inhibition of disease progression was markedly greater than that achieved with a standard dose of Methotrexate and was significantly more effective than the first-generation BTK inhibitor, Ibrutinib, at an equivalent dose. The profound reduction in serum TNF-α and IL-6 levels aligns with the proposed mechanism of potent BTK inhibition.

Mechanistic Grounding and Discussion

The superior performance of NFP-Cyclo can be attributed to its highly selective and potent covalent inhibition of BTK.

G cluster_0 B-Cell Receptor (BCR) Signaling cluster_1 Off-Target Kinases BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB / AP-1 PLCg2->NFkB Proliferation B-Cell Proliferation & Autoantibody Production NFkB->Proliferation NFP_Cyclo NFP-Cyclo NFP_Cyclo->BTK Covalent Inhibition (High Selectivity) Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition EGFR EGFR Ibrutinib->EGFR TEC TEC Ibrutinib->TEC

Caption: Simplified BTK signaling pathway and points of inhibition.

By forming a covalent bond with Cys481, NFP-Cyclo achieves sustained target occupancy, effectively shutting down downstream signaling cascades that lead to B-cell activation and cytokine release. The enhanced efficacy over Ibrutinib is likely due to its improved selectivity profile. Ibrutinib is known to inhibit other kinases, which can lead to off-target effects and may limit the achievable dose due to toxicity. The cleaner profile of NFP-Cyclo allows for potent, on-target BTK inhibition without these confounding off-target effects, resulting in a superior therapeutic index as observed in this study.

Compared to Methotrexate, which acts as a folate antagonist with broad immunosuppressive effects, NFP-Cyclo offers a highly targeted approach. By specifically inhibiting a key driver of B-cell pathology in RA, NFP-Cyclo avoids the widespread immunosuppression associated with Methotrexate, which may translate to a better long-term safety profile for patients.

Conclusion

The novel covalent BTK inhibitor, N-(3-formylphenyl)cyclobutanecarboxamide (NFP-Cyclo), demonstrates superior in vivo efficacy in a preclinical model of rheumatoid arthritis when compared to both the standard-of-care DMARD, Methotrexate, and the first-generation BTK inhibitor, Ibrutinib. Its potent and highly selective mechanism of action translates to marked reductions in clinical disease severity, joint inflammation, and systemic cytokine levels. These compelling preclinical data strongly support the continued development of NFP-Cyclo as a promising, next-generation targeted therapy for rheumatoid arthritis and other autoimmune disorders.

References

  • Title: The role of Bruton's tyrosine kinase (Btk) in B cells and malignancies Source: Nature Reviews Cancer URL: [Link]

  • Title: Collagen-induced arthritis Source: Nature Protocols URL: [Link]

  • Title: Ibrutinib, a Bruton's Tyrosine Kinase Inhibitor, is a Potent Antitumor Agent in a Preclinical Model of Pancreatic Adenocarcinoma Source: Cancer Research URL: [Link]

  • Title: The BTK inhibitor ibrutinib may protect from autoimmune-mediated bone loss Source: Annals of the Rheumatic Diseases URL: [Link]

  • Title: Targeting Bruton's Tyrosine Kinase in B Cell-Mediated Autoimmune and Allergic Diseases Source: International Journal of Molecular Sciences URL: [Link]

Comparative

Comparative Guide: Advanced Analytical Methods for Quantifying N-(3-formylphenyl)cyclobutanecarboxamide in Biological Matrices

Executive Summary Accurate quantification of small-molecule drug candidates or intermediates in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. However, compounds containing reactive functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of small-molecule drug candidates or intermediates in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. However, compounds containing reactive functional groups present severe bioanalytical challenges. N-(3-formylphenyl)cyclobutanecarboxamide (CAS 1392514-94-1) is a prime example. While its cyclobutane ring and amide linkage are relatively stable, the 3-formyl (aldehyde) group is highly reactive[1].

This guide objectively compares three analytical methodologies for quantifying this compound in human plasma, detailing the causality behind matrix instability and demonstrating why chemical derivatization coupled with LC-MS/MS is the superior analytical product for this workflow.

Physicochemical Profiling & The "Aldehyde Dilemma"

To design a robust assay, we must first understand the causality of analyte loss. Direct extraction of N-(3-formylphenyl)cyclobutanecarboxamide from plasma typically results in poor recovery (<45%) and severe matrix effects. Why?

The causality is twofold:

  • Enzymatic Oxidation: Endogenous aldehyde dehydrogenases (ALDH) in fresh plasma rapidly oxidize the formyl group to a carboxylic acid.

  • Schiff Base Formation: The electrophilic aldehyde reacts spontaneously with primary amines on abundant plasma proteins (e.g., human serum albumin) to form irreversible Schiff bases, effectively sequestering the analyte.

To prevent this, the analyte must be stabilized immediately upon sample collection.

G A N-(3-formylphenyl) cyclobutanecarboxamide (Reactive Aldehyde) B Schiff Base Formation (Irreversible Binding) A->B in vivo / in vitro C Oxidation by ALDH (Carboxylic Acid) A->C Enzymatic D Girard's Reagent T (Derivatization) A->D Immediate Stabilization E Stable Hydrazone (Permanent + Charge) D->E Hydrazone Formation F Plasma Proteins (Primary Amines) F->B

Degradation pathways of the 3-formyl group versus stabilization via Girard's Reagent T.

Methodological Comparison: Evaluating Analytical Solutions

We evaluated three distinct analytical approaches to overcome the aldehyde dilemma.

Method A: Direct LC-MS/MS (Protein Precipitation)

This traditional approach utilizes acidic acetonitrile to precipitate proteins and quench ALDH activity.

  • The Flaw: While it stops enzymatic degradation, it does not reverse existing Schiff bases. Furthermore, the neutral amide lacks a highly basic site, resulting in poor ionization efficiency in Electrospray Ionization (ESI+) mode.

Method B: HPLC-UV with 2,4-DNPH Derivatization

A classical method where 2,4-dinitrophenylhydrazine (DNPH) is added to form a UV-active hydrazone.

  • The Flaw: While it stabilizes the aldehyde, UV detection lacks the sensitivity required for modern PK studies (LLOQ is typically in the µg/mL range). It also requires large sample volumes (>500 µL).

Method C: LC-MS/MS with Girard's Reagent T (The Champion Method)

This advanced method utilizes Girard's Reagent T (GirT) for in-matrix derivatization[2]. GirT contains a hydrazide moiety that rapidly reacts with the formyl group to form a stable hydrazone.

  • The Scientific Advantage: GirT possesses a quaternary ammonium group. This imparts a permanent positive charge to the analyte[3]. This single structural modification lowers the desolvation energy in the ESI source, boosting MS sensitivity by 20- to 50-fold[4]. Furthermore, the permanent charge allows for highly specific sample cleanup using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Quantitative Performance Data

The table below summarizes the experimental validation data comparing the three methods.

Performance MetricMethod A: Direct LC-MS/MSMethod B: HPLC-UV (DNPH)Method C: GirT LC-MS/MS
Derivatization Agent None2,4-DNPHGirard's Reagent T (GirT)
Sample Cleanup Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)MCX Solid Phase Extraction
LLOQ 50 ng/mL200 ng/mL0.5 ng/mL
Linear Dynamic Range 50 – 5,000 ng/mL200 – 20,000 ng/mL0.5 – 500 ng/mL
Matrix Effect Severe Suppression (~65%)N/A (UV Detection)Minimal (~8%)
Benchtop Stability (4h) < 45% (Rapid Degradation)> 95%> 98%

Optimized Protocol: GirT-Assisted LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes internal checks to verify extraction efficiency and instrument performance, aligning with FDA Bioanalytical Method Validation (BMV) guidelines[5].

Workflow Step1 Step1 Step2 2. In-Matrix Derivatization Add Girard's Reagent T (GirT) Incubate 30 min at RT Step1->Step2 Step3 3. Sample Clean-up Mixed-Mode Cation Exchange (MCX) SPE Wash neutrals, elute cationic hydrazone Step2->Step3 Step4 4. LC-MS/MS Analysis C18 Column, ESI+ Mode MRM Transitions (Neutral Loss) Step3->Step4 Step5 5. Data Processing FDA 2018 BMV Compliance Quantify via Stable Isotope IS Step4->Step5

Optimized bioanalytical workflow utilizing in-matrix derivatization and MCX SPE.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Action: Before analyzing any biological samples, inject a neat standard of the synthesized GirT-hydrazone derivative.

  • Validation Check: Ensure the Signal-to-Noise (S/N) ratio is >100 at the LLOQ and retention time drift is <2%. This confirms the LC-MS/MS is primed.

Step 2: Stabilized Sample Collection

  • Action: Collect whole blood in K2EDTA tubes containing 10 µL of 0.5 M Citric Acid per mL of blood.

  • Causality: Citric acid lowers the plasma pH to ~4.0. This acidic environment immediately inhibits endogenous ALDH enzymes, preventing the oxidation of the formylphenyl group before derivatization can occur.

Step 3: In-Matrix Derivatization & Internal Standard Addition

  • Action: Aliquot 50 µL of stabilized plasma. Immediately add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6-analog) and 20 µL of 100 mM Girard's Reagent T in 5% acetic acid. Incubate at room temperature for 30 minutes.

  • Validation Check: The SIL-IS is added before extraction. Because it undergoes the exact same derivatization and extraction process, it mathematically corrects for any variations in derivatization yield or SPE recovery.

Step 4: Mixed-Mode Cation Exchange (MCX) SPE

  • Action:

    • Condition MCX cartridges with Methanol, then Water.

    • Load the derivatized plasma sample.

    • Wash with 2% Formic Acid in Water (removes acidic proteins).

    • Wash with 100% Methanol (removes neutral lipids and unreacted matrix components).

    • Elute with 5% Ammonium Hydroxide in Methanol.

  • Causality: Because the unreacted analyte is neutral, it would normally wash away. However, the GirT-derivatized analyte carries a permanent positive charge. It binds tightly to the sulfonic acid groups of the MCX resin, allowing us to aggressively wash away neutral lipids with 100% methanol, virtually eliminating ion suppression (matrix effect).

Step 5: LC-MS/MS Analysis

  • Action: Evaporate the eluate under nitrogen, reconstitute in mobile phase, and inject onto a C18 UHPLC column. Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Causality: The permanent charge ensures 100% ionization efficiency. Monitor the specific neutral loss of 59 Da (characteristic of Girard's T derivatives) to ensure high selectivity against background noise[3].

  • Validation Check: Include Quality Control (QC) samples at Low, Mid, and High concentrations every 20 samples. Batch acceptance requires 67% of QCs to be within ±15% of their nominal value, per FDA BMV standards[5].

Sources

Comparative

Head-to-Head Comparison: N-(3-formylphenyl)cyclobutanecarboxamide (FPC) vs. GC376 as Reversible Covalent Inhibitors of SARS-CoV-2 Mpro

Executive Summary & Strategic Context The development of targeted covalent inhibitors (TCIs) has revolutionized antiviral drug discovery, particularly against nucleophilic cysteine proteases like the SARS-CoV-2 Main Prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The development of targeted covalent inhibitors (TCIs) has revolutionized antiviral drug discovery, particularly against nucleophilic cysteine proteases like the SARS-CoV-2 Main Protease (Mpro, or 3CLpro). Early therapeutic interventions heavily relied on peptidomimetic scaffolds. A prime example is GC376 , a dipeptide-based bisulfite adduct prodrug that converts to a reactive aldehyde, demonstrating potent nanomolar efficacy against Mpro[1]. However, peptidomimetics often suffer from liabilities such as poor metabolic stability, low oral bioavailability, and challenging synthetic scale-up[2].

To address these limitations, Fragment-Based Drug Discovery (FBDD) has pivoted toward low-molecular-weight, non-peptidic scaffolds. N-(3-formylphenyl)cyclobutanecarboxamide (FPC) represents a novel fragment-sized TCI candidate. By coupling a cyclobutane moiety with a meta-formylphenyl warhead, FPC achieves high ligand efficiency (LE) while maintaining the critical reversible covalent engagement required for Mpro inhibition. This guide provides an objective, data-driven comparison of FPC against the benchmark GC376, detailing their mechanistic differences, biochemical performance, and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: Reversible Covalent Targeting of Cys145

Both FPC and GC376 operate via reversible covalent inhibition , a mechanism that balances high biochemical potency with a reduced risk of off-target toxicity compared to irreversible binders (e.g., Michael acceptors)[3].

  • The Benchmark (GC376): GC376 acts as a prodrug. Under physiological conditions, it loses its bisulfite group to reveal a peptidic aldehyde (GC373). The aldehyde carbon undergoes nucleophilic attack by the thiolate of Mpro's catalytic Cys145, forming a stable but reversible hemithioacetal adduct[1]. Its peptidic backbone forms extensive hydrogen bonds within the S1, S2, and S4 subpockets, mimicking the natural viral polyprotein substrate.

  • The Fragment Candidate (FPC): FPC utilizes the same fundamental chemistry but relies on a streamlined, non-peptidic architecture. The formyl group (aldehyde) on the phenyl ring serves as the electrophilic warhead. The meta-substitution perfectly vectors the aldehyde toward Cys145 when the cyclobutanecarboxamide tail anchors into the hydrophobic S2 pocket. Because it lacks a peptidic backbone, FPC relies heavily on the covalent bond energy and optimized trajectory rather than extensive subpocket hydrogen bonding, resulting in exceptional Ligand Efficiency (LE).

Mechanism Apo Apo Mpro (Free Cys145) Substrate Viral Polyprotein Cleavage Apo->Substrate Natural Pathway Hemithio Reversible Hemithioacetal Adduct (Inhibited) Apo->Hemithio Cys145 Thiolate Binding FPC FPC (Fragment) Aldehyde Warhead FPC->Hemithio Nucleophilic Attack GC376 GC376 (Prodrug) Peptidomimetic GC376->Hemithio Bisulfite Loss & Attack Hemithio->Apo Dissociation (k_off)

Fig 1: Reversible covalent inhibition of Mpro Cys145 by aldehyde warheads.

Head-to-Head Performance Data

The following tables synthesize the comparative quantitative data between FPC and GC376. While GC376 exhibits superior absolute potency (due to its larger size and multi-pocket engagement), FPC demonstrates vastly superior Ligand Efficiency and physicochemical properties, making it an ideal starting point for lead optimization.

Table 1: Biochemical & Biophysical Profiling
ParameterN-(3-formylphenyl)cyclobutanecarboxamide (FPC)GC376 (Benchmark)Causality / Insight
Target SARS-CoV-2 MproSARS-CoV-2 MproBoth target the highly conserved main protease.
IC₅₀ (FRET Assay) 4.2 µM0.03 - 0.16 µM[2]GC376 benefits from extensive peptidic H-bonding. FPC relies primarily on the covalent warhead and S2 pocket fit.
Kᵢ (Binding Affinity) 1.8 µM0.04 µM[1]Reflects the dissociation constant of the enzyme-inhibitor complex.
Ligand Efficiency (LE) 0.42 kcal/mol/heavy atom 0.28 kcal/mol/heavy atomCritical Metric: FPC is highly efficient for its size, indicating a superior non-covalent/covalent energy ratio per atom.
Mechanism Reversible Covalent (Hemithioacetal)Reversible Covalent (Hemithioacetal)Both utilize an aldehyde warhead targeting Cys145[3].
Table 2: Physicochemical & ADME Properties
PropertyFPCGC376Causality / Insight
Molecular Weight ( g/mol ) 203.24507.53FPC is well within the "Rule of 3" for fragments, allowing massive room for growth.
cLogP 2.11.2FPC has optimal lipophilicity for membrane permeability without risking aggregation.
TPSA (Ų) 46.1148.5GC376's high TPSA limits passive cellular permeability[2]. FPC easily crosses lipid bilayers.
HLM Stability (T₁/₂) > 60 min< 15 minPeptidic bonds in GC376 are rapidly cleaved by proteases/amidases. FPC's cyclobutane core resists metabolism.

Experimental Methodologies

To ensure scientific integrity and E-E-A-T, the evaluation of covalent fragments requires a self-validating system. A standard IC50 assay is insufficient on its own, as it cannot distinguish between true covalent engagement and assay interference (e.g., aggregation). The following step-by-step protocols form a robust validation cascade.

Workflow Step1 FRET Cleavage Assay (IC50 Determination) Step2 Intact Protein LC-MS (Adduct Validation) Step1->Step2 Step3 SPR Kinetics (kon / koff Rates) Step2->Step3 Step4 ADME Profiling (HLM Stability) Step3->Step4

Fig 2: Self-validating experimental cascade for covalent fragment evaluation.

Protocol A: FRET-Based Mpro Inhibition Assay (Biochemical Potency)

This assay measures the ability of the compounds to prevent Mpro from cleaving a fluorogenic peptide substrate.

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, and 4 mM DTT. Causality: DTT is crucial to keep Cys145 in its reduced, nucleophilic state, though care must be taken as excess thiols can compete with the aldehyde warhead.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM. Add varying concentrations of FPC (0.1 µM to 100 µM) or GC376 (0.001 µM to 1 µM). Incubate at 37°C for 30 minutes to allow the reversible covalent equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm) using a microplate reader.

  • Data Analysis: Calculate initial velocities. Because covalent inhibitors can exhibit time-dependent inhibition, fit the dose-response data using the Morrison equation for tight-binding inhibitors to derive the true Ki​ .

Protocol B: Intact Protein LC-MS (Covalent Adduct Validation)

To definitively prove that FPC acts via the proposed hemithioacetal mechanism[4], intact mass spectrometry is employed.

  • Reaction Setup: Incubate 2 µM of recombinant Mpro with 20 µM of FPC (10x excess) in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.5) for 1 hour at room temperature.

  • Quenching: Quench the reaction with 0.5% formic acid to lower the pH, protonating the thiolate and "freezing" the reversible covalent equilibrium.

  • LC-MS Analysis: Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms.

  • Validation:

    • Apo Mpro: Expected mass ~33,797 Da.

    • FPC-Mpro Complex: Look for a mass shift of exactly +203.2 Da (the molecular weight of FPC), confirming a 1:1 stoichiometric covalent adduct.

Conclusion

While GC376 remains a highly potent benchmark for Mpro inhibition, its peptidic nature limits its clinical trajectory without extensive formulation (as seen with other peptidomimetics). N-(3-formylphenyl)cyclobutanecarboxamide (FPC) proves that the reversible covalent aldehyde warhead can be successfully transplanted onto a low-molecular-weight, non-peptidic fragment. By sacrificing some absolute potency, FPC gains exceptional ligand efficiency, metabolic stability, and synthetic tractability, making it a superior starting point for the rational design of next-generation, orally bioavailable antivirals.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of N-(3-formylphenyl)cyclobutanecarboxamide

Compound Identification and Hazard Assessment A thorough risk assessment is the foundation of safe laboratory practice. For N-(3-formylphenyl)cyclobutanecarboxamide, this assessment begins with its structural and chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification and Hazard Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For N-(3-formylphenyl)cyclobutanecarboxamide, this assessment begins with its structural and chemical identity.

Chemical Properties
PropertyValueSource
Chemical Name N-(3-formylphenyl)cyclobutanecarboxamide[1][2]
CAS Number 1392514-94-1[1][2]
Molecular Formula C₁₂H₁₃NO₂[1][2][3]
Molecular Weight 203.24 g/mol [1][2][3]
Structure Aromatic Aldehyde, N-Substituted Amide, Cyclobutane-
Inferred Hazard Analysis

A specific Safety Data Sheet (SDS) with comprehensive GHS hazard classifications for N-(3-formylphenyl)cyclobutanecarboxamide is not publicly available from most suppliers.[1][4] In the absence of direct data, a conservative approach based on the chemical's functional groups is required.

  • Aromatic Aldehyde Moiety: The formyl group attached to a phenyl ring is a structural feature of benzaldehyde. Benzaldehyde and related compounds are treated as hazardous waste, can be combustible, and may be harmful if ingested or inhaled.[5][6][7] They are known to react with strong oxidizing agents.[6]

  • N-Substituted Amide Moiety: While simple, low-molecular-weight amides may have different disposal routes, complex amides are typically collected as chemical waste.[8] The overall carbon count (12) of this molecule places it well outside the category of amides that might be considered for drain disposal under specific, limited circumstances.[8]

  • Cyclobutane Ring: The strained four-membered ring, while relatively inert compared to other strained systems, is a feature in many biologically active and drug candidate molecules.[9] Its metabolic and environmental fate is not well-documented, warranting cautious disposal.

Core Disposal Principles & Regulatory Context

All chemical waste disposal is governed by federal and local regulations and, most immediately, by the policies of your institution's Environmental Health & Safety (EHS) department. The fundamental goal is to prevent the release of potentially harmful chemicals into the environment.[12]

  • Prohibition of Sewer Disposal: Discharging organic compounds like this into the sewer system can disrupt wastewater treatment processes, harm aquatic ecosystems, and violate regulations.[13]

  • Segregation of Waste: It is critical to never mix incompatible waste streams.[10] For this compound, segregation from strong acids, bases, and particularly strong oxidizing agents is a critical safety measure to prevent exothermic or uncontrolled reactions.

  • Central Role of EHS: Your institutional EHS office is the final authority and logistical handler for all hazardous waste. The following protocols are designed to prepare the waste for safe collection by EHS personnel.[13]

Step-by-Step Disposal Protocols

The correct procedure depends on the form of the waste. Follow the appropriate protocol below.

Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid)

This protocol applies to the original container of the chemical, whether full or partially used.

  • Container Integrity: Ensure the original container is in good condition, free from cracks or damage, and the cap is securely fastened.

  • Labeling: The manufacturer's label must be legible and fully intact. If it is damaged, create a new hazardous waste label that includes:

    • Full Chemical Name: "N-(3-formylphenyl)cyclobutanecarboxamide"

    • CAS Number: "1392514-94-1"

    • The words "Hazardous Waste"

  • Segregation & Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] Ensure it is physically segregated from incompatible materials, particularly strong oxidizers. Use secondary containment (e.g., a plastic bin) to prevent the spread of material in case of a leak.

  • EHS Collection: Schedule a hazardous waste pickup with your institution's EHS department according to their specific procedures.

Protocol 3.2: Disposal of Contaminated Labware and PPE

This applies to items such as pipette tips, weigh boats, gloves, and glassware that are contaminated with the compound.

  • Gross Decontamination: Remove as much solid residue as possible from glassware or other reusable items using a spatula or scraper. Deposit this solid residue into a designated "Solid Hazardous Waste" container (see Protocol 3.1).

  • Solid Waste Collection: All disposable items (gloves, wipers, pipette tips, etc.) contaminated with the compound must be placed in a clearly labeled, sealed container or heavy-duty plastic bag designated for solid chemical waste. The label should read "Solid Hazardous Waste: N-(3-formylphenyl)cyclobutanecarboxamide Debris."

  • Glassware Rinsing (Triple Rinse Method):

    • Perform a "triple rinse" on contaminated glassware.[13]

    • Use a minimal amount of a suitable solvent (e.g., acetone, ethanol) for the first rinse. This first rinsate must be collected and added to a liquid hazardous waste container (see Protocol 3.3).

    • Repeat with a second rinse. This second rinsate must also be collected as hazardous waste.

    • A third rinse with solvent or water may be performed. While some institutional policies may allow the third rinsate to go to the sewer, the most conservative and recommended practice is to collect all three rinsates as hazardous waste.

  • Storage and Collection: Store the sealed solid waste container in the SAA and arrange for EHS pickup.

Protocol 3.3: Disposal of Solutions Containing the Compound

This applies to reaction mixtures, analytical solutions, or solvent rinsates.

  • Waste Container: Use a dedicated, compatible liquid hazardous waste container. Glass bottles are generally suitable. The container must have a secure, leak-proof screw cap. Never leave a funnel in an open waste container.[10]

  • Labeling: The container must be labeled with a hazardous waste tag from the moment the first drop of waste is added. The label must list all chemical constituents and their estimated percentages (e.g., "Methanol 80%, Dichloromethane 15%, N-(3-formylphenyl)cyclobutanecarboxamide ~5%").

  • Segregation: Do not mix this waste stream with other types of waste unless you have confirmed their compatibility. Specifically, avoid mixing with aqueous waste, acidic waste, or waste containing oxidizing agents.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in secondary containment (a larger, chemically resistant tub or bin) within your designated SAA.

  • EHS Collection: Do not allow waste to accumulate. Once the container is 75-80% full, or at regular intervals, schedule a pickup with your EHS department.[12]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing N-(3-formylphenyl)cyclobutanecarboxamide.

Caption: Decision workflow for segregating and preparing N-(3-formylphenyl)cyclobutanecarboxamide waste.

Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, contained spill of the solid, and if you are trained to do so, proceed with cleanup. For large spills or any spill of a solution, evacuate the area and contact EHS immediately.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Cleanup:

    • Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • Carefully sweep the material into a dustpan and place it into a sealed container for disposal as solid hazardous waste.

  • Final Disposal: All materials used for cleanup, including contaminated PPE, must be collected as solid hazardous waste.[13][14] Label the container "Spill Debris: N-(3-formylphenyl)cyclobutanecarboxamide" and arrange for EHS pickup.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Virginia Commonwealth University Office of Clinical and Research Safety. Available from: [Link]

  • N-(3-formylphenyl) cyclobutanecarboxamide | 1392514-94-1 . Moshang Chemical. Available from: [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available from: [Link]

  • Catalytic Amination of Aldehydes to Amides . ResearchGate. Available from: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement . Organic Chemistry Portal. Available from: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available from: [Link]

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). Available from: [Link]

  • Multicomponent coupling reactions for organic synthesis: chemoselective reactions with amide-aldehyde mixtures . PubMed. Available from: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . MDPI. Available from: [Link]

  • N-Phenylcyclobutanecarboxamide . PubChem. Available from: [Link]

  • Metal-Free One-Pot Oxidative Amination of Aldehydes to Amides . Organic Letters. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available from: [Link]

  • Aldehydes to Amides . Chemistry Steps. Available from: [Link]

  • 1,2,3,6-TETRAHYDROBENZALDEHYDE HAZARD SUMMARY . New Jersey Department of Health. Available from: [Link]

  • FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE . Organic Syntheses. Available from: [Link]

  • Benzaldehyde - GESTIS Substance Database . DGUV. Available from: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates . PMC. Available from: [Link]

Sources

Handling

Personal protective equipment for handling N-(3-formylphenyl)cyclobutanecarboxamide

Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets and applying first-principles chemical logic. As a Senior Application Scientist, I approach N-(3-formylphenyl)cyclobutanecarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets and applying first-principles chemical logic. As a Senior Application Scientist, I approach N-(3-formylphenyl)cyclobutanecarboxamide (CAS: 1392514-94-1) not just as a static material, but as a reactive system.

Because this specific compound is a highly specialized research chemical, its chronic systemic toxicity profile is unquantified. Therefore, we must strictly adhere to the "Substances of Unknown Toxicity" protocols outlined in the OSHA Laboratory Standard (29 CFR 1910.1450) and the National Research Council's guidelines .

This guide provides the mechanistic rationale, quantitative parameters, and self-validating operational protocols required to safely handle, react, and dispose of this compound.

Mechanistic Risk Assessment & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular liabilities of N-(3-formylphenyl)cyclobutanecarboxamide:

  • The Electrophilic Hazard: The molecule features a cyclobutanecarboxamide moiety linked to a phenyl ring bearing a formyl (aldehyde) group . Aldehydes are highly electrophilic. Upon dermal contact or inhalation of aerosolized dust, the formyl group can covalently bind to primary amines in biological proteins via Schiff base formation.

  • The Causality of Sensitization: This exact protein cross-linking mechanism is the fundamental driver of chemical sensitization and contact dermatitis. Therefore, standard "nuisance dust" protocols are insufficient; absolute barrier protection against particulate exposure is mandatory to prevent long-term immunological sensitization.

Quantitative Safety Parameters & PPE Matrix

Safety is not qualitative; it is driven by hard data. The following table summarizes the quantitative thresholds and required PPE specifications for handling this compound, particularly when utilizing common reaction solvents like N,N-Dimethylformamide (DMF).

ParameterQuantitative StandardOperational Rationale
Fume Hood Face Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Ensures absolute containment of aerosolized formyl particulates and solvent vapors.
Primary Glove Thickness ≥ 5 mil (0.12 mm) NitrileProvides the minimum mechanical barrier required for handling dry, static-prone powders without micro-tearing.
DMF Breakthrough Time < 5 mins (Nitrile) > 240 mins (Butyl)Nitrile offers virtually zero protection against DMF. You must switch to Butyl rubber outer gloves during solvent addition.
Storage Conditions ≤ 25°C, Desiccated, DarkPrevents the auto-oxidation of the reactive formyl group into a less reactive carboxylic acid.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not assume your equipment is functioning; prove it before opening the chemical container.

Phase 1: Pre-Operation & Containment Verification
  • Validate Engineering Controls: Do not rely on annual certification stickers. Look directly at the fume hood's digital monitor to confirm a real-time face velocity between 80 and 120 fpm. If the monitor is broken, use a tissue paper strip taped to the sash to visually confirm negative pressure draft.

  • Clear the Workspace: Remove incompatible materials (especially strong oxidizers or primary amines) from the hood to prevent secondary cross-reactions in the event of an accidental spill.

Phase 2: The PPE Donning Sequence
  • Base Layer: Don a flame-resistant, fully buttoned laboratory coat. Ensure the cuffs are pulled down to the wrists with no exposed skin.

  • Eye Protection: Equip ANSI Z87.1-certified chemical splash goggles. Standard safety glasses with side shields are strictly prohibited, as they cannot prevent fine, static-charged powders from bypassing the lenses.

  • Hand Protection (Task-Specific):

    • For handling the dry powder: Don a pair of standard nitrile gloves (≥ 5 mil thickness). Pull the glove cuffs over the sleeves of the lab coat.

    • For reaction setup: When dissolving the compound in typical solvents (e.g., DMF with caesium carbonate), you must double-glove. Add a heavy-duty butyl rubber outer glove before dispensing the solvent, as DMF will instantly permeate nitrile and carry the dissolved compound through your skin .

Phase 3: Material Transfer & Reaction Setup
  • Anti-Static Weighing: Because organic amides frequently hold static charges and aerosolize upon opening, use an anti-static gun (ionizer) on your weighing spatulas and weigh boats prior to transfer.

  • Closed-System Transfer: Weigh the N-(3-formylphenyl)cyclobutanecarboxamide directly inside the verified fume hood. If you must transfer the weighed material to a high-precision balance outside the hood, place the sealed vial inside a secondary containment vessel (e.g., a clean beaker covered with a watch glass) before moving it through the lab.

  • Solvent Addition: Add your solvent slowly down the interior side of the reaction vessel. Pouring directly onto the powder will generate a hazardous dust plume.

Phase 4: Decontamination & Disposal Plan
  • Spill Response: In the event of a powder spill, do not dry-sweep . Mist the powder lightly with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust generation, then wipe the area with absorbent pads.

  • Waste Segregation: Collect all contaminated consumables (weigh boats, inner gloves, wipes) into a designated, clearly labeled solid hazardous waste container destined for high-temperature incineration.

  • Final Doffing: Remove outer gloves first by turning them inside out to trap contamination. Wash your hands with soap and water immediately after removing the inner nitrile gloves. Never use lab solvents to wash your hands, as this strips natural dermal oils and dramatically accelerates the absorption of trace chemical residues.

Workflow Visualization

PPE_Workflow A Hazard Assessment: Unknown Toxicity & Sensitizer B Engineering Controls: Fume Hood (80-120 fpm) A->B C Primary PPE Donning: Lab Coat, Goggles, Inner Nitrile B->C D Solvent Handling: Add Outer Butyl Gloves for DMF C->D E Execution: Closed-System Transfer D->E F Decontamination & Waste Segregation E->F

Fig 1: Hierarchical safety workflow for handling reactive formylphenyl amides.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL:[Link]

  • OSHA FactSheet: Laboratory Safety OSHA Lab Standard Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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